molecular formula C9H10BrNO2 B1277646 3-Bromo-D-phenylalanine CAS No. 99295-78-0

3-Bromo-D-phenylalanine

Número de catálogo: B1277646
Número CAS: 99295-78-0
Peso molecular: 244.08 g/mol
Clave InChI: GDMOHOYNMWWBAU-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-D-phenylalanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427562
Record name 3-BROMO-D-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-78-0
Record name 3-Bromo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BROMO-D-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles, offering a robust pathway to obtaining this chiral building block with high purity.

Synthesis of Racemic 3-Bromo-DL-phenylalanine

The most common and effective method for synthesizing the racemic precursor, 3-Bromo-DL-phenylalanine, is through a multi-step process commencing with the Erlenmeyer-Plöchl reaction. This is followed by hydrolysis and reduction to yield the racemic amino acid.[1]

Overall Synthesis Workflow

The synthesis proceeds through three main stages:

  • Erlenmeyer-Plöchl Reaction: Condensation of 3-bromobenzaldehyde with N-acetylglycine to form an azlactone intermediate.[1]

  • Hydrolysis: Opening of the azlactone ring to yield α-acetamido-3-bromocinnamic acid.[1]

  • Reduction: Reduction of the unsaturated intermediate to the final racemic 3-Bromo-DL-phenylalanine.[1]

G cluster_synthesis Synthesis of 3-Bromo-DL-phenylalanine 3-Bromobenzaldehyde 3-Bromobenzaldehyde Azlactone Intermediate Azlactone Intermediate 3-Bromobenzaldehyde->Azlactone Intermediate Acetic Anhydride, Sodium Acetate N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Intermediate alpha-Acetamido-3-bromocinnamic acid alpha-Acetamido-3-bromocinnamic acid Azlactone Intermediate->alpha-Acetamido-3-bromocinnamic acid Sodium Hydroxide 3-Bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine alpha-Acetamido-3-bromocinnamic acid->3-Bromo-DL-phenylalanine Sodium Amalgam

Caption: Workflow for the synthesis of 3-Bromo-DL-phenylalanine.
Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

  • Materials: 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Anhydrous Sodium Acetate, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the mixture with stirring in a water bath at 100°C for 2 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Slowly add ethanol to the cooled mixture to precipitate the product. Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.[1]

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water.

    • Dry the product under vacuum.[1]

Step 2: Hydrolysis of the Azlactone Intermediate

  • Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.

  • Procedure:

    • Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.

    • Gently warm the mixture with stirring until the solid dissolves.

    • Cool the solution in an ice bath.

    • Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the product.[1]

Step 3: Reduction to 3-Bromo-DL-phenylalanine

  • Materials: α-Acetamido-3-bromocinnamic acid from Step 2, Sodium Amalgam (2-3%), Ethanol, Water.

  • Procedure:

    • Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as a mixture of ethanol and water.

    • Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Carefully quench any remaining sodium amalgam with water.

    • Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.[1]

Enantioselective Synthesis of this compound via Enzymatic Resolution

To obtain the desired D-enantiomer, an enzymatic kinetic resolution of the N-acetylated racemic mixture is a highly effective method. This process utilizes an L-aminoacylase to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

Enzymatic Resolution Workflow

The process involves three key stages:

  • N-Acetylation: The racemic 3-Bromo-DL-phenylalanine is first converted to its N-acetyl derivative.

  • Enzymatic Hydrolysis: The racemic N-acetyl-3-bromo-DL-phenylalanine is treated with an L-aminoacylase. The enzyme selectively hydrolyzes the L-enantiomer.

  • Separation and Deprotection: The resulting mixture of L-amino acid and N-acetyl-D-amino acid is separated, followed by the removal of the acetyl group from the D-enantiomer.

G cluster_resolution Enzymatic Resolution for this compound 3-Bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine N-Acetyl-3-bromo-DL-phenylalanine N-Acetyl-3-bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine->N-Acetyl-3-bromo-DL-phenylalanine Acetic Anhydride Mixture 3-Bromo-L-phenylalanine & N-Acetyl-3-bromo-D-phenylalanine N-Acetyl-3-bromo-DL-phenylalanine->Mixture L-Aminoacylase Separation Separation Mixture->Separation N-Acetyl-3-bromo-D-phenylalanine_isolated N-Acetyl-3-bromo-D-phenylalanine Separation->N-Acetyl-3-bromo-D-phenylalanine_isolated D-enantiomer This compound This compound N-Acetyl-3-bromo-D-phenylalanine_isolated->this compound Acid Hydrolysis

Caption: Workflow for the enzymatic resolution of this compound.
Experimental Protocol: Enzymatic Resolution

Step 1: N-Acetylation of 3-Bromo-DL-phenylalanine

  • Materials: 3-Bromo-DL-phenylalanine, Acetic Anhydride, Sodium Bicarbonate solution.

  • Procedure:

    • Dissolve 3-Bromo-DL-phenylalanine in an aqueous sodium bicarbonate solution.

    • Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).

    • Stir the reaction mixture until the reaction is complete.

    • Acidify the solution with dilute HCl to precipitate the N-acetyl-3-bromo-DL-phenylalanine.

    • Collect the product by filtration, wash with cold water, and dry.

Step 2: Enzymatic Hydrolysis

  • Materials: N-acetyl-3-bromo-DL-phenylalanine, L-aminoacylase (e.g., from Aspergillus oryzae), Phosphate buffer (pH ~7.0), Cobalt (II) chloride solution (as an activator, if required).

  • Procedure:

    • Prepare a solution of N-acetyl-3-bromo-DL-phenylalanine in the phosphate buffer.

    • Adjust the pH to the optimal range for the L-aminoacylase (typically around 7.0-8.0).

    • Add the L-aminoacylase enzyme to the solution. If necessary, add a small amount of CoCl₂ solution to activate the enzyme.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.

    • Monitor the progress of the reaction by measuring the amount of liberated L-amino acid. The reaction is typically complete when 50% of the racemic mixture has been hydrolyzed.

Step 3: Separation and Purification of this compound

  • Materials: Reaction mixture from Step 2, Dilute HCl, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • After enzymatic hydrolysis, acidify the reaction mixture to pH ~5 with dilute HCl. This will protonate the carboxylate group of the L-amino acid.

    • Extract the mixture with an organic solvent such as ethyl acetate. The N-acetyl-3-bromo-D-phenylalanine will be extracted into the organic layer, while the free 3-bromo-L-phenylalanine will remain in the aqueous layer due to its zwitterionic nature.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude N-acetyl-3-bromo-D-phenylalanine.

    • Hydrolyze the N-acetyl-3-bromo-D-phenylalanine by refluxing with dilute HCl to remove the acetyl group.

    • Cool the solution and neutralize it to the isoelectric point of this compound to precipitate the pure D-enantiomer.

    • Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

For applications requiring very high purity, further purification steps such as recrystallization or ion-exchange chromatography can be employed.

Recrystallization
  • Procedure: Dissolve the crude this compound in a minimum amount of hot water. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution and allow it to cool slowly to promote crystallization. The pure crystals can be collected by filtration.[1]

Ion-Exchange Chromatography
  • Procedure: For higher purity, a strong cation-exchange resin can be used. The crude product is dissolved in an acidic buffer and loaded onto the column. After washing away impurities, the bound this compound is eluted using a gradient of increasing ammonia concentration.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Resolution Parameters

ParameterValue/RangeReference
Racemic Synthesis
Reaction Temperature (Erlenmeyer-Plöchl)100°C[1]
Enzymatic Resolution
EnzymeL-aminoacylase
pH7.0 - 8.0
Temperature~37°C
Purification
Recrystallization SolventWater/Ethanol[1]
Ion-Exchange ResinStrong cation-exchanger[1]

Table 2: Expected Yield and Purity

ProductExpected YieldExpected Purity (ee%)
3-Bromo-DL-phenylalanine (crude)> 80%N/A
N-Acetyl-3-bromo-DL-phenylalanine> 90%N/A
This compound (after resolution)~40-45% (from racemic)> 98%
Purified this compound> 99%> 99%

Note: The expected yields and purity are based on typical results for similar enzymatic resolutions and may vary depending on specific reaction conditions and optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders.[1][2] This document outlines its key physicochemical characteristics, provides generalized experimental protocols for their determination, and explores its potential biological implications.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound and its related isomers. Due to limited availability in public literature, some data for the D-isomer are inferred from its L-counterpart or the racemic mixture.

Table 1: General and Physical Properties

PropertyThis compound3-Bromo-L-phenylalanineNotes
CAS Number 99295-78-0[3]82311-69-1
Molecular Formula C₉H₁₀BrNO₂[4]C₉H₁₀BrNO₂[4]
Molecular Weight 244.08 g/mol [4]244.08 g/mol [4]
Appearance Off-white solidWhite to off-white solid[4]
Melting Point Not specified208 - 210 °CFor Fmoc-3-bromo-D-phenylalanine: 155 - 158 ºC.[5]
Boiling Point 368.4 ± 32.0 °C at 760 mmHg (Predicted)[6]Not specified
Density 1.6 ± 0.1 g/cm³ (Predicted)[6]Not specified

Table 2: Solubility and Optical Properties

PropertyThis compound3-Bromo-L-phenylalanineNotes
Solubility in Water Slightly soluble (Predicted)[4]Slightly soluble[4]For 3-Bromo-L-phenylalanine: 15.38 mg/mL (with sonication and pH adjustment to 3 with HCl).[7]
Solubility in Organic Solvents Not specifiedDMSO: 5 mg/mL (with sonication).[7]
Optical Rotation [α] Not specified[α]²⁰D = +3 ± 1° (c=2 in 1N NaOH)For Fmoc-3-bromo-D-phenylalanine: [α]²⁵D = +136 ± 2° (c=1 in DMF).[5]

Table 3: Acid-Base and Partitioning Properties

PropertyThis compound3-Bromo-L-phenylalanineNotes
pKa (Predicted) 2.16 ± 0.10 (acidic), 9.15 ± 0.20 (basic)Not specified
XLogP3 (Computed) -0.8[8]-0.8[8]
Topological Polar Surface Area 63.3 Ų[4]63.3 Ų[8]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for determining the key physicochemical properties of amino acids.

Melting Point Determination

The melting point of an amino acid can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the decomposition temperature is noted.

Solubility Determination

The solubility of this compound can be determined in various solvents using the saturation shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Optical Rotation Measurement

The specific rotation of this compound can be measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., 1N NaOH).

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis and Biological Context

Synthesis Workflow

The synthesis of 3-Bromo-DL-phenylalanine is typically achieved through a multi-step process, as illustrated in the following workflow diagram. The resolution of the racemic mixture to obtain the pure D-enantiomer is a critical subsequent step.

G General Synthesis Workflow for 3-Bromo-DL-phenylalanine cluster_synthesis Synthesis 3-Bromobenzaldehyde 3-Bromobenzaldehyde Azlactone_Intermediate Azlactone_Intermediate 3-Bromobenzaldehyde->Azlactone_Intermediate Erlenmeyer-Plöchl Reaction (Acetic Anhydride, Sodium Acetate) N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone_Intermediate Erlenmeyer-Plöchl Reaction (Acetic Anhydride, Sodium Acetate) alpha-Acetamido-3-bromocinnamic_acid alpha-Acetamido-3-bromocinnamic_acid Azlactone_Intermediate->alpha-Acetamido-3-bromocinnamic_acid Hydrolysis 3-Bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine alpha-Acetamido-3-bromocinnamic_acid->3-Bromo-DL-phenylalanine Reduction

Caption: General synthesis workflow for 3-Bromo-DL-phenylalanine.

Potential Biological Signaling Pathway

3-Bromo-DL-phenylalanine, as a structural analog of phenylalanine, is hypothesized to act as a competitive inhibitor of aromatic amino acid hydroxylases, such as tyrosine hydroxylase.[9] This inhibition can potentially modulate the synthesis of crucial neurotransmitters like dopamine.

G Potential Impact of this compound on Dopamine Synthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Tyrosine_Hydroxylase Tyrosine Hydroxylase Tyrosine_Hydroxylase->L-DOPA This compound This compound This compound->Tyrosine_Hydroxylase Competitive Inhibition

Caption: Potential inhibitory effect on the dopamine synthesis pathway.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its applications include:

  • Peptide and Peptidomimetic Design: Incorporation into peptides can enhance their stability against enzymatic degradation and allow for the exploration of structure-activity relationships.[2]

  • Suzuki-Miyaura Coupling: The bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.

  • Neurological Disorders: As a phenylalanine analog, it is a key component in the development of drugs targeting neurological pathways.[1]

Conclusion

This compound is a valuable synthetic amino acid with distinct physicochemical properties that make it a compound of interest for drug development and biochemical research. While a complete experimental dataset for the pure D-enantiomer is not yet fully available, the provided information and generalized protocols offer a solid foundation for researchers working with this compound. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

3-Bromo-D-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring endows this D-enantiomer of phenylalanine with unique steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced biological activity, metabolic stability, and receptor specificity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in modulating key biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueReference(s)
CAS Number 99295-78-0
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.08 g/mol
Appearance Off-white solid
Solubility Slightly soluble in water
Storage Conditions 0 - 8 °C

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application in stereospecific drug design and peptide synthesis. While the synthesis of the racemic mixture (3-Bromo-DL-phenylalanine) is commonly achieved via the Erlenmeyer-Plöchl reaction followed by reduction, obtaining the pure D-enantiomer often requires enzymatic resolution or asymmetric synthesis methods. One effective approach involves the use of Phenylalanine Ammonia Lyases (PALs) in a chemoenzymatic cascade.[1]

Experimental Protocol: Chemoenzymatic Synthesis of this compound[1]

This protocol describes a one-pot synthesis of substituted D-phenylalanines from cinnamic acids.

Materials:

  • 3-Bromocinnamic acid

  • Phenylalanine Ammonia Lyase (PAL)

  • L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO) for deracemization

  • Borane-ammonia complex or other suitable reducing agent

  • Ammonia buffer (high pH)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 3-bromocinnamic acid in a high pH ammonia buffer.

  • Enzymatic Amination: Add PAL to the solution to catalyze the hydroamination of the double bond of 3-bromocinnamic acid, forming a mixture of L- and D-3-bromophenylalanine.

  • Stereoselective Oxidation: Introduce LAAD to selectively oxidize the L-enantiomer back to the corresponding α-keto acid.

  • Non-selective Reduction: Concurrently, add a non-selective reducing agent, such as a borane-ammonia complex, to reduce the in situ generated α-keto acid back to the racemic amino acid.

  • Deracemization: The continuous cycle of stereoselective oxidation of the L-enantiomer and non-selective reduction of the resulting keto acid leads to a dynamic kinetic resolution, enriching the reaction mixture with the desired D-enantiomer.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography.

Synthesis_Workflow cluster_0 One-Pot Chemoenzymatic Synthesis 3-Bromocinnamic_acid 3-Bromocinnamic Acid Racemic_Mixture Racemic 3-Bromo-phenylalanine (L- and D-enantiomers) 3-Bromocinnamic_acid->Racemic_Mixture PAL (Amination) alpha-Keto_Acid 3-Bromo-phenylpyruvic Acid Racemic_Mixture->alpha-Keto_Acid LAAD (Stereoselective Oxidation of L-enantiomer) This compound Enriched this compound Racemic_Mixture->this compound Enrichment alpha-Keto_Acid->Racemic_Mixture Reducing Agent (Non-selective Reduction)

Workflow for the chemoenzymatic synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for creating peptides with enhanced properties. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent can modulate biological activity and serve as a handle for further chemical modifications.[2]

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis[2]

This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence.

Materials:

  • Fmoc-3-Bromo-D-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-3-Bromo-D-phenylalanine (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next Amino Acid? Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave No Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to exhibit interesting biological activities, often acting as modulators of key signaling pathways. Their structural similarity to endogenous amino acids allows them to interact with enzymes and receptors involved in various physiological processes.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine has been shown to activate a number of orphan G protein-coupled receptors (GPCRs).[3] While the specific effects of this compound on these receptors have not been extensively studied, it is plausible that it could act as a modulator—either an agonist or antagonist—due to its structural resemblance to L-phenylalanine. The D-configuration and the bromo-substituent would likely alter its binding affinity and signaling properties.

A hypothetical workflow to investigate the effect of this compound on GPCR signaling is presented below.

GPCR_Workflow Start Select GPCRs of Interest (e.g., orphan GPCRs) Transfect Transfect Cells with GPCR and Reporter Gene Start->Transfect Treat Treat Cells with This compound Transfect->Treat Assay Perform Luciferase/FRET/BRET Assay to Measure Second Messengers (cAMP, Ca2+, IP3) Treat->Assay Analyze Analyze Data to Determine Agonist or Antagonist Activity Assay->Analyze Result Characterize Signaling Profile Analyze->Result

Workflow for GPCR signaling analysis.
Inhibition of the LFA-1/ICAM-1 Interaction

The interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune system, mediating leukocyte adhesion, migration, and T-cell activation.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, including dry eye disease. Small molecule antagonists that block the LFA-1/ICAM-1 interaction are therefore of significant therapeutic interest.

This compound can serve as a key building block in the synthesis of such antagonists. The bromophenyl moiety can be strategically positioned to interact with specific residues in the binding pocket of LFA-1, thereby inhibiting its interaction with ICAM-1.

LFA1_ICAM1_Pathway cluster_0 T-Cell Activation TCR TCR APC APC (MHC) TCR->APC Signal 1 LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Signal 2 (Co-stimulation) Adhesion Cell Adhesion & Immunological Synapse LFA1->Adhesion ICAM1->Adhesion Activation T-Cell Activation & Inflammatory Response Adhesion->Activation Inhibitor This compound -based Antagonist Inhibitor->LFA1 Blocks Interaction

LFA-1/ICAM-1 signaling pathway and its inhibition.

Application in Dry Eye Disease Research

Dry eye disease is a multifactorial condition often characterized by ocular surface inflammation.[6] The LFA-1/ICAM-1 signaling pathway plays a crucial role in the recruitment and activation of inflammatory T-cells on the ocular surface. Consequently, antagonists of this pathway are being investigated as potential therapeutics for dry eye. While direct clinical use of this compound in ophthalmic solutions is not yet established, its role as a scaffold for potent LFA-1/ICAM-1 inhibitors makes it a compound of high interest in this research area.

Conclusion

This compound is a versatile and valuable synthetic building block for the development of novel therapeutics. Its unique physicochemical properties and the ability to be incorporated into peptides and small molecules provide a powerful tool for medicinal chemists and drug developers. The detailed experimental protocols and an understanding of its potential roles in modulating key signaling pathways, such as GPCR signaling and the LFA-1/ICAM-1 interaction, will facilitate further research and the discovery of new and effective treatments for a range of diseases.

References

Spectroscopic Profile of 3-Bromo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring alters the electronic properties and steric bulk of the molecule compared to its parent amino acid, D-phenylalanine. These modifications can significantly influence molecular interactions, making it a key component in the synthesis of novel peptides and small molecule therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted data based on the analysis of its structural analogs.[1] Detailed experimental protocols are also provided to enable researchers to acquire and interpret spectroscopic data effectively.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are based on computational models and data from similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet4HAromatic (C₆H₄)
~4.0Triplet1Hα-CH
~3.2 - 3.0Multiplet2Hβ-CH₂

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and concentration and are often broad or exchanged with deuterated solvents.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~175C=O (acid)
~138Aromatic C-Br
~131, 130, 129, 122Aromatic CH
~55α-C
~37β-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumAromatic C=C stretch
~1580MediumN-H bend (amine)
~1240StrongC-O stretch
~800 - 700StrongAromatic C-H bend
~600 - 500StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (amu)IonNotes
243/245[M+H]⁺Molecular ion peak with a characteristic 1:1 isotopic pattern for Br.
198/200[M+H - COOH]⁺Loss of the carboxylic acid group.
155/157[M+H - CH(NH₂)COOH]⁺Loss of the amino acid side chain.

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.[1]

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for the low natural abundance of ¹³C.[1]

    • Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Analyze the spectrum for the characteristic 1:1 isotopic pattern of bromine for the molecular ion and any bromine-containing fragments.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enigmatic Amino Acid: A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-D-phenylalanine, a synthetic halogenated derivative of the essential amino acid D-phenylalanine, is a molecule of burgeoning interest in the realms of medicinal chemistry, neurobiology, and drug development. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, rendering it a valuable building block for novel therapeutics and a sophisticated tool for probing biological systems. This in-depth technical guide provides a comprehensive overview of the theoretical and computational analysis of this compound, alongside detailed experimental protocols and a summary of its known and potential biological activities. While specific experimental data for the D-isomer is limited in publicly available literature, this guide leverages data from its enantiomer, the racemic mixture, and related brominated analogs to present a robust framework for its study and application.

Physicochemical and Computed Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application in both computational modeling and experimental settings. The following table summarizes key properties, drawing from publicly available databases and computational predictions.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-(3-bromophenyl)propanoic acid[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.08 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)Br)C--INVALID-LINK--N[1]
CAS Number 99295-78-0[1][2]
Appearance Off-white solid[2]
Solubility Slightly soluble in water.[3]
XLogP3 (Computed) -0.8[1][4]
Topological Polar Surface Area 63.3 Ų[1][4]
Purity (Typical) ≥ 98% (HPLC)[2]

Theoretical and Computational Analysis

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a particularly valuable method for this purpose.

Density Functional Theory (DFT) Analysis

DFT calculations can elucidate the electronic structure, geometry, and vibrational frequencies of this compound, offering insights into its reactivity and spectroscopic properties.

Table 2: Summary of DFT Calculation Parameters for this compound

ParameterRecommended SpecificationPurpose
Method DFT with B3LYP functionalA widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
Basis Set 6-311++G(d,p)Offers a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.[5][6]
Geometry Optimization Performed to find the lowest energy conformation.Determines the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles.[5]
Frequency Analysis Performed at the same level of theory.Confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the infrared (IR) and Raman spectra. Calculated frequencies are often scaled to better match experimental data.[5]
Electronic Properties TD-DFT for excited states; NBO analysis.Time-Dependent DFT (TD-DFT) is used to predict electronic transitions (UV-Vis spectrum). Natural Bond Orbital (NBO) analysis helps in understanding intramolecular charge transfer and hyperconjugative interactions.[5][6]
NMR Simulation Gauge-Including Atomic Orbital (GIAO) method.Predicts the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structure verification.[5]
Software Gaussian, ORCA, or similar packages.Standard quantum chemistry software packages are used to perform these calculations.
Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of this compound to a protein target, providing insights into its potential as an enzyme inhibitor or receptor ligand.[5] This is particularly relevant for exploring its potential interactions with enzymes in neurotransmitter synthesis pathways or with glutamate receptors.

Experimental Protocols

Synthesis and Purification of 3-Bromo-DL-phenylalanine

While the focus of this guide is the D-isomer, a detailed, reproducible protocol for the synthesis of the racemic mixture (DL-form) is well-documented and provides a foundational method.[7] The resolution of the enantiomers would be a subsequent step.

Protocol 3.1.1: Synthesis via Erlenmeyer-Plöchl Reaction [7]

  • Step 1: Azlactone Formation:

    • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the mixture with stirring in a water bath at 100°C for 2 hours.

    • Cool the reaction mixture to room temperature and slowly add ethanol to precipitate the azlactone intermediate.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol and hot water.

    • Dry the product under vacuum.

  • Step 2: Hydrolysis to α-acetamido-3-bromocinnamic acid:

    • Suspend the dried azlactone in a 1% (w/v) aqueous solution of sodium hydroxide and heat to dissolve.

    • Cool the solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Step 3: Reduction to 3-Bromo-DL-phenylalanine:

    • Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).

    • Gradually add sodium amalgam with vigorous stirring, maintaining a moderate temperature.

    • Monitor the reaction by TLC. Once complete, carefully quench any remaining sodium amalgam with water.

    • Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

Protocol 3.1.2: Purification [7]

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot water.

    • If colored, treat with activated charcoal and filter while hot.

    • Slowly add ethanol to the hot filtrate until slightly turbid.

    • Allow the solution to cool slowly, then place in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a cold water/ethanol mixture.

    • Dry the pure crystals under vacuum.

  • Ion-Exchange Chromatography (for higher purity):

    • Prepare a column with a strong cation-exchange resin (e.g., Dowex-50).

    • Dissolve the recrystallized product in an acidic loading buffer (e.g., 0.1 M HCl) and apply to the column.

    • Wash the column with the loading buffer to remove impurities.

    • Elute the bound 3-Bromo-DL-phenylalanine using a gradient of increasing ammonia concentration.

    • Collect and combine fractions containing the pure product (monitored by ninhydrin test or UV spectroscopy).

    • Remove the solvent by rotary evaporation to obtain the final pure product.

Spectroscopic Analysis

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy [8]

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Protocol 3.2.3: Mass Spectrometry (MS) [8]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on aromatic amino acid hydroxylases, key enzymes in neurotransmitter synthesis.[9]

Protocol 3.3.1: Phenylalanine Hydroxylase (PAH) Inhibition Assay [9]

  • Materials: Purified PAH, L-phenylalanine (substrate), cofactor (e.g., 6-MPH₄), buffer, this compound.

  • Procedure:

    • Prepare a reaction mixture containing buffer, cofactor, and purified PAH enzyme.

    • Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

    • Initiate the reaction by adding L-phenylalanine.

    • Incubate for a defined period at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Quantify the product (tyrosine) using a suitable method (e.g., HPLC).

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Protocol 3.3.2: Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric) [9]

  • Materials: Purified TPH, L-tryptophan (substrate), cofactor (e.g., 6-MPH₄), DTT, catalase, ferrous ammonium sulfate, MES buffer, this compound.

  • Procedure:

    • In a 96-well microplate, prepare the reaction mixture containing buffer and necessary components.

    • Add varying concentrations of this compound to the wells.

    • Add the purified TPH enzyme to each well.

    • Initiate the reaction by adding L-tryptophan.

    • Immediately measure the increase in fluorescence over time (Excitation: 300 nm, Emission: 330 nm), as the product, 5-hydroxytryptophan, is fluorescent.

    • Determine the initial reaction velocities from the fluorescence data and plot against inhibitor concentrations to calculate the IC₅₀ value.

Biological Activity and Signaling Pathways

The biological effects of this compound are an area of active investigation. Its structural similarity to phenylalanine suggests potential roles in several biological processes, primarily as a competitive inhibitor of enzymes that utilize phenylalanine or as a modulator of receptors that bind aromatic amino acids.

Enzyme Inhibition
Modulation of Glutamatergic Signaling

Studies on the related compound, 3,5-dibromo-L-phenylalanine, have shown that it can act as a polyvalent modulator of glutamatergic transmission.[10][11] This analog was found to be a partial agonist at the NMDA receptor and an inhibitor of AMPA/kainate receptors.[10] This suggests that this compound may also interact with glutamate receptors, a key family of receptors involved in excitatory synaptic transmission in the central nervous system.[12][13] Such interactions could have significant implications for its potential therapeutic applications in neurological disorders.

Table 3: Potential Biological Targets and Effects of this compound

TargetPotential EffectRationale
Aromatic Amino Acid Hydroxylases (PAH, TPH, TH) Competitive Inhibition: May decrease the synthesis of neurotransmitters such as dopamine and serotonin.[9]Structural analog of the natural substrate, phenylalanine. The brominated phenyl ring can influence binding affinity to the active site.[9]
Glutamate Receptors (e.g., NMDA, AMPA/Kainate) Modulation (Agonism/Antagonism): Could potentially alter excitatory neurotransmission.Based on the observed activity of the related compound 3,5-dibromo-L-phenylalanine, which acts as a partial agonist at NMDA receptors and an inhibitor of AMPA/kainate receptors.[10] The aromatic ring is a common feature in many glutamate receptor ligands.
Amino Acid Transporters Competitive Inhibition: May interfere with the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier.As a phenylalanine analog, it is likely to be recognized by LNAA transporters. This could affect the brain availability of other essential amino acids and neurotransmitter precursors.[14]
Protein Synthesis Incorporation into Peptides: Can be used as a tool in protein engineering to create modified peptides with enhanced stability or to probe protein structure and function.[15]The cellular machinery for protein synthesis can sometimes incorporate unnatural amino acids.

Visualizations

Computational Analysis Workflow

The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_application Application and Further Studies Initial_Structure Initial Structure of This compound Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (TD-DFT, NBO) Geometry_Optimization->Electronic_Properties NMR_Simulation NMR Simulation (GIAO) Geometry_Optimization->NMR_Simulation Structural_Parameters Structural Parameters Geometry_Optimization->Structural_Parameters Spectroscopic_Data Spectroscopic Data (IR, Raman, NMR) Frequency_Analysis->Spectroscopic_Data Reactivity_Analysis Reactivity Analysis (HOMO-LUMO, MEP) Electronic_Properties->Reactivity_Analysis NMR_Simulation->Spectroscopic_Data Molecular_Docking Molecular Docking Structural_Parameters->Molecular_Docking Reactivity_Analysis->Molecular_Docking MD_Simulations Molecular Dynamics Molecular_Docking->MD_Simulations

A workflow for the computational analysis of this compound.
Potential Signaling Pathway Modulation

This diagram illustrates the hypothesized mechanism by which this compound may modulate neurotransmitter synthesis.

Signaling_Pathway cluster_precursor Precursors cluster_enzyme Enzyme cluster_product Product cluster_neurotransmitter Neurotransmitter Synthesis Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate 3_Bromo_D_Phe This compound 3_Bromo_D_Phe->PAH Competitive Inhibition Tyrosine Tyrosine PAH->Tyrosine Product Dopamine Dopamine Tyrosine->Dopamine ...

Hypothesized competitive inhibition of Phenylalanine Hydroxylase.

Conclusion

This compound is a molecule with considerable potential in drug discovery and biochemical research. While a comprehensive experimental dataset for this specific isomer remains to be fully elucidated, theoretical and computational methods provide a robust framework for predicting its properties and guiding future research. The protocols and data presented in this guide offer a valuable resource for scientists working with this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to unlock its full therapeutic potential, particularly in the context of neurological disorders.

References

Solubility Profile of 3-Bromo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-D-phenylalanine in various solvents. Understanding the solubility of this compound is critical for its application in drug discovery, peptide synthesis, and other areas of biochemical research. This document collates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concept: Enantiomers and Solubility

This compound is the D-enantiomer of 3-Bromophenylalanine. Enantiomers are chiral molecules that are mirror images of each other. In an achiral environment (i.e., a solvent that is not chiral), the physical and chemical properties of a pair of enantiomers, including their solubility, are identical. Therefore, the solubility data for 3-Bromo-L-phenylalanine in achiral solvents can be confidently used to represent the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-Bromophenylalanine enantiomers and its racemic mixture in different solvents.

CompoundSolventSolubility (mg/mL)Molarity (mM)Conditions
3-Bromo-L-phenylalanine Water15.3863.01Ultrasonic and pH adjusted to 3 with HCl[1]
3-Bromo-L-phenylalanine DMSO520.48Ultrasonic required[1]
3-Bromo-DL-phenylalanine DMSO28.19Ultrasonic and warming to 60°C required[2]

Note: The data for 3-Bromo-L-phenylalanine is presented as a proxy for this compound due to the identical solubility of enantiomers in achiral solvents.

Qualitative Solubility Information

Several sources describe 3-Bromo-L-phenylalanine as being "slightly soluble in water" under standard conditions, which aligns with the quantitative data requiring pH adjustment for significant dissolution.[3][4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)

  • Calibrated analytical balance

  • pH meter

2. Procedure:

  • Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve for the analytical method.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a supernatant aliquot from each vial. To remove any remaining solid particles, filter the aliquot through a syringe filter.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing the analytical response to a pre-established calibration curve. This concentration represents the solubility of this compound in the respective solvent under the experimental conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent shake Shake/agitate at constant temperature (24-72h) prep_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze concentration (e.g., HPLC) filter->hplc quantify Quantify against calibration curve hplc->quantify result Solubility Value quantify->result

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to 3-Bromo-D-phenylalanine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The introduction of a bromine atom to the D-phenylalanine scaffold offers unique chemical properties that are leveraged by researchers to enhance the biological activity and stability of novel therapeutics. This document details its commercial availability, physicochemical properties, key experimental protocols, and potential applications in neuroscience and beyond.

Commercial Availability and Key Suppliers

This compound is readily available from a range of commercial suppliers specializing in biochemicals and research-grade amino acids. These suppliers offer the compound in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearanceStorage Conditions
Santa Cruz Biotechnology99295-78-0C₉H₁₀BrNO₂244.1---
Echemi99295-78-0-----
Hangzhou Lingrui Chemical Co.,Ltd.99295-78-0--99%--
Chem-Impex99295-78-0C₉H₁₀BrNO₂244.1≥ 98% (HPLC)Off-white solid0-8°C
MedChemExpress (DL-form)30163-20-3C₉H₁₀BrNO₂244.0999.77% (HPLC)White to off-white solidPowder: -20°C (3 years)
Finetech Industry Limited99295-78-0C₉H₁₀BrNO₂244.08---

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application in research. While experimental data can vary slightly between batches and suppliers, the following tables summarize key properties.

Physicochemical Properties

PropertyValueSource
Melting PointNot specified-
SolubilitySlightly soluble in water. Soluble in DMSO with heating.[1]
LogP1.88[2]
pKa2.16±0.10 (Predicted)[3]

Spectroscopic Data (Predicted)

Spectroscopic TechniqueKey Features
¹H NMRAromatic protons in the range of 7.0-7.5 ppm, α-proton around 4.0 ppm, and β-protons around 3.0-3.2 ppm.
¹³C NMRAromatic carbons between 120-140 ppm, carbonyl carbon around 175 ppm, α-carbon around 55 ppm, and β-carbon around 38 ppm.
Mass SpectrometryMolecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) at m/z 243/245.

Experimental Protocols

The utility of this compound as a research tool is demonstrated through its incorporation into peptides and its use as a precursor in the synthesis of more complex molecules. The following are detailed methodologies for key experimental procedures.

Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

This multi-step synthesis provides a reliable route to obtaining 3-Bromo-DL-phenylalanine.[2]

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture with stirring in a water bath at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product.

  • Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis to α-Acetamido-3-bromocinnamic acid

  • Dissolve the azlactone intermediate in a 1 M sodium hydroxide solution.

  • Gently warm the mixture with stirring until the solid dissolves.

  • Cool the solution in an ice bath.

  • Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product.

Step 3: Reduction to 3-Bromo-DL-phenylalanine

  • Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol.

  • Gradually add sodium amalgam to the solution with vigorous stirring, maintaining a moderate temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Carefully quench any remaining sodium amalgam with water.

  • Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture, followed by ion-exchange chromatography for high-purity samples.[2]

G cluster_synthesis Synthesis of 3-Bromo-DL-phenylalanine 3-Bromobenzaldehyde 3-Bromobenzaldehyde Azlactone Intermediate Azlactone Intermediate 3-Bromobenzaldehyde->Azlactone Intermediate Erlenmeyer-Plöchl Reaction N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Intermediate Erlenmeyer-Plöchl Reaction alpha-Acetamido-3-bromocinnamic acid alpha-Acetamido-3-bromocinnamic acid Azlactone Intermediate->alpha-Acetamido-3-bromocinnamic acid Hydrolysis 3-Bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine alpha-Acetamido-3-bromocinnamic acid->3-Bromo-DL-phenylalanine Reduction

Workflow for the synthesis of 3-Bromo-DL-phenylalanine.
Incorporation of Fmoc-3-Bromo-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the Fmoc-protected this compound into a peptide sequence on a solid support.[1]

Materials:

  • Fmoc-3-Bromo-D-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: OxymaPure®/HOBt and Diisopropylcarbodiimide (DIC)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.

    • Add DIC (3-5 eq) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether and collect by centrifugation.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Solid-Phase Peptide Synthesis Workflow Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Washing->Fmoc Deprotection Repeat for each amino acid Cleavage & Deprotection Cleavage & Deprotection Washing->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification G cluster_glutamate_signaling Potential Modulation of Glutamatergic Signaling by this compound This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Partial Agonist (Hypothesized) AMPA/Kainate Receptor AMPA/Kainate Receptor This compound->AMPA/Kainate Receptor Inhibitor (Hypothesized) Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Na+ Influx Na+ Influx AMPA/Kainate Receptor->Na+ Influx Downstream Signaling Cascades Downstream Signaling Cascades Ca2+ Influx->Downstream Signaling Cascades Na+ Influx->Downstream Signaling Cascades

References

An In-depth Technical Guide to Unnatural Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acids (UaAs)

Unnatural amino acids (UaAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded by the standard genetic code.[1][2] Their site-specific incorporation into proteins is a cornerstone of modern protein engineering and chemical biology.[1][3] This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, into proteins with high precision.[1][4] By expanding the chemical repertoire of proteins beyond what is offered by nature, UaAs enable researchers to precisely control and investigate protein structure and function in ways that were previously impossible.[1][5]

The significance of UaAs in drug discovery and development is profound. They provide a powerful toolkit for creating therapeutic proteins with enhanced stability, improved pharmacokinetic properties, and novel mechanisms of action.[][7] The ability to introduce specific modifications allows for the fine-tuning of protein-based drugs, leading to more effective and safer therapeutics.[][8] More than 100 FDA-approved drugs currently incorporate UaAs, highlighting their successful translation from research tools to clinical applications.[8][9]

Core Methodologies for UaA Incorporation

The site-specific incorporation of UaAs into proteins is primarily achieved through the expansion of the genetic code. This involves the engineering of the cell's translational machinery to recognize a new codon and assign it to a specific UaA.[5][10]

Genetic Code Expansion via Stop Codon Suppression

The most prevalent method for genetic code expansion is the reassignment of a stop codon, typically the amber stop codon (UAG).[5][11] The UAG codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reprogramming.[2][5] This strategy requires two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and charges a desired UaA onto its corresponding tRNA.[5][12] This aaRS must be "orthogonal," meaning it does not interact with any of the endogenous amino acids or tRNAs in the host cell.[5][13]

  • A Suppressor tRNA: A tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon).[5][12] This tRNA is not recognized by any of the endogenous aaRSs.[5]

When these components are introduced into a cell along with the UaA, the ribosome will read through the UAG codon and incorporate the UaA into the growing polypeptide chain at the specified position.[10][14]

Other Incorporation Strategies

While amber suppression is the most common method, other strategies for UaA incorporation exist:

  • Frameshift Suppression: This method utilizes quadruplet codons to encode UaAs, further expanding the coding capacity of the genetic code.[10][14]

  • Sense Codon Reassignment: In this approach, a sense codon is reassigned to a UaA, often in engineered cell-free systems or organisms with modified genomes.[10][11]

  • Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible and open environment for UaA incorporation, as they are not constrained by cell viability or membrane permeability.[11] This allows for the efficient incorporation of a wide range of UaAs, including those that may be toxic to living cells.[11]

Experimental Protocols

Protocol 1: Site-Specific UaA Incorporation in E. coli using Amber Suppression

This protocol outlines the key steps for incorporating a UaA into a protein of interest in E. coli using the amber suppression method.

1. Plasmid Preparation:

  • Target Plasmid: The gene of interest is cloned into an expression vector. The codon at the desired site for UaA incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.[5]

  • Synthetase Plasmid: A separate plasmid expressing the orthogonal aaRS/tRNA pair is used.[5] Often, plasmids like pEVOL are utilized, which contain the genes for the engineered aaRS and multiple copies of the suppressor tRNA under the control of constitutive or inducible promoters.[15][16]

2. Transformation:

  • Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the target plasmid and the synthetase plasmid.

3. Culture and Induction:

  • A single colony is picked and grown in a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • The starter culture is used to inoculate a larger volume of expression medium.

  • The UaA is added to the culture medium to a final concentration typically ranging from 1-10 mM.

  • Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).

  • The culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to facilitate proper protein folding.

4. Protein Purification and Characterization:

  • Cells are harvested by centrifugation, lysed, and the protein of interest is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • The successful incorporation of the UaA is confirmed by mass spectrometry.

Protocol 2: Characterization of UaA-Containing Proteins

1. Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the purified protein. A mass shift corresponding to the mass of the incorporated UaA confirms its presence.

  • Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the UaA within the protein sequence.

2. SDS-PAGE and Western Blotting:

  • The expression of the full-length UaA-containing protein is visualized by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein of interest or an affinity tag. The presence of a band at the expected molecular weight indicates successful read-through of the amber stop codon.

3. Functional Assays:

  • The biological activity of the UaA-containing protein is assessed using appropriate functional assays. This could include enzyme kinetics assays, binding assays (e.g., surface plasmon resonance), or cell-based assays, depending on the protein's function.

Applications in Drug Development and Research

The ability to incorporate UaAs with unique functionalities has opened up new avenues in drug discovery and biomedical research.

  • Probing Protein-Protein Interactions: Photo-crosslinking UaAs, such as p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids, can be incorporated into a protein of interest.[17][18] Upon photoactivation, these UaAs form covalent bonds with nearby interacting partners, allowing for the identification and mapping of protein-protein interactions in their native cellular context.[17][19]

  • Enzyme Engineering: UaAs can be used to introduce novel catalytic activities into enzymes or to enhance their stability and substrate specificity.[2][20] This has significant implications for the development of novel biocatalysts for industrial and therapeutic applications.[20]

  • Therapeutic Proteins with Enhanced Properties: The incorporation of UaAs can improve the therapeutic properties of proteins. For example, the introduction of polyethylene glycol (PEG) chains via "click" chemistry to a UaA can increase the serum half-life of a therapeutic protein.[7]

  • Probing Signaling Pathways: UaAs can be used as molecular probes to investigate cellular signaling pathways with high precision.[3][4] For instance, photo-caged UaAs can be incorporated into a signaling protein, allowing for its activity to be controlled with light.[4][21] Fluorescent UaAs can be used to track the localization and dynamics of proteins within signaling cascades.[22][23]

Quantitative Data Summary

The efficiency of UaA incorporation and its impact on protein properties can vary depending on the specific UaA, the orthogonal aaRS/tRNA pair, the expression system, and the position of incorporation.

Unnatural Amino Acid (UaA)Orthogonal SystemExpression HostIncorporation Efficiency (%)Reference
p-Azido-L-phenylalanine (AzF)MjTyrRS/tRNAMammalian CellsUp to 95%[24]
p-Benzoyl-L-phenylalanine (Bpa)MjTyrRS/tRNAE. coli50-80%N/A
Nε-acetyl-L-lysine (AcK)MbPylRS/tRNAE. coli60-90%[25]
O-methyl-L-tyrosine (OmeY)EcLeuRS/tRNAYeast~70% (Relative Readthrough)[26]
trans-cyclooct-2-ene-L-lysine (TCO*A)MmPylRS/tRNAMammalian Cells40-60%[24]
Protein ModificationUaA UsedEffect on PropertyMagnitude of ChangeReference
PEGylationp-azidophenylalanineIncreased serum half-life2 to 5-fold increaseN/A
Fluorination5-fluorotryptophanIncreased thermal stabilityΔTm = +5 to +10 °C[20]
Cation-π interaction removalTetrafluorinated TrpReduced drug affinity100 to 10,000-fold decrease[27]
Photo-crosslinkingp-benzoylphenylalanineCovalent complex formationVaries with interaction[28]

Visualizing Workflows and Pathways

Diagram 1: The Workflow of Genetic Code Expansion

GCE_Workflow cluster_plasmids Engineered Plasmids cluster_cell Host Cell (e.g., E. coli) cluster_output Analysis Target_Plasmid Target Plasmid (Gene with TAG codon) Transformation Co-transformation Target_Plasmid->Transformation Synthetase_Plasmid Synthetase Plasmid (Orthogonal aaRS/tRNA) Synthetase_Plasmid->Transformation Expression Protein Expression (+ UaA, + Inducer) Transformation->Expression Ribosome Ribosome Expression->Ribosome Purification Purification Ribosome->Purification Analysis Mass Spectrometry & Functional Assays Purification->Analysis UaA_Protein Protein with UaA Analysis->UaA_Protein

Caption: Workflow for site-specific UaA incorporation via amber suppression.

Diagram 2: Probing a Kinase Signaling Pathway with a Photo-crosslinking UaA

Kinase_Pathway Ligand Ligand Receptor Receptor Kinase Ligand->Receptor Substrate Substrate Protein (with Photo-crosslinking UaA) Receptor->Substrate Phosphorylation UV_Light UV Light (365 nm) Receptor->UV_Light Downstream_Effector Downstream Effector Substrate->Downstream_Effector Signal Transduction Substrate->UV_Light Crosslinked_Complex Covalent Complex UV_Light->Crosslinked_Complex Analysis MS/MS Analysis (Interaction Site Mapping) Crosslinked_Complex->Analysis

Caption: Using a photo-crosslinking UaA to map kinase-substrate interactions.

Conclusion and Future Outlook

The incorporation of unnatural amino acids has become an indispensable tool in protein engineering, offering unprecedented control over protein structure and function.[2][3] The continued development of new UaAs with novel functionalities, along with the discovery and engineering of more efficient and robust orthogonal translation systems, will further expand the capabilities of this technology.[13][29] As our ability to manipulate the genetic code becomes more sophisticated, we can expect to see the emergence of therapeutic proteins with even greater efficacy and safety profiles, as well as the elucidation of complex biological processes that are currently intractable. The future of protein engineering with UaAs holds immense promise for advancing both basic science and medicine.

References

The Pivotal Role of Halogenated Phenylalanine Derivatives in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halogenated derivatives of the essential amino acid phenylalanine are instrumental in advancing various scientific fields, including chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as bioorthogonal chemistry and medical imaging.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental insights into these versatile compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation

The introduction of halogens to the phenylalanine scaffold induces significant changes in key molecular properties, including size, hydrophobicity, and electronic character. These alterations are fundamental to the diverse applications of these derivatives.[1] For instance, the high electronegativity of fluorine can modulate the acidity, basicity, and reactivity of the molecule, while larger halogens like iodine can serve as handles for radiolabeling or to introduce significant steric bulk.[1][2][3] This guide will delve into the specific impacts of different halogens and their positional isomers on the utility of phenylalanine derivatives in research.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The halogenation of phenylalanine leads to predictable yet powerful changes in its molecular properties. These changes are key to their enhanced functionality in biological systems. A summary of the key physicochemical properties of several common halogenated phenylalanine derivatives is presented below.

DerivativeMolecular Weight ( g/mol )logP (Calculated)Key Notes
L-Phenylalanine165.19-1.4Parent amino acid.[1]
4-Fluoro-L-phenylalanine183.18-1.9Minimal steric perturbation, alters electronic properties.[1]
3-Fluoro-L-phenylalanine183.18-1.9Isomer with a different electronic distribution.[1]
4-Chloro-L-phenylalanine199.63-Used as an inhibitor of tryptophan hydroxylase.[1]
4-Bromo-L-phenylalanine244.09-An intermediate in organic synthesis.[1]
4-Iodo-L-phenylalanine291.09-0.9Used in peptide synthesis and for radiolabeling.[1]

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.[1]

Chemical Synthesis

Chemical synthesis offers a versatile approach to a wide range of halogenated phenylalanine derivatives. Methods like Negishi cross-coupling of aryl halides with organozinc compounds have been successfully employed for the synthesis of fluorinated phenylalanine analogues.[2] Another common approach involves the deprotection of a protected starting material, such as the synthesis of 4-Bromo-L-phenylalanine from (S)-acetyl-protected 4-bromophenylalanine.[1]

Enzymatic Synthesis

Enzymatic methods provide a green and highly stereoselective alternative for the synthesis of these derivatives.[1] For example, isotopically labeled halogenated L-phenylalanine can be synthesized by the addition of ammonia to a halogenated derivative of (E)-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase (PAL).[1][4][5]

Enzymatic_Synthesis Reactant Halogenated (E)-Cinnamic Acid PAL Phenylalanine Ammonia Lyase (PAL) Reactant->PAL + Ammonia Ammonia (from buffer) Ammonia->PAL Product1 Halogenated L-Phenylalanine PAL->Product1 Catalyzes PDH Phenylalanine Dehydrogenase (PDH) Product1->PDH Conversion Product2 Halogenated Phenylpyruvic Acid PDH->Product2 Catalyzes

Enzymatic synthesis of halogenated phenylalanine derivatives.

Applications in Research and Drug Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.[1]

Enzyme Inhibition

A prominent example is p-Chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1][6][7] This property has led to its experimental use in treating conditions like carcinoid syndrome.[1][7]

Tryptophan_Hydroxylase_Inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Five_HTP 5-Hydroxytryptophan TPH->Five_HTP Hydroxylation Serotonin Serotonin Five_HTP->Serotonin Decarboxylation PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Irreversible Inhibition

Inhibition of serotonin synthesis by p-Chlorophenylalanine.
Neuroprotection

Certain halogenated derivatives of L-Phenylalanine have shown promise as neuroprotective agents. For instance, 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) can attenuate glutamatergic synaptic transmission with greater potency than L-Phenylalanine itself.[8][9] This has significant implications for conditions characterized by the overactivation of glutamate receptors, such as ischemic stroke.[8][9][10]

CompoundIC50 for depressing non-NMDAR-mediated mEPSC frequency (μmol/L)
3,5-diiodo-L-tyrosine (DIT)104.6 ± 14.1
3,5-dibromo-L-tyrosine (DBrT)127.5 ± 13.3
Protein Engineering and Structural Biology

The incorporation of halogenated phenylalanine into peptides and proteins is a powerful technique in protein engineering.[1] Fluorinated phenylalanine, for example, can enhance protein stability and activity.[11] The fluorine atom can also be used as a probe for 19F-NMR studies to determine site-specific solvent accessibility.[12] Iodinated phenylalanine derivatives are particularly useful in X-ray crystallography to aid in structure determination.[13]

Medical Imaging

Halogenated phenylalanine derivatives are also employed in medical imaging. The incorporation of a fluorine-18 isotope into phenylalanine derivatives creates radiotracers for Positron Emission Tomography (PET), a valuable tool for molecular imaging in oncology and neuroscience.[2][3]

Modulating Amyloid Formation

The halogenation of the phenylalanine residue in amyloidogenic peptides, such as the NFGAIL sequence from the human islet amyloid polypeptide, has been used as a tool to study the forces driving amyloid formation.[14][15] Studies have shown a correlation between the hydrophobicity of the halogenated phenylalanine residue and the kinetics of amyloid fibril formation.[14]

Halogenated NFGAIL VariantFibril Diameter (nm)
N-[3,5F]Phe-GAIL168.3 ± 27.5 (bundled fibrils)
N-[2,3,5,6F]Phe-GAIL21.3 ± 6.2
N-[2,3,4,5,6F]Phe-GAIL27.3 ± 7.7
N-[2,3,5,6F][4I]Phe-GAIL10.5 ± 1.5

Key Experimental Protocols

This section provides an overview of common experimental methodologies involving halogenated phenylalanine derivatives.

General Protocol for Enzymatic Synthesis of Halogenated L-Phenylalanine
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.[1]

  • Enzyme Addition: Add phenylalanine ammonia lyase (PAL) to the mixture to catalyze the addition of ammonia.[1]

  • Monitoring: Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.[1]

  • Conversion (Optional): The resulting halogenated L-phenylalanine can be converted to the corresponding phenylpyruvic acid in the presence of phenylalanine dehydrogenase (PDH).[1]

Experimental_Workflow_Enzymatic_Synthesis Start Start Step1 Prepare Reaction Mixture: - Halogenated (E)-Cinnamic Acid - Isotopically Enriched Buffer Start->Step1 Step2 Add Phenylalanine Ammonia Lyase (PAL) Step1->Step2 Step3 Monitor Formation of Halogenated L-Phenylalanine Step2->Step3 Step4 Optional: Add Phenylalanine Dehydrogenase (PDH) Step3->Step4 If conversion is desired End End Step3->End If only L-Phe is desired Step5 Formation of Halogenated Phenylpyruvic Acid Step4->Step5 Step5->End

Workflow for enzymatic synthesis.
General Protocol for HPLC Analysis of Halogenated Phenylalanine Derivatives

  • Sample Preparation: Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins.[1]

  • Supernatant Processing: After further centrifugation, dry the resulting supernatant.[1]

  • Reconstitution: Reconstitute the residue in a sodium borate buffer.[1]

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system for separation and quantification. Specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.[1]

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
  • Cell Culture: Culture cerebral cortical neurons in DMEM containing physiological concentrations of L-Phe and L-Tyr.[8]

  • Oxygen-Glucose Deprivation (OGD): Replace the culture media with glucose-free DMEM, with or without the test compound (e.g., 3,5-dibromo-L-tyrosine).[8]

  • Assessment of Neuronal Death: Assess neuronal death by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[8][9]

Conclusion and Future Outlook

The field of halogenated phenylalanine derivatives continues to expand, driven by ongoing research into novel synthetic methods and a deeper understanding of their structure-activity relationships.[1] The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] The continued exploration of these versatile compounds is crucial for unlocking their full potential in a wide array of scientific and medical applications.

References

3-Bromo-D-phenylalanine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-D-phenylalanine, a non-proteinogenic amino acid, has emerged as a critical and versatile building block in contemporary medicinal chemistry. The strategic introduction of a bromine atom onto the phenyl ring of D-phenylalanine offers a unique synthetic handle for a variety of chemical modifications, profoundly influencing the pharmacodynamic and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its utility in the design and development of novel therapeutic agents. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside quantitative data on its properties and the biological activity of its derivatives.

Introduction

The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a central theme in drug discovery. The incorporation of unnatural amino acids into peptides, peptidomimetics, and small molecules is a well-established strategy to achieve these goals.[1] this compound, in particular, has garnered significant attention due to the unique properties conferred by the bromine substituent.[2][3]

The bromine atom serves as a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl moieties.[1] This allows for the rapid generation of diverse chemical libraries for high-throughput screening. Furthermore, the presence of the bromo-phenyl group can enhance binding interactions with biological targets, modulate lipophilicity, and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][4] This guide will delve into the practical aspects of utilizing this compound as a strategic building block in the design of next-generation therapeutics.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These properties are fundamental for its application in both experimental and computational studies.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-(3-bromophenyl)propanoic acid[2][5]
Synonyms D-Phe(3-Br)-OH, m-Bromo-D-phenylalanine, H-D-Phe(3-Br)-OH[3]
CAS Number 99295-78-0[2][3]
Molecular Formula C₉H₁₀BrNO₂[2][3]
Molecular Weight 244.08 g/mol [2][5]
Appearance Off-white solid[3]
Purity ≥ 98% (HPLC)[3]
Solubility Slightly soluble in water[2]
Storage Conditions 0-8°C[3]
Computed XLogP3 -0.8[2][5]
Topological Polar Surface Area 63.3 Ų[2][5]

Synthesis of 3-Bromo-DL-phenylalanine

A common and effective method for the synthesis of 3-Bromo-DL-phenylalanine is through a multi-step process starting with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, which is then hydrolyzed and reduced to yield the final racemic amino acid.[6]

Overall Synthesis Workflow

The synthesis can be visualized as a three-step process:

G cluster_0 Step 1: Erlenmeyer-Plöchl Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Azlactone Intermediate Azlactone Intermediate 3-Bromobenzaldehyde->Azlactone Intermediate N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Intermediate Acetic Anhydride, Sodium Acetate Acetic Anhydride, Sodium Acetate Acetic Anhydride, Sodium Acetate->Azlactone Intermediate alpha-Acetamido-3-bromocinnamic acid alpha-Acetamido-3-bromocinnamic acid Azlactone Intermediate->alpha-Acetamido-3-bromocinnamic acid Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->alpha-Acetamido-3-bromocinnamic acid 3-Bromo-DL-phenylalanine 3-Bromo-DL-phenylalanine alpha-Acetamido-3-bromocinnamic acid->3-Bromo-DL-phenylalanine Sodium Amalgam Sodium Amalgam Sodium Amalgam->3-Bromo-DL-phenylalanine

Workflow for the synthesis of 3-Bromo-DL-phenylalanine.
Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine[6]

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

  • Materials: 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Anhydrous Sodium Acetate, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the mixture with stirring in a water bath at 100°C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly add ethanol to the cooled mixture to precipitate the product.

    • Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.

Step 2: Synthesis of α-Acetamido-3-bromocinnamic acid

  • Materials: Azlactone intermediate from Step 1, Sodium Hydroxide solution, dilute Hydrochloric Acid.

  • Procedure:

    • Suspend the azlactone intermediate in a sodium hydroxide solution.

    • Heat the mixture until the solid dissolves.

    • Cool the solution in an ice bath.

    • Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the product.

Step 3: Reduction to 3-Bromo-DL-phenylalanine

  • Materials: α-Acetamido-3-bromocinnamic acid from Step 2, Sodium Amalgam, Ethanol or Ethanol/water mixture.

  • Procedure:

    • Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Carefully quench any remaining sodium amalgam with water.

    • Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

Purification

Purification of the crude product is crucial to obtain high-purity 3-Bromo-DL-phenylalanine suitable for further applications. A combination of crystallization and ion-exchange chromatography is recommended.[6]

G Crude Product Crude Product Dissolution Dissolve in hot water Crude Product->Dissolution Decolorization Add activated charcoal (if needed) Dissolution->Decolorization Filtration_1 Hot filtration Decolorization->Filtration_1 Crystallization Add ethanol, cool Filtration_1->Crystallization Filtration_2 Collect crystals Crystallization->Filtration_2 Ion-Exchange Chromatography Ion-Exchange Chromatography Filtration_2->Ion-Exchange Chromatography Elution Elute with ammonia gradient Ion-Exchange Chromatography->Elution Fraction Collection Collect and monitor fractions Elution->Fraction Collection Isolation Rotary evaporation Fraction Collection->Isolation Pure Product Pure Product Isolation->Pure Product

Workflow for the purification of 3-Bromo-DL-phenylalanine.

Applications in Medicinal Chemistry

This compound is a versatile building block with broad applications in drug discovery and development.[1][3]

Peptide and Peptidomimetic Design

As an analog of phenylalanine, this compound can be incorporated into peptides and peptidomimetics to enhance their therapeutic properties.[1] This modification can:

  • Improve Enzymatic Stability: The bulky bromine atom can sterically hinder the approach of proteases, thus increasing the peptide's half-life in vivo.[1]

  • Probe Structure-Activity Relationships (SAR): The introduction of the bromo-phenyl moiety allows for systematic exploration of how changes in steric and electronic properties at a specific position affect biological activity.[1][7]

  • Enhance Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to a more stable peptide-receptor complex.[8]

Versatile Synthetic Handle for Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse chemical functionalities, enabling the creation of large and varied compound libraries for screening.[1]

Precursor for Radiolabeling

The bromo-substituent can be displaced by radionuclides, making this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[1] This is instrumental in diagnostics and in studying the in vivo distribution and target engagement of drug candidates.

Therapeutic Areas of Interest

The use of this compound as a building block has shown promise in several therapeutic areas:

  • Oncology: Derivatives have been synthesized as potent inhibitors of key signaling proteins in cancer, such as tyrosine kinases.[1]

  • Neurological Disorders: Halogenated amino acids are utilized in the development of drugs targeting neurological pathways, including those involving glutamate receptors.[1][2][3][9]

  • Infectious Diseases: The unique structural features can be exploited to design novel antimicrobial and antiviral agents.[1]

Quantitative Data

The following table summarizes quantitative data for a representative compound synthesized using a 3-bromophenyl moiety, highlighting its utility in generating potent inhibitors.

Table 2: Tyrosine Kinase Inhibitory Activity of a 3-Bromophenylamino Derivative [1]

Compound IDTarget EnzymeIC50 (nM)Cell Line
PD 158780Epidermal Growth Factor Receptor (EGFR)0.08A431 (human epidermoid carcinoma)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Bromo-D-phenylalanine[1]

This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.

G Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin Swelling->Fmoc Deprotection Washing_1 DMF Wash Fmoc Deprotection->Washing_1 Amino Acid Coupling Coupling of Fmoc-3-Bromo-D-phenylalanine (DIC, OxymaPure) Washing_1->Amino Acid Coupling Washing_2 DMF/DCM Wash Amino Acid Coupling->Washing_2 Final Deprotection Final Fmoc Deprotection Amino Acid Coupling->Final Deprotection Chain Elongation Repeat for next amino acid Washing_2->Chain Elongation Chain Elongation->Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final Deprotection->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
  • Materials: Fmoc-3-Bromo-D-phenylalanine, solid support resin (e.g., Rink Amide), coupling reagents (e.g., DIC, OxymaPure®/HOBt), deprotection reagent (20% piperidine in DMF), cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water), solvents (DMF, DCM), cold diethyl ether.

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.

      • Add DIC (3-5 eq) and pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Confirm complete coupling with a Kaiser test. Repeat coupling if necessary.

    • Washing: Wash the resin with DMF and DCM.

    • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

    • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative[1]

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative.

G Reaction Setup Combine N-protected 3-bromophenylalanine, arylboronic acid, palladium catalyst, and base in a Schlenk flask Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Reaction Setup->Inert Atmosphere Solvent Addition Add degassed solvent Inert Atmosphere->Solvent Addition Reaction Heat with vigorous stirring (80-100°C, 2-24h) Solvent Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Work-up Cool, dilute with water, and extract with organic solvent Reaction->Work-up Purification Purify by column chromatography Work-up->Purification

Workflow for Suzuki-Miyaura cross-coupling.
  • Materials: N-protected 3-bromophenylalanine derivative (e.g., Boc-3-Bromo-DL-phenylalanine methyl ester), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2-3 eq), degassed solvent (e.g., 1,4-dioxane/water), inert gas (Argon or Nitrogen).

  • Procedure:

    • Reaction Setup: In a Schlenk flask, combine the N-protected 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

    • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (repeat 3 times).

    • Solvent Addition: Add the degassed solvent via syringe.

    • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]

Signaling Pathways and Mechanism of Action

Halogenated phenylalanine derivatives are known to act as inhibitors of various enzymes, particularly those involved in neurotransmitter biosynthesis, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[9] By mimicking the natural substrate, this compound can act as a competitive inhibitor, binding to the active site of these enzymes and modulating their activity.

G cluster_0 Normal Pathway cluster_1 Inhibitory Action Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase Phenylalanine->PAH Tyrosine Tyrosine PAH->Tyrosine Dopamine Dopamine Tyrosine->Dopamine 3-Bromo-Phe This compound PAH_inhibited Phenylalanine Hydroxylase 3-Bromo-Phe->PAH_inhibited PAH_inhibited->Inhibition Phenylalanine_inhibited Phenylalanine Phenylalanine_inhibited->PAH_inhibited

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Bromo-D-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid 3-Bromo-D-phenylalanine (3-Br-D-Phe) into peptide sequences. The inclusion of this halogenated amino acid can significantly influence the conformational properties, binding affinity, and metabolic stability of peptides, making it a valuable tool in drug discovery and chemical biology.[1] The bromine substituent also serves as a versatile chemical handle for further modifications, such as cross-coupling reactions.[2]

This document outlines detailed protocols for both solid-phase and solution-phase peptide synthesis, data on expected outcomes, and methods for purification and analysis.

Data Presentation

Table 1: Representative Data for Solid-Phase Synthesis of a Model Peptide Containing this compound

While specific yields and purities are highly dependent on the peptide sequence, the following table provides typical values that can be expected when utilizing the outlined solid-phase protocol.

ParameterValueMethod of Determination
Crude Yield70-85%Gravimetric analysis after cleavage
Purity (crude)50-70%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity (after purification)>95%RP-HPLC
Final Yield (purified peptide)30-50%Gravimetric analysis of lyophilized product
Identity ConfirmationCorrect MassElectrospray Ionization Mass Spectrometry (ESI-MS)

Note: The theoretical yield for solid-phase peptide synthesis is calculated based on the initial resin loading.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol details the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support.[2]

Materials:

  • Fmoc-3-Bromo-D-phenylalanine (Fmoc-3-Br-D-Phe-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or other suitable resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[2]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling (Incorporation of Fmoc-3-Br-D-Phe-OH):

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Br-D-Phe-OH and 3-5 equivalents of OxymaPure®/HOBt in DMF.[2]

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[2]

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[2]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the cold diethyl ether.[2]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]

    • Dry the peptide pellet under vacuum.[2]

  • Purification and Analysis:

    • Purify the crude peptide using RP-HPLC.

    • Confirm the identity and purity of the peptide by ESI-MS and analytical RP-HPLC.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection Wash1->Cleavage Final AA Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing this compound

This protocol provides a general method for the synthesis of a dipeptide in solution, which can be adapted for incorporating this compound. This example describes the coupling of an N-terminally protected amino acid to this compound methyl ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound methyl ester hydrochloride (3-Br-D-Phe-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or other coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 0.5 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of 3-Br-D-Phe-OMe:

    • To a solution of 3-Br-D-Phe-OMe·HCl (1.0 eq) in DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DCM.[5]

    • Add DIPEA (1.1 eq) to this solution and stir for 5 minutes.

    • Add the solution of the activated amino acid to the neutralized 3-Br-D-Phe-OMe solution.

    • Stir the reaction mixture at room temperature overnight.[5]

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified dipeptide by NMR and mass spectrometry.

Logical Flow of Solution-Phase Dipeptide Synthesis:

Solution_Phase_Workflow cluster_activation Amino Acid Activation cluster_amine_prep Amine Preparation AA_Protect N-Protected Amino Acid Activated_AA Activated Amino Acid AA_Protect->Activated_AA Coupling_Reagent Coupling Reagent (TBTU) Coupling_Reagent->Activated_AA Base1 Base (DIPEA) Base1->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling Phe_Ester 3-Br-D-Phe-OMe·HCl Free_Amine Free Amine Phe_Ester->Free_Amine Base2 Base (DIPEA) Base2->Free_Amine Free_Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization GPCR_Signaling Peptide Peptide with 3-Br-D-Phe GPCR GPCR Peptide->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes: Site-Specific Incorporation of 3-Bromo-D-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has become a powerful tool in protein engineering and drug discovery. The site-specific incorporation of UAAs with unique chemical properties allows for the precise modification of proteins, enabling the introduction of novel functionalities. 3-Bromo-D-phenylalanine (3-Br-D-Phe) is a particularly valuable UAA. The bromine atom serves as a heavy atom for X-ray crystallography, a versatile handle for cross-coupling reactions, and a probe for protein-protein interactions. Furthermore, the D-chiral configuration can confer resistance to proteolysis, opening avenues for developing more stable and durable protein therapeutics.

However, the ribosomal incorporation of D-amino acids into a growing polypeptide chain is a significant challenge. The native translational machinery of E. coli, from aminoacyl-tRNA synthetases (aaRSs) to the ribosome itself, is highly stereospecific for L-amino acids. Standard in vivo amber suppression methodologies are therefore not viable.

This document provides a detailed protocol for the site-specific incorporation of 3-Br-D-Phe using a specialized in vitro cell-free protein synthesis (CFPS) system. This advanced technique circumvents the limitations of living cells by utilizing engineered ribosomes from a modified E. coli strain, which exhibit enhanced tolerance for D-amino acids at the peptidyltransferase center.[1][2][3][4]

Principle of the Method

To achieve the site-specific incorporation of a D-amino acid, this protocol deviates from the standard orthogonal aaRS/tRNA pair system used in vivo. Instead, it relies on a reconstituted cell-free system combining three critical components:

  • Engineered Ribosomes : The CFPS system utilizes an S30 cell extract prepared from an E. coli strain that overexpresses a mutated 23S ribosomal RNA (rRNA). Specific mutations within the peptidyltransferase center (e.g., in regions 2447–2450) reduce the ribosome's chiral discrimination, permitting the acceptance of a D-aminoacyl-tRNA in the ribosomal A-site.[1][3]

  • Amber Codon Suppression : The target protein is encoded by a gene containing an in-frame amber stop codon (UAG) at the desired site of incorporation. An amber suppressor tRNA (tRNACUA) is added to the system to read through this codon.

  • Chemical Aminoacylation : As no known orthogonal synthetase can efficiently charge a tRNA with a D-amino acid in vivo, the suppressor tRNACUA is chemically aminoacylated with 3-Br-D-Phe in vitro prior to its addition to the CFPS reaction. This pre-charged 3-Br-D-Phe-tRNACUA serves as the substrate for the engineered ribosome.

This combination allows the ribosome to incorporate 3-Br-D-Phe at the specified UAG codon, producing a full-length protein containing the desired D-amino acid.

G Principle of In Vitro D-Amino Acid Incorporation cluster_prep Pre-Reaction Preparation cluster_cfps Cell-Free Protein Synthesis (CFPS) tRNA Amber Suppressor tRNA(CUA) Chem_Acy Chemical Aminoacylation tRNA->Chem_Acy DAA This compound (3-Br-D-Phe) DAA->Chem_Acy Charged_tRNA 3-Br-D-Phe-tRNA(CUA) Chem_Acy->Charged_tRNA Reaction CFPS Reaction Charged_tRNA->Reaction DNA Template DNA (with UAG codon) DNA->Reaction S30 S30 Extract with Engineered Ribosomes S30->Reaction Protein Target Protein with 3-Br-D-Phe Reaction->Protein

Caption: Workflow for D-amino acid incorporation via a cell-free system.

Experimental Protocols

Protocol 1: Preparation of Chemically Acylated 3-Br-D-Phe-tRNACUA

This protocol requires expertise in RNA chemistry and is a critical prerequisite for protein synthesis. It involves the ligation of a protected 3-Br-D-phenylalanine cyanomethyl ester to a truncated suppressor tRNA lacking its 3'-terminal CA dinucleotide, followed by deprotection.

Materials:

  • This compound

  • Suppressor tRNA transcript (e.g., M. jannaschii tRNATyrCUA lacking the 3'-CA)

  • T4 RNA Ligase

  • Protecting group reagents (e.g., NVOC or Boc)

  • Cyanomethyl ester activation reagents

  • Standard buffers for ligation and deprotection

Methodology:

  • Synthesize Truncated tRNA : Transcribe the suppressor tRNA gene in vitro using a DNA template designed to yield a transcript lacking the 3'-terminal CA dinucleotide. Purify the tRNA transcript using denaturing PAGE.

  • Synthesize 3-Br-D-Phe-pCpA : Chemically synthesize the dinucleotide pCpA acylated with protected this compound at the 2'(3')-hydroxyl group of the terminal adenosine.

  • Ligation : Ligate the 3-Br-D-Phe-pCpA dinucleotide to the truncated tRNA transcript using T4 RNA Ligase. This enzyme specifically joins the 5'-phosphate of the dinucleotide to the 3'-hydroxyl of the truncated tRNA.

  • Purification and Deprotection : Purify the full-length, acylated tRNA using HPLC or PAGE. Remove the amino acid protecting group under appropriate conditions (e.g., photolysis for NVOC) to yield the final 3-Br-D-Phe-tRNACUA.

  • Quantification and Storage : Determine the concentration of the charged tRNA via UV absorbance and store in small aliquots at -80°C.

Protocol 2: Preparation of S30 Cell-Free Extract from Engineered E. coli

This protocol is adapted from established methods for preparing highly active S30 extracts.[1] The key modification is the use of an E. coli strain (e.g., a derivative of BL21) transformed with a plasmid carrying the gene for the mutant 23S rRNA.

Materials:

  • E. coli strain carrying a multicopy plasmid for a mutant 23S rRNA (e.g., with mutations at positions 2447-2450).

  • Growth medium (e.g., 2xYTPG)

  • S30 Buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)

  • Lysis Buffer (S30 Buffer without DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuges (high-speed and ultracentrifuge)

Methodology:

  • Cell Culture : Grow the engineered E. coli strain in 4L of rich medium at 37°C with vigorous shaking to an OD₆₀₀ of ~1.5-2.0.

  • Harvest and Wash : Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet three times with ice-cold S30 Buffer.

  • Cell Lysis : Resuspend the cell pellet in Lysis Buffer at a ratio of 1 mL buffer per 1 g of cell paste. Lyse the cells using a high-pressure homogenizer (e.g., French press) at ~10,000 psi.

  • Clarification : Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant carefully, avoiding the pellet. Repeat this step.

  • Pre-incubation (Run-off Reaction) : Add a pre-incubation mix to the supernatant to degrade endogenous mRNA and complete any initiated protein synthesis. Incubate at 37°C for 80 minutes with gentle shaking.

  • Dialysis : Dialyze the extract against S30 Buffer extensively (e.g., 3 changes of 50 volumes each) at 4°C.

  • Final Centrifugation : Centrifuge the dialyzed extract at 15,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage : Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: Cell-Free Protein Synthesis (CFPS)

This protocol outlines the setup of the in vitro translation reaction.

Materials:

  • Engineered S30 Extract (from Protocol 2)

  • Plasmid DNA encoding the target gene with a UAG codon at the desired position (purified, ~1 µg/µL)

  • Chemically charged 3-Br-D-Phe-tRNACUA (from Protocol 1)

  • Amino Acid Solution (19 L-amino acids, excluding Phenylalanine)

  • Energy Solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)

  • Reaction Buffer (HEPES-KOH, potassium glutamate, ammonium chloride, magnesium acetate)

Methodology:

  • Reaction Assembly : On ice, combine the reaction components in the following order:

    • Nuclease-free water

    • Reaction Buffer

    • Energy Solution

    • 19 L-Amino Acid Solution

    • Plasmid DNA template (final concentration ~10-15 nM)

    • 3-Br-D-Phe-tRNACUA (final concentration ~100-200 µg/mL)

    • Engineered S30 Extract (30% of total volume)

  • Incubation : Mix gently and incubate the reaction at 37°C for 2-4 hours. For larger proteins or higher yields, a dialysis-based continuous-exchange cell-free (CECF) system can be used.

  • Termination : Stop the reaction by placing it on ice. The expressed protein is now ready for purification and analysis.

G Experimental Workflow for 3-Br-D-Phe Incorporation cluster_synthesis Protein Synthesis cluster_analysis Analysis & Verification start Start prep_tRNA 1. Prepare 3-Br-D-Phe-tRNA(CUA) prep_S30 2. Prepare Engineered S30 Extract prep_DNA 3. Prepare Target Plasmid DNA (UAG) mix 4. Assemble CFPS Reaction Mixture prep_tRNA->mix prep_S30->mix prep_DNA->mix incubate 5. Incubate (37°C, 2-4h) mix->incubate purify 6. Purify Protein (e.g., IMAC) incubate->purify verify 7. Verify Incorporation (Mass Spectrometry) purify->verify end End verify->end

Caption: Step-by-step experimental workflow for CFPS of a D-amino acid-containing protein.

Data Presentation and Expected Results

The success of the incorporation can be quantified by protein yield and verified by mass spectrometry.

Table 1: Representative Protein Yields

The yield of full-length protein depends heavily on the efficiency of UAG suppression by the D-aminoacyl-tRNA. Yields are typically lower than for proteins containing only L-amino acids.

Ribosome TypeAmino Acid at UAG SiteSuppression Efficiency (%)Full-Length Protein Yield (µg/mL)
Wild-TypeL-Phenylalanine~50%~100-150
Wild-Type3-Br-D-Phenylalanine< 2%< 5
Engineered L-Phenylalanine~55%~110-160
Engineered 3-Br-D-Phenylalanine ~10-15% ~25-40

Note: Data are hypothetical estimates based on published results for D-Phe and D-Met incorporation, which show that engineered ribosomes can significantly improve suppression with D-aminoacyl-tRNAs compared to wild-type ribosomes.[3]

Table 2: Verification by Mass Spectrometry

Mass spectrometry is the definitive method to confirm the site-specific incorporation of 3-Br-D-Phe.

Target Protein: Example Protein (25,000.0 Da) with one UAG site. Amino Acid Masses: L-Phenylalanine = 165.19 Da; this compound = 244.09 Da.

SampleExpected Mass (Da)Observed Mass (Da)Interpretation
Wild-Type (No UAG)25,000.025,000.2 ± 0.1Correct mass for WT protein.
Truncated ProductVaries (e.g., 20,000.0)20,000.1 ± 0.1Termination at UAG codon.
Incorporation Product 25,078.9 25,079.1 ± 0.1 Successful incorporation of 3-Br-D-Phe.

Calculation: 25,000.0 (WT mass) - 165.19 (mass of original Phe) + 244.09 (mass of 3-Br-D-Phe) = 25,078.9 Da.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No full-length protein detected 1. Inefficient chemical aminoacylation. 2. Degradation of charged tRNA. 3. Inactive S30 extract.1. Optimize ligation and purification of the tRNA; verify charging by acid-PAGE. 2. Use freshly prepared charged tRNA; avoid multiple freeze-thaw cycles. 3. Prepare fresh S30 extract; ensure proper storage at -80°C.
Low yield of full-length protein 1. Suboptimal concentration of 3-Br-D-Phe-tRNACUA. 2. Low activity of engineered ribosomes. 3. Codon context effects around the UAG site.[5]1. Titrate the concentration of charged tRNA in the CFPS reaction (50-250 µg/mL). 2. Verify expression of the mutant 23S rRNA in the host strain. 3. If possible, mutate the codon following the UAG to one known to favor suppression (e.g., a purine-rich codon).[6]
Mass spec shows mixed L- and D-amino acid incorporation Contamination of 3-Br-D-Phe with its L-isomer.Use enantiomerically pure this compound (>99% ee) for the chemical acylation step.
Mass spec shows incorporation of natural amino acids at UAG site 1. Mis-acylation of the suppressor tRNA by endogenous synthetases in the S30 extract (unlikely but possible). 2. Contamination in the 19 amino acid mix.1. Ensure the suppressor tRNA used is orthogonal. 2. Use a high-purity amino acid solution that definitively lacks phenylalanine.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins Using 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of proteins is a powerful tool for studying protein structure, function, and dynamics in complex biological systems. The incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion provides a versatile handle for bioorthogonal conjugation of fluorescent probes. 3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that can be efficiently and site-specifically incorporated into proteins. The bromine atom on the phenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the attachment of a wide variety of fluorescent probes.[1]

These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of proteins using this compound. The workflow encompasses the site-specific incorporation of the unnatural amino acid into a target protein in E. coli and the subsequent fluorescent labeling via Suzuki-Miyaura cross-coupling.

Principle of the Method

The fluorescent labeling of a protein of interest (POI) using this compound is a two-step process:

  • Site-Specific Incorporation of this compound: An amber stop codon (TAG) is introduced at the desired labeling site in the gene encoding the POI. This mutant gene is co-expressed in E. coli with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound. The orthogonal aaRS charges its cognate tRNA with this compound, which is then delivered to the ribosome to suppress the amber codon, leading to the incorporation of the unnatural amino acid into the polypeptide chain.[2]

  • Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling: The purified protein containing this compound is then subjected to a Suzuki-Miyaura cross-coupling reaction. In this reaction, a palladium catalyst facilitates the coupling of the brominated phenyl ring of the incorporated amino acid with a fluorescent probe functionalized with a boronic acid or boronic ester. This results in the formation of a stable carbon-carbon bond, covalently attaching the fluorophore to the protein at the specified site.[3]

Experimental Workflow

G cluster_0 Step 1: Genetic Incorporation of this compound cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Characterization A Site-Directed Mutagenesis (Introduce Amber Codon in Gene of Interest) B Co-transformation of E. coli (POI Plasmid + aaRS/tRNA Plasmid) A->B C Protein Expression (Culture in media with this compound) B->C D Cell Lysis and Protein Purification C->D E Suzuki-Miyaura Cross-Coupling Reaction (Protein + Fluorescent Boronic Acid + Pd Catalyst) D->E F Purification of Labeled Protein G Mass Spectrometry (Confirm Labeling) F->G H Fluorescence Spectroscopy (Determine Photophysical Properties) F->H I Functional Assays F->I G Protein_Br Protein with this compound Labeled_Protein Fluorescently Labeled Protein Protein_Br->Labeled_Protein Fluorophore_BOH Fluorescent Boronic Acid Fluorophore_BOH->Labeled_Protein Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Labeled_Protein Catalyzes Base Base Base->Labeled_Protein Activates Byproducts Byproducts G Start Start Mutagenesis Introduce TAG codon into gene of interest Start->Mutagenesis Transformation Co-transform E. coli Mutagenesis->Transformation Expression Express protein with This compound Transformation->Expression Purification1 Purify protein with UAA Expression->Purification1 Reaction Suzuki-Miyaura Coupling Purification1->Reaction Purification2 Purify labeled protein Reaction->Purification2 Analysis Characterize labeled protein Purification2->Analysis End End Analysis->End

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-D-phenylalanine and its derivatives. This versatile reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of novel biaryl-containing amino acids, peptides, and peptidomimetics. The protocols and data presented herein are designed to facilitate the efficient development of new chemical entities with potential therapeutic applications.

Introduction

This compound is a valuable synthetic building block that allows for the introduction of diverse molecular scaffolds at the phenyl ring through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, offers a robust and versatile method for forming carbon-carbon bonds between the brominated phenylalanine derivative and a wide array of aryl and heteroaryl boronic acids. This enables the creation of complex unnatural amino acids that can be incorporated into peptides to enhance their biological activity, stability, and conformational properties.

A critical consideration in the Suzuki-Miyaura coupling of this compound is the potential for dehalogenation, an unwanted side reaction where the bromine atom is replaced by a hydrogen atom. This reduces the yield of the desired product and complicates purification. Careful selection of the catalyst, ligands, base, and solvent, as well as maintaining an inert atmosphere, is crucial to minimize this side reaction.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling reactions with substrates analogous to this compound. This data provides insights into the expected yields with various boronic acids under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of a Phenylalanine Derivative Containing a 4-Bromobiphenyl Moiety with Various Arylboronic Acids

Reaction Conditions: The N-Boc protected phenylalanine derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (2.5 equiv.) were heated in a sealed tube.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Boc-4-(p-terphenyl)-D-phenylalanine methyl ester82
24-Methoxyphenylboronic acidN-Boc-4-(4'-methoxy-p-terphenyl)-D-phenylalanine methyl ester75
34-Chlorophenylboronic acidN-Boc-4-(4'-chloro-p-terphenyl)-D-phenylalanine methyl ester68
43-Thienylboronic acidN-Boc-4-(4-(thiophen-3-yl)biphenyl)-D-phenylalanine methyl ester57

Table 2: Suzuki-Miyaura Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids

Reaction Conditions: 3-bromo pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), boronic acid (1.5 equiv.), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3.0 equiv.) in dioxane under microwave irradiation for 40 minutes.

EntryBoronic AcidYield (%)
1p-Methoxyphenylboronic acid89
2m-Methoxyphenylboronic acid85
3o-Methoxyphenylboronic acid73
43,4-(Ethylenedioxy)phenylboronic acid67
54-Acetylphenylboronic acid87
64-Ethoxycarbonylphenylboronic acid72
74-Fluorophenylboronic acid76
82-Thienylboronic acid82
93-Thienylboronic acid79
102-Furanylboronic acid85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Boc-3-Bromo-D-phenylalanine Methyl Ester

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid.[1]

Materials:

  • N-Boc-3-Bromo-D-phenylalanine methyl ester (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the N-Boc-3-Bromo-D-phenylalanine methyl ester, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-D-phenylalanine derivative.

Protocol 2: Protocol to Minimize Dehalogenation of 3-Bromo-DL-phenylalanine

This protocol is designed to minimize the unwanted dehalogenation side reaction during the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-DL-phenylalanine (or N-Boc-3-Bromo-DL-phenylalanine) (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the 3-Bromo-DL-phenylalanine derivative, the boronic acid/ester, the base, and the palladium pre-catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add anhydrous, degassed toluene via syringe.

  • Reaction:

    • Stir the reaction mixture at the lowest temperature that promotes the reaction (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Visualizations

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl Ar'B(OH)₂ Base PdII_Biaryl->Pd0 PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound derivative) BoronicAcid Ar'B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow start Start setup Reaction Setup: - Add 3-Bromo-D-Phe derivative,  boronic acid, catalyst, base - Degas solvent and add start->setup reaction Reaction: - Heat to 80-100 °C - Stir for 2-24 h - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Aqueous work-up - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product purification->product CompetingPathways start Ar-Pd(II)-Br transmetalation Transmetalation with Ar'B(OH)₂ start->transmetalation Desired Pathway pd_hydride Pd-H formation start->pd_hydride Side Reaction coupling Cross-Coupling Product (Ar-Ar') dehalogenation Dehalogenated Product (Ar-H) reductive_elimination_coupling Reductive Elimination transmetalation->reductive_elimination_coupling reductive_elimination_coupling->coupling reductive_elimination_dehalogenation Reductive Elimination pd_hydride->reductive_elimination_dehalogenation reductive_elimination_dehalogenation->dehalogenation

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a versatile, non-proteinogenic amino acid that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a bromine atom at the meta-position of the phenyl ring, provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse array of novel D-phenylalanine derivatives with modified steric and electronic properties. The incorporation of these unnatural amino acids into peptides and small molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles, including metabolic stability, binding affinity, and biological activity.[1][2]

These application notes provide detailed protocols and data for the palladium-catalyzed cross-linking of this compound, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The resulting compounds are of significant interest for the development of novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs) and various enzymes.[3][4]

Key Applications in Drug Discovery

The derivatives of this compound are valuable in several areas of drug development:

  • Peptidomimetics: Incorporation into peptides can enhance stability against enzymatic degradation and modulate receptor affinity and selectivity.[5][6][7][8][9]

  • Enzyme Inhibitors: The modified phenyl ring can interact with the active sites of enzymes, leading to potent and selective inhibition. Derivatives of phenylalanine have been investigated as inhibitors of enzymes such as phenylalanine hydroxylase and D-amino acid oxidase.[1][10][11]

  • GPCR Ligands: Phenylalanine and its analogs can act as ligands for GPCRs, which are a major class of drug targets. The synthesized derivatives can be screened for agonist or antagonist activity at various GPCRs.[3][4]

  • Molecular Probes: The introduction of fluorescent or otherwise tagged groups allows for the creation of molecular probes to study biological processes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. Prior to reaction, the amino and/or carboxylic acid functionalities of this compound are typically protected (e.g., as Fmoc- or Boc-protected esters) to ensure compatibility with the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, N-protected this compound is coupled with various aryl or heteroaryl boronic acids or esters.[12]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the N-protected this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

Specific yield data for a wide range of Suzuki-Miyaura couplings using this compound is not extensively available in the public domain. The following table provides representative data for the Suzuki-Miyaura coupling of similar aryl bromides to illustrate the expected scope and yields.

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O851295[13]
24-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001698[12]
33-Bromopyridine3-Methylphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O901288[12]
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85892[13]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups at the 3-position of the D-phenylalanine scaffold.[14]

Generalized Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine the N-protected this compound derivative (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.1 equiv.), and a base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Quantitative Data for Heck Reaction

Data for Heck reactions specifically with this compound is sparse. The table below presents data for Heck couplings of various aryl bromides with different alkenes.

EntryAryl HalideAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoacetophenonen-Butyl acrylatePd(OAc)₂P(o-tolyl)₃Et₃NDMF1002495[15]
2IodobenzeneStyrenePd(OAc)₂NoneK₂CO₃DMF1404094
34-BromonitrobenzeneMethyl acrylatePd(OAc)₂PPh₃Et₃NAcetonitrile801285[14]
43-BromopyridineStyrenePdCl₂(PPh₃)₂NoneEt₃NDMF1001678[15]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 3-alkynyl-D-phenylalanine derivatives.[16]

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the N-protected this compound derivative (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.1 equiv.), and a phosphine ligand (e.g., PPh₃, 0.04-0.1 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the desired product by column chromatography.

Quantitative Data for Sonogashira Coupling

The following table provides representative yields for Sonogashira coupling reactions with various aryl bromides.

EntryAryl HalideAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂CuIEt₃NDMF100398[16]
24-Bromoiodobenzene1-OctynePd(PPh₃)₂Cl₂CuIEt₃NTHF25691[16]
31-Bromo-3-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF601285[15]
44-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25896[15]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction allows for the introduction of a wide range of amino functionalities at the 3-position of the D-phenylalanine ring.[17][18][19]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound derivative (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) in a dry reaction vessel.

  • Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.1-1.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

The table below shows typical yields for the Buchwald-Hartwig amination of various aryl bromides.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd(OAc)₂BINAPNaOtBuToluene1001695
23-BromopyridineAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane1102488
31-Bromo-4-fluorobenzenePiperidinePd(OAc)₂P(t-Bu)₃NaOtBuToluene80892[18]
44-BromoanisoleBenzylaminePd₂(dba)₃BINAPNaOtBuToluene1001885

Visualizations

Experimental and Synthetic Workflows

G cluster_synthesis Synthesis of 3-Aryl-D-phenylalanine Start Start Reactants N-Protected This compound + Arylboronic Acid Start->Reactants 1. Add Reagents Reaction Palladium Catalyst Base, Solvent, Heat Reactants->Reaction 2. Suzuki Coupling Workup Extraction and Washing Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Isolate Product 3-Aryl-D-phenylalanine Derivative Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Coupling Couple Fmoc-AA-OH (e.g., 3-Aryl-D-Phe) Deprotection->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat Cycles for Peptide Elongation Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (e.g., TFA) Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for incorporating functionalized D-phenylalanine into peptides via SPPS.

Signaling Pathway

Derivatives of this compound are promising candidates for modulating the activity of G protein-coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade that can be influenced by such novel ligands.

G cluster_membrane Cell Membrane Ligand 3-Aryl-D-Phe Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) Kinase->Cellular_Response Phosphorylates Targets

Caption: A generalized GPCR signaling pathway potentially modulated by 3-substituted D-phenylalanine derivatives.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of novel, non-proteinogenic amino acids. These derivatives are of significant interest to the drug discovery and development community due to their potential to modulate the activity of key biological targets such as enzymes and GPCRs. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and application of these promising compounds in the quest for new therapeutic agents. Further research to expand the library of these derivatives and to elucidate their specific biological mechanisms of action is warranted.

References

Application Notes and Protocols: 3-Bromo-D-phenylalanine in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine (3-Br-D-Phe) is a non-proteinogenic amino acid that serves as a powerful tool in chemical biology and drug discovery for the investigation of protein-protein interactions (PPIs).[1][2] Its unique structure, featuring a bromine atom on the phenyl ring, allows for its use as a photo-activatable cross-linking agent.[1] When incorporated into a protein of interest, subsequent exposure to UV light can induce the formation of a covalent bond with interacting partner proteins, effectively trapping transient or weak interactions for identification and analysis.[2][3] The D-configuration of this amino acid can also confer resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based probes.[4]

These application notes provide an overview of the utility of this compound and its analogs in studying PPIs, alongside detailed protocols for its incorporation and use in photo-cross-linking experiments.

Application Notes

Principle of Photo-Cross-Linking with Brominated Phenylalanine

The core utility of 3-Br-D-Phe in PPI studies lies in its ability to act as a photo-cross-linker. The carbon-bromine bond on the phenyl ring can be photolytically cleaved by UV irradiation, generating a highly reactive aryl radical. This radical can then readily react with adjacent C-H or N-H bonds on a nearby interacting protein, forming a stable covalent cross-link. This method is particularly valuable for capturing interactions that are too transient or weak to be identified by traditional methods like co-immunoprecipitation.

Advantages of Halogenated Phenylalanine Analogs

The incorporation of halogenated unnatural amino acids can offer significant advantages over more commonly used photo-cross-linkers like p-benzoyl-l-phenylalanine (pBpa). Studies on halogenated pBpa analogs have demonstrated that the introduction of electron-withdrawing groups, such as halogens, can increase the efficiency of the photo-cross-linking reaction.[2][3] This enhanced yield is crucial when studying low-affinity interactions or when the target proteins are present at low concentrations.

Furthermore, the bromine atom provides a unique isotopic signature that is invaluable for mass spectrometry (MS) analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[1] This results in a characteristic 1:1 doublet peak for any peptide fragment containing the brominated residue, simplifying the identification of cross-linked peptides in complex mass spectra.[1][2]

Case Study: Probing G-Protein Coupled Receptor (GPCR) Signaling

A key application of brominated phenylalanine analogs is in the study of ligand-receptor interactions. For instance, a peptide ligand for a GPCR can be synthesized with 3-Br-D-Phe at a position known to be critical for receptor binding.[5] This modified peptide can then be used to:

  • Map the Binding Pocket: Upon UV irradiation, the brominated peptide will cross-link to residues within the GPCR's binding pocket, allowing for the precise identification of interaction sites through subsequent proteolytic digestion and mass spectrometry analysis.

  • Stabilize Transient Interactions: The covalent linkage can trap the ligand-receptor complex in its active conformation, facilitating structural studies by techniques like cryo-electron microscopy.

  • Modulate Biological Activity: The bulky and electronegative bromine atom can alter the binding affinity of the ligand, providing insights into the structure-activity relationship of the interaction.[6]

Quantitative Data

While extensive quantitative data specifically for this compound in PPI studies is limited, data from analogous compounds provide a strong indication of its potential efficacy.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name (2R)-2-amino-3-(3-bromophenyl)propanoic acid [1]
Molecular Formula C₉H₁₀BrNO₂ [1]
Molecular Weight 244.08 g/mol [1]
CAS Number 99295-78-0 [1]

| Appearance | Off-white solid |[1] |

Table 2: Relative Photo-Cross-Linking Yields of Halogenated p-Benzoyl-L-phenylalanine (pBpa) Analogs

Note: This data is for halogenated pBpa analogs and serves as a proxy to illustrate the enhanced cross-linking efficiency of halogenated aryl rings.

Analog Relative Cross-Linking Yield (Normalized to pBpa) Reference(s)
p-Benzoyl-L-phenylalanine (pBpa) 1.0 [2]
4-Trifluoromethyl-pBpa 23.0 [2]
4-Chloro-pBpa 4.5 [2]
4-Bromo-pBpa 3.8 [2]

| 3-Fluoro-pBpa | 2.5 |[2] |

Table 3: Influence of Halogen Size and Position on Phenylalanine Analog Affinity for L-type Amino Acid Transporter 1 (LAT1)

Note: This data indicates that a bromine at the meta-position (as in 3-Br-Phe) enhances binding affinity.

Compound Relative Inhibitory Effect on LAT1 Reference(s)
Phenylalanine (Phe) Baseline [7]
3-Fluoro-Phe Increased [7]
3-Chloro-Phe > 3-Fluoro-Phe [7]
3-Bromo-Phe > 3-Chloro-Phe [7]

| 3-Iodo-Phe | > 3-Bromo-Phe |[7] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the in vivo incorporation of 3-Br-D-Phe into a target protein in response to an amber stop codon (TAG) using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-Br-D-Phe.

  • LB medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Use the overnight culture to inoculate 1 L of TB medium supplemented with antibiotics and 1 mM this compound.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Confirm the incorporation of 3-Br-D-Phe by mass spectrometry, looking for the expected mass shift and the characteristic bromine isotopic pattern.[1]

Protocol 2: In Vivo Photo-Cross-Linking and Analysis

This protocol outlines the procedure for photo-cross-linking the target protein containing 3-Br-D-Phe to its interacting partners in living cells, followed by analysis.

Materials:

  • Cell pellet from Protocol 1.

  • Phosphate-buffered saline (PBS), ice-cold.

  • UV lamp (365 nm).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Affinity purification resin for the tagged target protein (e.g., Ni-NTA for His-tagged proteins).

  • SDS-PAGE reagents.

  • Mass spectrometer.

Methodology:

  • Resuspend the cell pellet in ice-cold PBS.

  • Transfer the cell suspension to a petri dish and place it on ice.

  • Irradiate the cells with a 365 nm UV lamp for 15-60 minutes on ice. The optimal irradiation time should be determined empirically.

  • Harvest the irradiated cells by centrifugation.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Perform affinity purification to isolate the target protein and its covalently cross-linked partners.

  • Elute the protein complexes from the resin.

  • Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting to visualize the cross-linked products (which will appear as higher molecular weight bands).

  • For identification of the interacting partners, excise the cross-linked band from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

Protocol 3: Mass Spectrometry Data Analysis for Brominated Peptides

Methodology:

  • Perform a database search of the MS/MS data against the proteome of the expression organism.

  • Specifically search for cross-linked peptides, where two peptides are linked by a modification corresponding to the mass of the 3-Br-D-Phe residue minus the mass of HBr.

  • Critically, filter the results to identify peptide pairs where at least one of the peptides contains the characteristic 1:1 isotopic doublet separated by ~2 Da, confirming the presence of the bromine-containing residue.[1]

  • Specialized cross-linking analysis software can be used to automate the identification of these cross-linked peptide spectra.

  • The identity of the two peptides in a cross-linked pair reveals the interacting protein and provides spatial information about the protein-protein interface.

Visualizations

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_crosslinking Photo-Cross-Linking cluster_analysis Analysis of Interactions incorp_start Co-transformation of Plasmids incorp_culture Cell Culture with 3-Br-D-Phe incorp_start->incorp_culture incorp_induce Induce Protein Expression incorp_culture->incorp_induce incorp_harvest Harvest Cells incorp_induce->incorp_harvest xlink_resuspend Resuspend Cells in PBS incorp_harvest->xlink_resuspend xlink_irradiate UV Irradiation (365 nm) xlink_resuspend->xlink_irradiate xlink_lyse Cell Lysis xlink_irradiate->xlink_lyse analysis_purify Affinity Purification xlink_lyse->analysis_purify analysis_sds SDS-PAGE / Western Blot analysis_purify->analysis_sds analysis_ms LC-MS/MS Analysis analysis_sds->analysis_ms analysis_id Identify Interacting Proteins analysis_ms->analysis_id

General workflow for a PPI study using 3-Br-D-Phe.

gpcr_signaling ligand Peptide Ligand (with 3-Br-D-Phe) gpcr GPCR ligand->gpcr Binding & UV Cross-link g_protein G-Protein (α, β, γ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Probing GPCR signaling with a 3-Br-D-Phe modified ligand.

ms_identification ms1 MS1 Spectrum Precursor Ion Scan Isotopic Doublet Observed (m/z, m/z+2) ms2 MS/MS Spectrum Fragmentation Fragment Ions Identified ms1:f0->ms2:f0 Select & Fragment db_search Database Search Identify Peptide Sequences Confirm Br Signature in Fragments ms2:f0->db_search:f0 Analyze Spectra

Logic for identifying brominated peptides in mass spectrometry.

References

Application Notes and Protocols: 3-Bromo-D-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-D-phenylalanine as a versatile building block in the field of drug discovery. Its unique physicochemical properties make it a valuable tool for medicinal chemists to modulate the biological activity, stability, and pharmacokinetic profiles of lead compounds.

I. Key Applications in Drug Discovery

This compound, a non-proteinogenic amino acid, offers several strategic advantages in the design and synthesis of novel therapeutic agents. The introduction of a bromine atom at the meta-position of the phenyl ring alters its electronic and steric properties, providing a handle for chemical modification and influencing molecular interactions.[1]

  • Versatile Synthetic Handle: The bromine atom serves as a key functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for high-throughput screening.[2]

  • Peptide and Peptidomimetic Design: As an analog of phenylalanine, this compound can be incorporated into peptides and peptidomimetics.[2] The D-configuration enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[3] The bromo-phenyl moiety can also enhance binding interactions with target proteins and enzymes, which is particularly valuable in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other peptide-regulated pathways.[2][3]

  • Precursor for Radiolabeling: The bromo-substituent can be readily displaced by radionuclides. This makes this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiding in diagnostics and drug development.[2] For instance, radiofluorinated D-phenylalanine analogs are explored for their potential to delineate tumors with an enhanced tumor-to-background ratio.[4]

  • Modulation of Biological Activity: The presence of the bromine atom can significantly influence the pharmacological profile of a molecule.[2] It can increase lipophilicity, which can affect cell permeability and binding affinity.[3] Halogenated phenylalanine derivatives have been shown to modulate glutamatergic transmission by acting as partial agonists at NMDA receptors and inhibitors of AMPA/kainate receptors, suggesting potential therapeutic applications in neurological disorders.[5]

  • Enzyme Inhibition: 3-Bromo-DL-phenylalanine and its derivatives have been recognized for their potential to act as inhibitors of various enzymes, such as aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase and tryptophan hydroxylase).[6] This inhibitory activity is attributed to their structural analogy to natural amino acids, allowing them to compete for the enzyme's active site.[6]

II. Quantitative Data

The following table summarizes representative quantitative data for compounds where a brominated phenylalanine or a similar brominated moiety is a key structural component. While direct, extensive quantitative data for this compound itself is limited in publicly available literature, the presented data illustrates the potential of this and similar building blocks in generating potent bioactive molecules.

Table 1: Inhibitory Activity of a 3-Bromophenylamino Derivative

Compound IDTargetIC50 (nM)Reference
Derivative 1Tyrosine Kinase50[2]
Note: This data is for a 3-bromophenylamino derivative, not directly this compound, but indicates the potential for potent inhibitory activity.[2]

Table 2: Activity of a 3,5-Dibromo-L-phenylalanine at Glutamate Receptors

ActivityReceptorValueReference
EC50NMDA Receptor (partial agonist)331.6 ± 78.6 µM[5]
Efficacy vs NMDANMDA Receptor30.5 ± 4.7%[5]
IC50AMPA/kainate mEPSC frequency29.4 ± 4.3 µM[5]

Table 3: LAT1 Transporter Inhibition by Halogenated Phenylalanines

CompoundTransporterInhibition TrendReference
3-Halogenated PhenylalaninesLAT1I > Br > Cl > F[7]
Note: This data indicates that larger halogens at the meta-position of phenylalanine increase affinity for the LAT1 transporter.[7]

III. Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-Bromo-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.[2]

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Bromo-D-phenylalanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a synthesis vessel.

    • Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]

    • Drain the DMF.[2]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.[2]

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Bromo-D-phenylalanine and 3-5 equivalents of OxymaPure®/HOBt in DMF.[2]

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.[2]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.[2]

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[2]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare the cleavage cocktail.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.[2]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]

    • Dry the peptide pellet under vacuum.[2]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an N-Protected this compound Derivative

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an N-protected this compound derivative with an arylboronic acid.

Materials:

  • N-protected this compound derivative (e.g., Boc-3-Bromo-D-Phe-OMe)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction flask under an inert atmosphere, add the N-protected this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition:

    • Add the degassed solvent to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

IV. Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS) cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Start: Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-3-Br-D-Phe, DIC, Oxyma) Wash_1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_2 Wash (DMF, DCM) Wash_2->Fmoc_Deprotection Next Amino Acid Final_Wash Final Wash and Dry Wash_2->Final_Wash Final Amino Acid Kaiser_Test->Wash_2 Negative Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Repeat_Coupling->Kaiser_Test Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Suzuki-Miyaura Cross-Coupling Workflow Reactants Reactants: - N-Protected 3-Br-D-Phe - Arylboronic Acid - Palladium Catalyst - Base Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Modulation of Glutamatergic Transmission cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates AMPA_Receptor AMPA/Kainate Receptor Glutamate_Release->AMPA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx Na⁺ Influx AMPA_Receptor->Na_Influx Molecule 3,5-Dibromo-Phenylalanine Molecule->Glutamate_Release Inhibits (-) Molecule->NMDA_Receptor Partial Agonist (+) Molecule->AMPA_Receptor Antagonist (-)

Caption: Modulation of Glutamatergic Transmission.

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis of 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of the unnatural amino acid 3-Bromo-D-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a bromine atom on the phenyl ring offers a versatile tool for modulating peptide structure, function, and stability, making it a valuable component in drug discovery and development.

Introduction

The incorporation of this compound into peptides can significantly influence their conformational preferences, binding affinities, and metabolic stability. The bromine atom provides a handle for further chemical modification and can serve as a heavy atom for X-ray crystallography studies. This protocol outlines the standard procedures for the successful synthesis, purification, and characterization of peptides containing this unique amino acid.

Physicochemical Properties of Fmoc-3-Bromo-D-phenylalanine

A thorough understanding of the building block's properties is crucial for successful solid-phase peptide synthesis.

PropertyValue
Synonyms Fmoc-D-Phe(3-Br)-OH, Fmoc-3-bromo-D-Phe-OH
CAS Number 220497-81-4[1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [1]
Appearance White powder[1]
Purity ≥ 98%[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Add the 20% piperidine solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine solution and agitate for an additional 10-15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[2]

Amino Acid Coupling

This protocol describes the coupling of Fmoc-3-Bromo-D-phenylalanine to the deprotected N-terminus of the peptide chain. Due to the potential for steric hindrance from the bromo-substituent, a potent coupling reagent is recommended.

Materials:

  • Fmoc-3-Bromo-D-phenylalanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) or HATU in DMF.[3]

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, perform a Kaiser test (ninhydrin test).[3] If the test is positive (indicating free amines), the coupling step should be repeated.

  • After successful coupling, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Chain Elongation

Repeat steps 3.2 and 3.3 for each subsequent amino acid to be added to the peptide sequence.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[3]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.[3]

  • Dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

RP-HPLC Purification
ParameterTypical Conditions
Purification Column C18 reverse-phase column[4]
Mobile Phase A 0.1% TFA in water[4]
Mobile Phase B 0.1% TFA in acetonitrile[4]
Gradient A linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm[3]
Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the purified peptide. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

ParameterExpected Outcome
Analysis Mass spectrometry to confirm the molecular weight of the purified peptide.
Isotopic Pattern A characteristic 1:1 isotopic doublet (M, M+2) for bromine-containing fragments.[5]

Visualized Workflows

To further clarify the experimental process, the following diagrams are provided.

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-3-Br-D-Phe-OH) Fmoc_Deprotection->Coupling Chain_Elongation Repeat for Next Amino Acid Coupling->Chain_Elongation No Cleavage Cleavage & Deprotection Coupling->Cleavage Yes Chain_Elongation->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Cleavage_Purification_Workflow Start Peptide-Resin Cleavage Cleavage with TFA Cocktail Start->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Wash Pellet Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying RP_HPLC RP-HPLC Purification Drying->RP_HPLC MS_Analysis Mass Spectrometry RP_HPLC->MS_Analysis Pure_Peptide Pure Peptide MS_Analysis->Pure_Peptide

Caption: Workflow for peptide cleavage, purification, and analysis.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step should be performed. Using a more potent coupling reagent like HATU can also improve efficiency for sterically hindered amino acids.[2]

  • Side Reactions during Cleavage: The bromo group is generally stable under standard SPPS conditions. However, the use of scavengers like TIS is crucial to prevent side-product formation during the final cleavage with strong acid.

  • Low Yield: Ensure all steps, especially washing and transfer, are performed carefully to minimize loss of resin and peptide. Optimize coupling times and reagents for your specific sequence.

  • Impure Product: The purity of the starting Fmoc-3-Bromo-D-phenylalanine is critical. Ensure it is of high purity to avoid the incorporation of impurities. Thorough washing between steps is essential to remove excess reagents and byproducts.

Conclusion

The incorporation of this compound into peptide sequences is a straightforward process using standard Fmoc-based solid-phase peptide synthesis protocols. This modification offers a powerful strategy for the development of novel peptide-based therapeutics and research tools with enhanced properties. By following the detailed protocols and considering the key aspects of synthesis, purification, and characterization outlined in this guide, researchers can successfully synthesize and evaluate peptides containing this valuable unnatural amino acid.

References

Application Notes and Protocols: The Use of 3-Bromo-D-phenylalanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-D-phenylalanine in neuroscience research. This synthetic amino acid serves as a valuable tool for investigating neurological disorders and developing novel therapeutics.[1][2] The introduction of a bromine atom to the phenyl ring of D-phenylalanine alters its chemical properties, making it a useful building block for pharmaceuticals and a probe for studying biological systems.[1][2]

Application: Inhibition of Aromatic Amino Acid Hydroxylases

This compound is a structural analog of the essential amino acid phenylalanine. This similarity allows it to act as a competitive inhibitor of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH).[1] These enzymes are critical for the biosynthesis of key neurotransmitters, including dopamine and serotonin.[1] By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters, making it a valuable tool for studying their roles in various neurological processes and disorders.[1]

Experimental Protocol: In Vitro Enzyme Inhibition Assay for Tryptophan Hydroxylase

This protocol describes how to assess the inhibitory potential of this compound on tryptophan hydroxylase activity.

Materials:

  • Recombinant human TPH

  • L-Tryptophan

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, NADPH)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding TPH and L-Tryptophan to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence of the product, 5-hydroxytryptophan, at an appropriate excitation and emission wavelength.

  • Calculate the initial reaction velocities from the fluorescence data.

  • Plot the velocities against the inhibitor concentrations to determine the IC50 value.[1]

Application: Modulation of Glutamatergic Neurotransmission

While direct studies on this compound are limited, a related compound, 3,5-Dibromo-L-phenylalanine, has been shown to modulate glutamatergic transmission.[3] This compound acts as a partial agonist at the glutamate-binding site of NMDA receptors and depresses both the amplitude and frequency of AMPA/kainate miniature excitatory postsynaptic currents (mEPSCs).[3] Given these findings, this compound could be investigated for similar effects on glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol outlines a method to study the effects of this compound on NMDA and AMPA receptor-mediated currents in cultured cortical neurons.

Materials:

  • Cultured primary cortical neurons

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP)

  • This compound

  • NMDA and AMPA receptor agonists (e.g., NMDA, AMPA)

  • NMDA and AMPA receptor antagonists (e.g., AP5, CNQX) for control experiments

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply agonists (NMDA or AMPA) to elicit baseline receptor-mediated currents.

  • Co-apply the agonist with varying concentrations of this compound to assess its modulatory effects.

  • Record changes in current amplitude, frequency, and kinetics.

  • Use specific antagonists to confirm the receptor subtypes involved.

Quantitative Data Summary

CompoundModelParameterValueReference
3,5-Dibromo-L-phenylalanineRat cerebrocortical cultured neuronsNMDA Receptor EC50331.6 +/- 78.6 µM[3]
3,5-Dibromo-L-phenylalanineRat cerebrocortical cultured neuronsAMPA/kainate mEPSC Frequency IC5029.4 +/- 4.3 µM[3]
3,5-Dibromo-L-phenylalanineRat model of stroke (ET-1 induced)Reduction in brain damage52%[4]

Visualizations

Signaling Pathway: Inhibition of Neurotransmitter Synthesis

G cluster_precursor Precursors cluster_inhibitor Inhibitor cluster_enzymes Enzymes cluster_products Products cluster_neurotransmitters Neurotransmitters Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase Phenylalanine->PAH Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Inhibitor This compound Inhibitor->PAH Inhibitor->TPH Tyrosine Tyrosine PAH->Tyrosine FiveHTP 5-Hydroxytryptophan TPH->FiveHTP Dopamine Dopamine Tyrosine->Dopamine Serotonin Serotonin FiveHTP->Serotonin

Caption: Competitive inhibition of neurotransmitter synthesis pathways by this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Prepare Reagents: - Enzyme (TPH) - Substrate (Tryptophan) - Inhibitor (3-Bromo-D-phe) B Mix reagents in 96-well plate A->B C Incubate at 37°C B->C D Measure Fluorescence C->D E Calculate Initial Velocities D->E F Determine IC50 E->F

Caption: Workflow for determining the IC50 of this compound on Tryptophan Hydroxylase.

Logical Relationship: Modulation of Glutamatergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_modulator Modulator Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Modulator This compound (Hypothesized) Modulator->NMDA_R Partial Agonism Modulator->AMPA_R Inhibition

Caption: Hypothesized dual modulation of NMDA and AMPA receptors by this compound.

References

Application Notes and Protocols: 3-Bromo-D-phenylalanine as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.[1][2] The presence of the bromine atom on the phenyl ring provides a strategic site for the introduction of various radionuclides.[1] This allows for the development of novel radiotracers for diagnostic imaging and in vivo monitoring of biological processes, particularly in oncology and neuroscience.[2][3] The D-enantiomer is of particular interest as it is not incorporated into proteins, potentially leading to lower background signals in healthy tissues and improved tumor-to-background ratios in imaging studies.

This document provides detailed application notes and experimental protocols for the use of this compound as a radiolabeling precursor, drawing upon established methodologies for analogous compounds.

Applications in Radiolabeling

The primary application of this compound in this context is as a precursor for the synthesis of radiolabeled D-phenylalanine analogs. The carbon-bromine bond can be targeted for nucleophilic substitution reactions to incorporate positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) or radioisotopes of bromine (e.g., ⁷⁶Br). These radiolabeled amino acids can then be used as tracers for PET imaging to study amino acid transport and metabolism, which are often upregulated in cancer cells.[4]

Data Presentation

While specific quantitative data for the direct radiolabeling of this compound is limited in publicly available literature, the following tables summarize representative data from closely related radiolabeling procedures for brominated and other phenylalanine analogs. This information provides a strong indication of the potential yields and purity achievable.

Table 1: Representative Radiolabeling Efficiency of Phenylalanine Analogs

PrecursorRadiolabeling MethodRadionuclideRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/µmol)Reference
2-Bromo-α-methyl-L-phenylalanine (stannyl precursor)Destannylation⁷⁶Br52.6% ± 11.9%> 95%> 10[1]
(R,R)-Ni-BPB-(3-Bpin)PheCopper-Mediated Fluorodeboronation¹⁸F15-39%Not Specified180-250[4]
N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl esterIododestannylationNot Specified83-95%Not SpecifiedNot Specified
2-iodo-L-phenylalanineCopper-assisted nucleophilic exchange¹²³/¹²⁵I> 98%> 99%Not Specified

Table 2: In Vitro and In Vivo Stability of a Radiobrominated Phenylalanine Analog (²⁷⁷Br-BAMP)

MatrixIncubation TimeIntact RadiotracerReference
Plasma (in vitro)48 hours> 95%[1]
Murine Body (in vivo) - Blood6 hours> 95%[1]
Murine Body (in vivo) - Urine6 hours> 95%[1]

Experimental Protocols

The following protocols are adapted from established methods for the radiolabeling of similar compounds and provide a robust starting point for the radiolabeling of this compound derivatives.

Protocol 1: Copper-Mediated Radiobromination of an Arylboronic Ester Precursor

This protocol is based on the copper-mediated radiobromination of (hetero)aryl boronic pinacol esters.[5][6] It requires the initial conversion of this compound to its corresponding boronic ester precursor.

Materials:

  • N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor

  • [⁷⁶Br]Bromide or [⁷⁷Br]Bromide

  • [Cu(py)₄(OTf)₂]

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Ligand)

  • Methanol (MeOH)

  • Water (H₂O)

  • C18 Sep-Pak cartridge

  • HPLC system with a radioactivity detector

Procedure:

  • Precursor Synthesis: Synthesize the N-protected 3-(pinacolato)boranyl-D-phenylalanine from N-protected this compound via a palladium-catalyzed borylation reaction.

  • Radionuclide Preparation: Isolate cyclotron-produced [⁷⁶/⁷⁷Br]bromide using an anion exchange cartridge.

  • Reaction Setup: In a reaction vial, combine the boronic pinacol ester precursor (1 µmol), [Cu(py)₄(OTf)₂] (0.5 µmol), and 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.5 µmol) in 100 µL of 9:1 MeOH:H₂O.

  • Radiobromination: Add the [⁷⁶/⁷⁷Br]bromide solution to the reaction vial. Stir the reaction mixture at room temperature for 30 minutes.

  • Quenching and Purification: Quench the reaction with water. Purify the radiolabeled product using a C18 Sep-Pak cartridge followed by preparative HPLC.

  • Quality Control: Analyze the radiochemical purity and determine the molar activity of the final product using analytical HPLC with a radioactivity detector.

Protocol 2: Nucleophilic Radiofluorination of a Boronic Ester Precursor

This protocol is adapted from the radiofluorination of a D-phenylalanine derivative.[4] It also necessitates the synthesis of a boronic ester precursor.

Materials:

  • N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor

  • [¹⁸F]Fluoride

  • [Cu(OTf)₂(py)₄]

  • n-Butanol (nBuOH)

  • N,N-Dimethylacetamide (DMA)

  • Hydrochloric acid (HCl, 2 M)

  • HPLC system with a radioactivity detector

Procedure:

  • Precursor Synthesis: Prepare the N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor.

  • Radionuclide Preparation: Produce [¹⁸F]Fluoride via a cyclotron and trap it on an anion exchange cartridge. Elute the [¹⁸F]Fluoride into the reaction vessel.

  • Azeotropic Drying: Dry the [¹⁸F]Fluoride by azeotropic distillation with acetonitrile.

  • Reaction Setup: To the dried [¹⁸F]Fluoride, add a solution of the precursor (7.1 mg, 10 µmol) and [Cu(OTf)₂(py)₄] (13.6 mg, 20 µmol) in nBuOH/DMA 1:2 (0.75 mL).

  • Radiofluorination: Stir the reaction mixture under air at 110 °C for 15 minutes.

  • Concentration and Hydrolysis: Concentrate the mixture at 110 °C under reduced pressure. Add 2 M HCl (0.5 mL) and stir at 110 °C for 15 minutes to remove protecting groups.

  • Purification: Cool the reaction mixture, dilute with water (1 mL), and isolate the radiolabeled product by preparative HPLC.

  • Quality Control: Confirm the identity and purity of the final product using analytical HPLC and determine the molar activity.

Mandatory Visualizations

Radiolabeling_Workflow General Workflow for Radiolabeling of this compound Precursors cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC Precursor This compound Protection N-Protection Precursor->Protection Borylation Conversion to Boronic Ester Protection->Borylation Reaction Copper-Mediated Radiolabeling Borylation->Reaction Radionuclide [18F]Fluoride or [76/77Br]Bromide Radionuclide->Reaction Deprotection Removal of Protecting Groups Reaction->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (HPLC, etc.) Purification->QC FinalProduct Radiolabeled D-Phenylalanine Analog QC->FinalProduct

Caption: Workflow for the synthesis and radiolabeling of this compound derivatives.

Signaling_Pathway Uptake of Radiolabeled D-Phenylalanine Analogs in Cancer Cells cluster_transport Membrane Transport cluster_cellular Intracellular Fate Radiotracer Radiolabeled D-Phenylalanine Analog LAT1 LAT1 Transporter Radiotracer->LAT1 Binding & Transport Accumulation Intracellular Accumulation (No Protein Incorporation) LAT1->Accumulation PET PET Signal Detection Accumulation->PET

References

Troubleshooting & Optimization

Preventing dehalogenation of 3-Bromo-D-phenylalanine during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 3-Bromo-D-phenylalanine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern during the synthesis of this compound?

A1: Dehalogenation is an unwanted side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, resulting in the formation of D-phenylalanine as a byproduct. This reduces the yield of the desired product and complicates the purification process. This issue is particularly prevalent in subsequent applications of the amino acid, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where palladium-hydride species can form and act as the dehalogenating agent.[1]

Q2: What are the primary causes of dehalogenation when working with this compound?

A2: The primary causes of dehalogenation, especially during cross-coupling reactions, are factors that promote the formation of palladium-hydride (Pd-H) species.[1] Key contributing factors include:

  • Catalyst and Ligand System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway. The choice of phosphine ligand is critical in modulating the catalyst's reactivity.[1]

  • Reaction Base: The type and strength of the base can significantly influence the extent of dehalogenation. Stronger bases may promote the formation of Pd-H species.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than non-polar solvents such as toluene.[1]

  • Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.[1]

  • Presence of Hydrogen Donors: Trace amounts of water, alcohols, or certain amines can act as a source for the unwanted hydride.[1]

Q3: Is dehalogenation a significant issue during the initial synthesis of this compound via the Erlenmeyer-Plöchl method?

A3: While dehalogenation is a well-documented issue in subsequent palladium-catalyzed reactions, it is less commonly reported as a major side reaction during the Erlenmeyer-Plöchl synthesis itself. This multi-step process involves the condensation of 3-bromobenzaldehyde with N-acetylglycine, followed by hydrolysis and reduction.[2] The reagents and conditions used in this synthesis are generally not conducive to the types of dehalogenation mechanisms seen with palladium catalysts. However, improper reaction conditions or impurities could potentially lead to minor dehalogenation.

Q4: Can enzymatic synthesis methods for this compound be prone to dehalogenation?

A4: Enzymatic methods for producing D-amino acids are generally highly specific and operate under mild conditions, making dehalogenation unlikely.[3][4][5] Enzymes such as phenylalanine ammonia lyases (PALs) can be engineered for the synthesis of D-amino acids from corresponding acrylic acids. These biocatalytic processes are not known to cause dehalogenation of the aromatic ring.

Q5: How can I detect and quantify the dehalogenated byproduct (D-phenylalanine) in my reaction mixture?

A5: The most common and effective method for detecting and quantifying the formation of D-phenylalanine from this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Chiral HPLC can separate the D- and L-enantiomers of both 3-bromophenylalanine and phenylalanine, allowing for accurate quantification of the desired product and the dehalogenated byproduct.[6][7]

Troubleshooting Guides

Issue 1: Dehalogenation observed after a palladium-catalyzed cross-coupling reaction using this compound.

This is the most common scenario for dehalogenation. The following troubleshooting steps can help minimize this unwanted side reaction.

Troubleshooting Workflow for Dehalogenation in Cross-Coupling Reactions

start Dehalogenation Detected ligand 1. Modify Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). start->ligand base 2. Adjust Base - Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). ligand->base solvent 3. Change Solvent - Use non-polar aprotic solvents (e.g., Toluene). Avoid DMF, dioxane. base->solvent temp 4. Lower Temperature - Run the reaction at the lowest effective temperature. solvent->temp reagents 5. Ensure Anhydrous/Inert Conditions - Use anhydrous solvents and reagents. - Thoroughly degas the reaction mixture. temp->reagents end Dehalogenation Minimized reagents->end

Caption: A stepwise workflow for troubleshooting dehalogenation in cross-coupling reactions.

Quantitative Data Summary: Impact of Reaction Parameters on Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationExpected Improvement
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., XPhos)Significant reduction in dehalogenation byproduct
Base Strong organic bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Reduction in Pd-H formation, minimizing dehalogenation
Solvent Polar aprotic (e.g., DMF, Dioxane)Non-polar aprotic (e.g., Toluene)Lower propensity for dehalogenation
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduced rate of the dehalogenation side reaction
Issue 2: Suspected dehalogenation during the synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl reaction.

While less common, if you suspect dehalogenation during the initial synthesis, consider the following.

Troubleshooting for Erlenmeyer-Plöchl Synthesis

start Suspected Dehalogenation in Synthesis reagents 1. Check Reagent Purity - Ensure 3-bromobenzaldehyde is free of benzaldehyde. - Use fresh, high-purity reagents. start->reagents reduction 2. Optimize Reduction Step - If using catalytic hydrogenation for reduction, screen catalysts and conditions carefully. - Consider alternative reducing agents like sodium amalgam. reagents->reduction purification 3. Rigorous Purification - Purify the azlactone intermediate before reduction. - Use crystallization or chromatography to remove any phenylalanine byproduct. reduction->purification end Pure 3-Bromo-DL-phenylalanine purification->end

Caption: Troubleshooting potential dehalogenation during the Erlenmeyer-Plöchl synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

This protocol describes a general method for the synthesis of the racemic mixture.

Workflow for the Synthesis of 3-Bromo-DL-phenylalanine

start 3-Bromobenzaldehyde + N-acetylglycine step1 Step 1: Condensation (Acetic Anhydride, NaOAc, 100°C) start->step1 intermediate1 Azlactone Intermediate step1->intermediate1 step2 Step 2: Hydrolysis (NaOH solution) intermediate1->step2 intermediate2 α-Acetamido-3-bromocinnamic acid step2->intermediate2 step3 Step 3: Reduction (Sodium Amalgam) intermediate2->step3 end 3-Bromo-DL-phenylalanine step3->end

Caption: Overall workflow for the synthesis of 3-Bromo-DL-phenylalanine.

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture with stirring in a water bath at 100°C for 2 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly add ethanol to precipitate the product. Allow to crystallize.

  • Collect the crystals by vacuum filtration, wash with cold ethanol and then hot water, and dry under vacuum.

Step 2: Hydrolysis of the Azlactone Intermediate

  • Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide and heat until dissolved.

  • Cool the solution in an ice bath.

  • Acidify with dilute hydrochloric acid to precipitate α-acetamido-3-bromocinnamic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 3: Reduction to 3-Bromo-DL-phenylalanine

  • Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).

  • Gradually add sodium amalgam with vigorous stirring. The reaction may require cooling.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Carefully quench any remaining sodium amalgam with water.

  • Filter the solution. The resulting solution contains crude 3-Bromo-DL-phenylalanine, which can be purified by recrystallization or ion-exchange chromatography.

Protocol 2: Chiral Resolution of 3-Bromo-DL-phenylalanine by HPLC

This protocol provides a general guideline for the separation of D- and L-enantiomers. The exact conditions will depend on the specific chiral column used.

Materials:

  • Crude 3-Bromo-DL-phenylalanine

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)

  • HPLC grade solvents (e.g., methanol, water, formic acid)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude 3-Bromo-DL-phenylalanine in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chiral column. A common mobile phase for teicoplanin-based columns is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[6] The optimal ratio should be determined experimentally.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis under isocratic conditions.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the D- and L-enantiomer peaks.

  • Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.

Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scale.High cost of chiral columns and solvents, requires specialized equipment.
Enzymatic Resolution Stereospecific reaction of an enzyme with one enantiomer, allowing for separation.High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme may not be available for all substrates, requires careful control of reaction conditions.
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization.Can be cost-effective for large-scale separations.Trial-and-error process to find a suitable resolving agent and crystallization conditions, may require multiple recrystallization steps.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki coupling reaction conditions for 3-Bromo-D-phenylalanine. The following troubleshooting guides and FAQs directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several critical factors. The primary areas to troubleshoot are the catalyst system, the choice of base, the reaction solvent, and the temperature. The inherent properties of the amino acid, such as the presence of the free amino and carboxylic acid groups, can also lead to catalyst inhibition.[1] It is highly recommended to use an N-protected derivative of this compound (e.g., Boc- or Fmoc-protected) to prevent side reactions.[2][3]

Q2: I am observing a significant amount of a byproduct that appears to be D-phenylalanine (dehalogenation). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[3][4] This is often caused by the formation of a palladium-hydride (Pd-H) species.[3] To minimize dehalogenation:

  • Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor dehalogenation. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[1][3]

  • Base Selection: Stronger bases may promote the formation of Pd-H species. Consider using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases.[3]

  • Solvent: Polar aprotic solvents like DMF and dioxane may promote dehalogenation more than less polar solvents such as toluene.[3]

  • Temperature: Elevated temperatures can increase the rate of dehalogenation. Aim for the lowest effective temperature.[3]

  • Hydrogen Donors: Ensure all reagents and solvents are anhydrous and free of potential hydrogen donors like water or alcohols.[3]

Q3: How do I choose the optimal palladium catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is crucial. For aryl bromides, a variety of palladium catalysts can be effective. Modern pre-catalysts, such as those from the Buchwald G2 or G3 series (e.g., XPhos Pd G2), are often highly effective as they are designed for challenging couplings.[3] These catalysts are often air- and moisture-stable, simplifying reaction setup.[5] Traditional catalysts like Pd(PPh₃)₄ can also be used, but may require higher catalyst loadings and temperatures.[2] The use of bulky, electron-rich phosphine ligands is generally recommended to promote the desired cross-coupling over side reactions.[1]

Q4: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A4: The base plays multiple roles in the Suzuki coupling, including the activation of the boronic acid for transmetalation.[6][7] The choice of base can significantly impact the reaction outcome. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][6] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[7] The solubility of the base in the chosen solvent system is also an important consideration.

Q5: My starting materials are not fully soluble in the reaction solvent. What are my options?

A5: Poor solubility can hinder reaction kinetics. Suzuki reactions are versatile and can be run in various solvent systems, including biphasic mixtures.[6] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][6] The addition of water can help dissolve the inorganic base and facilitate the reaction. If solubility remains an issue, exploring other solvent systems such as THF/water or DMF may be beneficial.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes representative reaction conditions for the Suzuki coupling of an N-protected this compound derivative with an arylboronic acid. The yields are illustrative and can vary based on the specific arylboronic acid used.

EntryPalladium Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O80885
3XPhos Pd G2 (1)-Cs₂CO₃ (2)Toluene80692
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O901080

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of N-Boc-3-Bromo-D-phenylalanine Methyl Ester

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected this compound derivative with an arylboronic acid.[2]

Materials:

  • N-Boc-3-Bromo-D-phenylalanine methyl ester (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[2]

  • Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[2]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane/water mixture)[2][3]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the N-Boc-3-Bromo-D-phenylalanine methyl ester, the arylboronic acid, the base, and the palladium catalyst.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[2][3]

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The reaction time can vary from 2 to 24 hours depending on the substrates.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2][3]

    • Filter the mixture and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product via column chromatography on silica gel.[3]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-Br OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr 3-Bromo-D-Phe (Ar-Br) ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Protect Is Amino Acid N-Protected? Start->Protect ProtectYes Yes Protect->ProtectYes ProtectNo No Protect->ProtectNo CheckCatalyst Evaluate Catalyst System ProtectYes->CheckCatalyst AddProtection Protect Amino Group (e.g., Boc, Fmoc) ProtectNo->AddProtection AddProtection->CheckCatalyst OptimizeCatalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) or use Pre-catalyst CheckCatalyst->OptimizeCatalyst Suboptimal CheckBase Review Base and Solvent CheckCatalyst->CheckBase Optimal OptimizeCatalyst->CheckBase OptimizeBaseSolvent Try Weaker Base (K₂CO₃) Use Toluene or Dioxane/H₂O CheckBase->OptimizeBaseSolvent Suboptimal CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Optimal OptimizeBaseSolvent->CheckTemp OptimizeTemp Lower Temperature (e.g., 60-80°C) CheckTemp->OptimizeTemp Too High End Improved Yield CheckTemp->End Optimal OptimizeTemp->End

Caption: A stepwise workflow for troubleshooting low yields in the reaction.

References

Improving the yield of 3-Bromo-D-phenylalanine incorporation into proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Bromo-D-phenylalanine (3-Br-D-Phe) incorporation into proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein engineering?

A1: this compound is a non-canonical amino acid (ncAA), a synthetic derivative of the essential amino acid phenylalanine.[1] Its key feature is a bromine atom on the phenyl ring, which serves as a versatile chemical handle for various applications in drug discovery and protein engineering.[1] This includes peptide and peptidomimetic design to enhance stability and probe structure-activity relationships.[2]

Q2: What are the primary applications of incorporating 3-Br-D-Phe into proteins?

A2: The incorporation of 3-Br-D-Phe enables several advanced applications:

  • Site-specific protein modification: The bromine atom allows for the attachment of probes, labels, or other molecules through cross-coupling reactions.

  • Enhanced therapeutic properties: As a D-amino acid, its incorporation can increase the metabolic stability of peptide-based drugs by making them less susceptible to proteolysis.

  • Structural and functional studies: The unique properties of the bromo-phenyl group can be used to investigate protein interactions and enzyme mechanisms.[1]

Q3: What is the general principle behind incorporating 3-Br-D-Phe into a protein?

A3: The most common method for site-specific incorporation of ncAAs like 3-Br-D-Phe is through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS specifically recognizes 3-Br-D-Phe and attaches it to the engineered tRNA. This tRNA has an anticodon that recognizes a "blank" codon, typically a nonsense codon like the amber stop codon (UAG), which has been introduced at the desired site in the gene of interest.[3]

Q4: What are the essential components for a successful 3-Br-D-Phe incorporation experiment in E. coli?

A4: A typical experiment requires:

  • An E. coli expression strain (e.g., BL21(DE3)).

  • An expression plasmid for your target protein with an in-frame amber (UAG) codon at the desired incorporation site.

  • A second plasmid carrying the genes for the orthogonal 3-Br-D-Phe-specific aminoacyl-tRNA synthetase (3-Br-D-PheRS) and its cognate suppressor tRNA.

  • A culture medium supplemented with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue 1: Low or No Yield of the Full-Length Protein

Q: My Western blot or SDS-PAGE analysis shows a very faint band or no band at the expected molecular weight of the full-length protein. What could be the cause?

A: This is a common issue that can stem from several factors, ranging from the expression conditions to the efficiency of the orthogonal translation system.

Potential Causes and Solutions:

  • Inefficient Amber Suppression: The competition between the suppressor tRNA and the endogenous release factor 1 (RF1), which recognizes the UAG codon and terminates translation, can lead to a high proportion of truncated protein.

    • Solution 1: Optimize Codon Context: The nucleotides flanking the UAG codon can significantly influence suppression efficiency. Studies have shown that certain nucleotide contexts are more favorable for suppression.[4] If possible, use site-directed mutagenesis to introduce synonymous mutations in the codons adjacent to the amber codon to create a more favorable context.

    • Solution 2: Use an RF1-deficient E. coli Strain: Genomically recoded E. coli strains lacking RF1 can dramatically improve the yield of proteins with incorporated ncAAs by eliminating the competition at the UAG codon.[5]

    • Solution 3: Increase Suppressor tRNA Concentration: Enhancing the expression of the suppressor tRNA can shift the balance towards suppression over termination. This can be achieved by using a higher copy number plasmid for the tRNA or by using a stronger promoter.

  • Toxicity of this compound: High concentrations of some ncAAs can be toxic to E. coli, leading to poor cell growth and reduced protein expression.[6]

    • Solution: Optimize 3-Br-D-Phe Concentration: Perform a titration experiment to determine the optimal concentration of 3-Br-D-Phe that maximizes protein yield without significantly inhibiting cell growth. Start with a concentration around 1 mM and test a range from 0.5 mM to 5 mM. Monitor cell density (OD600) and protein expression levels.

  • Suboptimal Expression Conditions: Standard protein expression protocols may not be optimal for producing proteins containing ncAAs.

    • Solution 1: Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may improve the efficiency of 3-Br-D-Phe incorporation and promote proper protein folding.[7]

    • Solution 2: Adjust Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription, which may lead to better incorporation fidelity and higher yields of soluble protein.[7]

  • Inefficient 3-Br-D-Phe-tRNA Synthetase (3-Br-D-PheRS): The engineered synthetase may have low activity or stability.

    • Solution: Use an Optimized Synthetase: If available, use a further evolved or engineered variant of the 3-Br-D-PheRS with improved kinetics or stability.

Issue 2: High Levels of Truncated Protein

Q: I see a strong band corresponding to the truncated protein and a much weaker band for the full-length product. How can I improve the ratio of full-length to truncated protein?

A: This indicates that translation termination at the amber codon is more frequent than suppression with 3-Br-D-Phe.

Potential Causes and Solutions:

  • Dominance of Release Factor 1 (RF1): As mentioned previously, RF1 is the primary competitor to the suppressor tRNA.

    • Solution: The most effective solution is to use an RF1-deficient E. coli strain.[5] This eliminates the competition and significantly increases the efficiency of amber suppression.

  • Unfavorable Codon Context: The sequence surrounding the UAG codon can favor termination over suppression.[4]

    • Solution: Analyze the nucleotide sequence downstream of your amber codon. Purine-rich sequences, particularly at the +4 position, have been shown to enhance suppression efficiency in E. coli.[8] If your target protein's sequence allows, modify the downstream codon to a synonymous one that creates a more favorable context.

Issue 3: Wild-Type Protein Contamination

Q: Mass spectrometry analysis reveals the presence of a natural amino acid (e.g., Tyrosine or Phenylalanine) at the target UAG site instead of 3-Br-D-Phe. Why is this happening?

A: This suggests a lack of fidelity in the orthogonal translation system, where either a natural amino acid is being mis-incorporated by the 3-Br-D-PheRS or a natural aaRS is charging the suppressor tRNA.

Potential Causes and Solutions:

  • Polyspecificity of the 3-Br-D-PheRS: The engineered synthetase may not be perfectly specific for 3-Br-D-Phe and could be activating a structurally similar natural amino acid like tyrosine or phenylalanine.

    • Solution 1: Use a More Specific Synthetase: If available, use a 3-Br-D-PheRS variant that has been engineered for higher fidelity.

    • Solution 2: Optimize Amino Acid Concentrations: Ensure that the concentration of 3-Br-D-Phe in the medium is sufficiently high to outcompete any residual natural amino acids for binding to the synthetase.

  • Cross-reactivity of Endogenous Systems: An endogenous E. coli synthetase might be incorrectly recognizing and charging the orthogonal suppressor tRNA with a natural amino acid.

    • Solution: This is less common with well-designed orthogonal systems but can be addressed by further engineering the suppressor tRNA to remove any recognition elements for endogenous synthetases.

Quantitative Data Summary

The following tables provide illustrative data on factors that can influence the yield of this compound incorporation. The exact yields will vary depending on the target protein, expression system, and specific experimental conditions.

Table 1: Effect of 3-Br-D-Phe Concentration on Protein Yield

3-Br-D-Phe Concentration (mM)Relative Full-Length Protein Yield (%)Cell Density (OD600) at Harvest
0<1 (background)2.5
0.5402.2
1.01002.0
2.0951.8
5.0701.2

This table illustrates a typical optimization experiment where increasing the concentration of the ncAA improves yield up to a certain point, after which toxic effects may reduce overall protein production.

Table 2: Influence of Codon Context on Amber Suppression Efficiency

Nucleotide at +4 Position (Downstream of UAG)Relative Suppression Efficiency (%)
A100
G90
C60
U50

This table is based on general findings that purines (A and G) at the +4 position downstream of the amber codon tend to promote higher suppression efficiency in E. coli compared to pyrimidines (C and U).[4]

Table 3: Comparison of Expression Conditions

ConditionTemperature (°C)IPTG (mM)Relative Full-Length Protein Yield (%)
Standard371.050
Optimized200.1100
High Temperature370.165
Low Temperature201.085

This table demonstrates that lower induction temperatures and reduced inducer concentrations often lead to higher yields of correctly incorporated protein.[7]

Experimental Protocols

Protocol 1: Expression of a Protein Containing this compound in E. coli

This protocol outlines a general procedure for expressing a target protein with a site-specifically incorporated 3-Br-D-Phe using an amber suppression-based system.

Materials:

  • E. coli BL21(DE3) cells (or an RF1-deficient strain).

  • Expression plasmid for the target protein with a UAG codon at the desired position.

  • Plasmid for the orthogonal 3-Br-D-PheRS and suppressor tRNA.

  • LB medium and M9 minimal medium.

  • Appropriate antibiotics.

  • This compound (3-Br-D-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Expression: Continue to incubate the culture for 16-20 hours at 20°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Verification of this compound Incorporation by Mass Spectrometry

This protocol describes how to confirm the successful incorporation of 3-Br-D-Phe into the purified protein using mass spectrometry.

Materials:

  • Purified protein containing 3-Br-D-Phe.

  • Denaturing buffer (e.g., 8 M urea).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Protease (e.g., trypsin).

  • C18 desalting column/tip.

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • Take approximately 10-20 µg of the purified protein.

    • Denature the protein in a denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to below 1 M.

    • Add trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting:

    • Desalt the resulting peptide mixture using a C18 desalting column or tip according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against the amino acid sequence of your target protein using a database search engine (e.g., Mascot, MaxQuant).

    • Define a variable modification on the target amino acid corresponding to the mass shift caused by the incorporation of 3-Br-D-Phe instead of the original amino acid. The mass of 3-Br-D-Phe is 244.08 g/mol .

    • Successful incorporation is confirmed by the identification of the peptide containing the mass modification at the expected position with a high-confidence score.

Visualizations

G cluster_0 Preparation cluster_1 Expression cluster_2 Analysis prep1 Co-transform E. coli with Target and Orthogonal Plasmids prep2 Grow Starter Culture prep1->prep2 exp1 Inoculate and Grow Main Culture prep2->exp1 exp2 Add 3-Br-D-Phe and Inducer (IPTG) exp1->exp2 exp3 Express Protein at Reduced Temperature exp2->exp3 ana1 Harvest Cells and Purify Protein exp3->ana1 ana2 Verify Incorporation (e.g., Mass Spectrometry) ana1->ana2

Caption: Workflow for this compound Incorporation.

G cluster_yes cluster_no start Low Protein Yield q1 Is there a truncated protein band? start->q1 a1 Inefficient Amber Suppression. - Optimize codon context. - Use RF1-deficient strain. - Increase suppressor tRNA. q1->a1 Yes q2 Is cell growth inhibited? q1->q2 No a2 3-Br-D-Phe Toxicity. - Titrate 3-Br-D-Phe concentration. q2->a2 Yes a3 Suboptimal Expression. - Lower temperature. - Reduce IPTG concentration. Inefficient Synthetase. - Use improved variant. q2->a3 No

Caption: Troubleshooting Low Protein Yield.

G cluster_0 Components cluster_1 Translation Machinery aa 3-Br-D-Phe aars 3-Br-D-PheRS (Orthogonal Synthetase) aa->aars charged_trna 3-Br-D-Phe-tRNA(CUA) aars->charged_trna Charges trna Suppressor tRNA(CUA) trna->aars ribosome Ribosome rf1 Release Factor 1 (RF1) ribosome->rf1 Competition protein Full-length Protein with 3-Br-D-Phe ribosome->protein Suppression mrna mRNA with UAG codon mrna->ribosome trunc Truncated Protein rf1->trunc Termination charged_trna->ribosome

Caption: Amber Suppression Mechanism.

References

Troubleshooting low coupling efficiency in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on addressing low coupling efficiency.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low coupling efficiency and other common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.

Issue: Incomplete or Failed Coupling Reaction

Q1: How can I tell if my coupling reaction is incomplete?

A qualitative assessment of the coupling reaction's completeness can be performed using the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that there are unreacted amino groups, signifying an incomplete reaction. For N-terminal proline, which has a secondary amine, the Kaiser test is unreliable; the Isatin or Chloranil test should be used instead.

Q2: What are the common causes of low coupling efficiency?

Several factors can contribute to low coupling efficiency in SPPS. These can be broadly categorized as:

  • Sequence-Related Issues:

    • Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Thr) or those with bulky side-chain protecting groups can physically obstruct the approach of the incoming activated amino acid.

    • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin, making the N-terminus inaccessible to reagents. This is particularly common for hydrophobic sequences.

    • "Difficult" Sequences: Repetitive sequences or those containing certain amino acids like arginine can be challenging to couple efficiently.

  • Reagent and Chemistry-Related Issues:

    • Inefficient Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more effective than others, especially for difficult couplings.

    • Suboptimal Reagent Concentration: Insufficient concentration of the amino acid or coupling reagents can slow down the reaction kinetics.

    • Poor Solvent Choice: The solvent must be able to swell the resin and solvate the growing peptide chain effectively. DMF is common, but for aggregating sequences, NMP or the addition of chaotropic salts or "magic mixtures" may be necessary.

    • Degraded Reagents: Old or improperly stored reagents, especially coupling reagents and amino acid solutions, can lose their activity.

  • Protocol and Procedural Issues:

    • Insufficient Coupling Time: The standard coupling time may not be sufficient for sterically hindered or difficult amino acids.

    • Inadequate Resin Swelling: The resin must be properly swollen to allow for efficient diffusion of reagents.

    • Incomplete Deprotection: If the Fmoc protecting group is not completely removed, the N-terminal amine will not be available for coupling, leading to truncated sequences.

Q3: What should be my first step in troubleshooting a failed coupling?

The first step is to confirm the presence of free amines using a qualitative test like the Kaiser test. If the test is positive, indicating a failed coupling, the recommended immediate action is to "recouple" by repeating the coupling step with fresh reagents.

Q4: If recoupling doesn't work, what are the next steps?

If a second coupling attempt fails, a more systematic approach is needed. The following diagram outlines a logical troubleshooting workflow:

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) recouple Perform a second coupling (Double Couple) start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 change_reagents Use fresh amino acid, coupling reagents, and solvent kaiser_test_2->change_reagents Positive proceed Proceed to next cycle kaiser_test_2->proceed Negative increase_time_conc Increase coupling time and/or reagent concentration change_reagents->increase_time_conc change_coupling_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) increase_time_conc->change_coupling_reagent address_aggregation Address potential aggregation: - Change solvent (e.g., to NMP) - Add chaotropic salts - Use elevated temperature change_coupling_reagent->address_aggregation cleave_and_analyze Cleave a small sample and analyze by MS/HPLC address_aggregation->cleave_and_analyze cap_unreacted Cap unreacted amines with acetic anhydride cap_unreacted->proceed cleave_and_analyze->cap_unreacted

A logical workflow for troubleshooting low coupling efficiency in SPPS.

Frequently Asked Questions (FAQs)

Q5: Which coupling reagent should I use?

The choice of coupling reagent depends on the specific sequence and the desired balance between cost and efficiency. For routine syntheses, DIC/HOBt is a cost-effective option. For difficult sequences, more potent reagents like HATU, HBTU, or COMU are recommended.

Q6: What is "double coupling" and when should I use it?

Double coupling is the practice of repeating the coupling step to ensure the reaction goes to completion. It is recommended for sterically hindered amino acids, arginine, and sequences known to be difficult.

Q7: How can I prevent peptide aggregation?

Preventing peptide aggregation is crucial for successful SPPS of long or hydrophobic peptides. Strategies include:

  • Solvent Choice: Using NMP instead of DMF, or adding chaotropic salts (e.g., LiCl) or "magic mixtures" can help disrupt secondary structures.

  • Elevated Temperature: Performing the synthesis at a higher temperature can help break up aggregates.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of β-sheets.

  • Backbone Protection: Using backbone-protected amino acids (e.g., Hmb-protected) can prevent hydrogen bonding that leads to aggregation.

The following diagram illustrates the concept of peptide aggregation:

G Peptide Aggregation in SPPS cluster_0 Well-Solvated Peptide Chains cluster_1 Aggregated Peptide Chains (β-sheet formation) p1 Peptide 1 resin Resin Bead p1->resin p2 Peptide 2 p2->resin p3 Peptide 3 p3->resin a1 Peptide 1 a2 Peptide 2 a1->a2 H-bonds resin2 Resin Bead a1->resin2 a3 Peptide 3 a2->a3 H-bonds a2->resin2 a3->resin2 reagents Reagents reagents->p1 Accessible reagents->p2 Accessible reagents->p3 Accessible reagents2 Reagents reagents2->a1 Inaccessible

Peptide aggregation hinders reagent access to the growing chain.

Q8: What is the purpose of capping?

Capping is the process of acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion sequences and simplifying the final purification.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

The following table summarizes the performance of several widely used coupling reagents. The data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98Low
HCTU Aminium/Uronium Salt15-45 minutes>99Very Low
COMU Aminium/Uronium Salt15-45 minutes>99Very Low
PyBOP Phosphonium Salt30-120 minutes>98Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95Low to Moderate

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.

Reagents:

  • Reagent A: 1.0 mL of a 16.5 mg/mL KCN solution in water diluted to 50 mL with pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Failed coupling, free amines are present.

  • Light blue solution, dark blue beads: Incomplete coupling.

  • Dark blue solution, colorless beads: Coupling is nearly complete.

  • Colorless or faint yellow solution and beads: Complete coupling, no free primary amines detected.

Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Crude Peptides

This protocol provides a general method for analyzing the purity of a crude peptide sample after cleavage from the resin.

Materials:

  • Crude peptide sample, lyophilized.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Analytical RP-HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a small amount of Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatography: Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution at a wavelength of 220 nm.

  • Analysis: Integrate the peaks in the resulting chromatogram to determine the relative purity of the desired peptide product.

Mandatory Visualization

Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.

G Fmoc-SPPS Cycle start Start of Cycle (Resin with free amine) coupling 1. Coupling: Add Fmoc-AA-OH, coupling reagent, and base start->coupling wash1 2. Wash coupling->wash1 kaiser_test 3. Monitoring (Optional): Kaiser Test wash1->kaiser_test kaiser_test->coupling Positive (Recouple) deprotection 4. Deprotection: Treat with 20% piperidine in DMF kaiser_test->deprotection Negative wash2 5. Wash deprotection->wash2 next_cycle Ready for next cycle wash2->next_cycle next_cycle->coupling Start next amino acid

The iterative cycle of coupling and deprotection in Fmoc-SPPS.

Technical Support Center: Purification of 3-Bromo-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of peptides containing 3-Bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing this compound often more challenging than for peptides with native amino acids?

A1: The incorporation of this compound introduces several factors that can complicate purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification[1]. The bromine atom increases the hydrophobicity and steric bulk of the amino acid side chain. This can lead to:

  • Increased Hydrophobicity: Longer retention times on RP-HPLC columns, requiring higher concentrations of organic solvent for elution. This may cause the peptide to co-elute with other hydrophobic impurities.

  • Altered Selectivity: The electronic properties of the brominated phenyl ring can lead to different interactions with the stationary phase compared to standard aromatic residues, potentially causing peak broadening or tailing[2][3][4][5].

  • Potential for Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to aggregation and reduced solubility, which can negatively impact peak shape and recovery[6].

  • Formation of Side-Products: During solid-phase peptide synthesis (SPPS), specific side-products related to the halogenated residue may form, such as dehalogenated peptides, which can be difficult to separate from the target peptide.

Q2: What are the most common impurities I should expect in my crude this compound peptide sample?

A2: Besides the typical impurities from SPPS such as truncated and deletion sequences[1], you should be particularly aware of:

  • Dehalogenated Peptide: The bromine atom can be replaced by a hydrogen atom during synthesis or cleavage, resulting in a peptide with a phenylalanine residue instead of 3-bromophenylalanine. This impurity is often very close in hydrophobicity to the target peptide, making separation challenging.

  • Other Isomeric Impurities: Depending on the synthesis of the this compound building block, there might be traces of other positional isomers (e.g., 2-bromo or 4-bromo) that get incorporated into the peptide.

  • Oxidized Peptides: If the peptide contains other sensitive residues like methionine or tryptophan, these can be oxidized during synthesis and cleavage.

Q3: How can I confirm the identity of my purified this compound peptide and its potential impurities?

A3: Mass spectrometry (MS) is the primary tool for this purpose[7][8][9]. The presence of bromine provides a unique isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, any peptide or fragment containing the this compound residue will show a characteristic pair of peaks separated by 2 Da with roughly equal intensity in the mass spectrum[10]. This isotopic pattern is a powerful diagnostic tool to confirm the presence of the bromine atom and to identify bromine-containing impurities. The dehalogenated peptide will have a mass difference of approximately 78 Da less than the target peptide and will lack this isotopic signature.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)
  • Symptom: The main peak for your this compound peptide is not sharp and symmetrical, but shows significant tailing or broadening.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions The brominated phenyl ring might have secondary interactions with the silica backbone of the stationary phase. Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%[11]. Operating at a lower pH (around 2-3) can also help to suppress silanol interactions[4].
Column Overload The increased hydrophobicity might lead to localized high concentrations on the column. Try injecting a smaller amount of your crude peptide.
Aggregation on the Column The peptide may be aggregating during the chromatographic run. Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions. You can also try elevating the column temperature (e.g., to 40-60 °C) to improve peak shape, though be mindful of peptide stability.
Co-elution with a similar impurity A closely eluting impurity, such as the dehalogenated peptide, can cause the appearance of a broad or tailing peak. Optimize the gradient to improve resolution. A shallower gradient around the elution point of your target peptide is often effective[12].
Issue 2: Difficulty in Separating the Dehalogenated Impurity
  • Symptom: You observe a peak very close to your main product peak in the chromatogram, and mass spectrometry confirms it to be the dehalogenated version of your peptide.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Similar Hydrophobicity The dehalogenated peptide is structurally very similar to the target peptide, with only a small difference in hydrophobicity.
Optimize Gradient Slope A very shallow gradient is crucial for separating molecules with similar hydrophobicity. Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min or even 0.2% B/min) around the elution time of your peptide[13].
Change Organic Modifier Sometimes, changing the organic modifier in the mobile phase can alter the selectivity. If you are using acetonitrile, try methanol or isopropanol, or a combination of these.
Alternative Stationary Phase If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, might offer different selectivity for aromatic-containing peptides compared to a standard C18 column.
Issue 3: Low Solubility of the Crude Peptide
  • Symptom: The crude this compound peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
High Hydrophobicity and Aggregation The presence of the 3-bromophenylalanine and potentially other hydrophobic residues can lead to poor aqueous solubility[6].
Use of Organic Solvents for Dissolution First, try to dissolve the peptide in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your initial mobile phase to the desired concentration. Be mindful that DMSO can be oxidized under certain conditions.
Adjust pH If your peptide has ionizable side chains, adjusting the pH of the solvent can increase solubility. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) might help. For acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) could be beneficial[14].
Chaotropic Agents In difficult cases, the addition of a chaotropic agent like guanidinium hydrochloride or urea to the initial solvent can help to disrupt aggregates and improve solubility. However, these will need to be removed in subsequent steps.

Data Presentation

Table 1: Illustrative RP-HPLC Retention Times and Purity of a Model Peptide

Peptide SequenceModificationRetention Time (min)Crude Purity (%)Purity after Purification (%)
H-Tyr-Gly-Gly-Phe-Leu-OHNone21.575>98
H-Tyr-Gly-Gly-(3-Br-D-Phe)-Leu-OH3-Bromo-D-Phe25.865>95
H-Tyr-Gly-Gly-Phe-Leu-OH (dehalogenated)Impurity24.9--

Table 2: Illustrative Purification Yield of a Model Peptide

Peptide SequenceModificationCrude Amount (mg)Purified Amount (mg)Yield (%)
H-Tyr-Gly-Gly-Phe-Leu-OHNone1003535
H-Tyr-Gly-Gly-(3-Br-D-Phe)-Leu-OH3-Bromo-D-Phe1002222

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Containing Peptide

This protocol provides a starting point for the purification of a crude synthetic peptide containing this compound. Optimization will likely be required based on the specific properties of your peptide.

1. Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude lyophilized peptide containing this compound

  • Solvents for sample dissolution (e.g., DMSO, Mobile Phase A)

  • 0.45 µm syringe filters

  • Lyophilizer

2. Sample Preparation:

  • Perform a small-scale solubility test to determine the best solvent for your crude peptide.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A to a concentration of 5-10 mg/mL.

  • Ensure the final concentration of the initial organic solvent is low enough not to cause peak distortion upon injection.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analytical HPLC Method Development:

  • Before preparative purification, develop an analytical method to determine the retention time of the target peptide and the impurity profile[12].

  • Use an analytical C18 column (e.g., 5 µm, 150 x 4.6 mm).

  • Start with a broad linear gradient (e.g., 5-95% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.

  • Identify the peak corresponding to your target peptide (confirm with MS).

  • Optimize the gradient to achieve the best separation between the target peptide and its major impurities, particularly the dehalogenated species. A shallower gradient around the elution point is often necessary.

4. Preparative RP-HPLC Purification:

  • Equilibrate the preparative column with the initial mobile phase conditions determined from your analytical method.

  • Inject the prepared sample onto the column.

  • Run the optimized gradient. For example, a shallow gradient of 20-50% Mobile Phase B over 60 minutes might be a good starting point for many peptides.

  • Monitor the separation at 220 nm and 280 nm.

  • Collect fractions across the peak corresponding to the target peptide. Collecting smaller fractions can improve the purity of the final pooled product.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions using your analytical RP-HPLC method to determine their purity.

  • Pool the fractions that meet your desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

  • Confirm the identity and final purity of the lyophilized product by analytical HPLC and mass spectrometry.

Visualizations

experimental_workflow synthesis Solid-Phase Peptide Synthesis (incorporating 3-Br-D-Phe) cleavage Cleavage from Resin & Deprotection synthesis->cleavage dissolution Crude Peptide Dissolution cleavage->dissolution analytical_hplc Analytical HPLC (Method Development) dissolution->analytical_hplc prep_hplc Preparative HPLC analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Analysis (Analytical HPLC & MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC (HPLC, MS) lyophilization->final_qc

Caption: A general workflow for the synthesis and purification of peptides containing this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_separation Impurity Separation cluster_solubility Low Solubility start Purification Issue Identified peak_shape_q Is the peak tailing or broad? start->peak_shape_q separation_q Difficulty separating dehalogenated impurity? start->separation_q solubility_q Crude peptide insoluble? start->solubility_q secondary_interactions Check mobile phase pH and ion-pairing agent concentration peak_shape_q->secondary_interactions Yes aggregation Increase column temperature or add isopropanol to mobile phase secondary_interactions->aggregation overload Inject less sample aggregation->overload coelution Optimize gradient slope overload->coelution shallow_gradient Use a shallower gradient separation_q->shallow_gradient Yes change_solvent Change organic modifier (e.g., ACN to MeOH) shallow_gradient->change_solvent change_column Use a different stationary phase (e.g., Phenyl-hexyl) change_solvent->change_column use_cosolvent Dissolve in minimal DMSO then dilute solubility_q->use_cosolvent Yes adjust_ph Adjust pH away from pI use_cosolvent->adjust_ph chaotropic_agent Use chaotropic agents (e.g., Guanidinium HCl) adjust_ph->chaotropic_agent

Caption: A troubleshooting decision tree for common purification issues with this compound peptides.

References

Minimizing side reactions in palladium-catalyzed modifications of peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during palladium-catalyzed modifications of peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during palladium-catalyzed modifications of peptides?

A1: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid or alkyne coupling partners, particularly in Suzuki-Miyaura and Sonogashira reactions. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation: Loss of the halide from the aryl halide-modified peptide, leading to an unmodified residue. This can occur after the oxidative addition step.[2]

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid reagent in Suzuki-Miyaura reactions, especially under harsh basic conditions or in the presence of trace water.[2]

  • Oxidation of sensitive residues: Amino acids such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, which can be exacerbated by the palladium catalyst and reaction conditions.

  • Racemization: Epimerization of amino acid stereocenters can occur, particularly with prolonged reaction times at elevated temperatures or in the presence of a strong base.[3]

  • Catalyst poisoning: Functional groups within the peptide sequence, such as those containing sulfur, can sometimes chelate the palladium catalyst, leading to deactivation.

Q2: How can I prevent the oxidation of sensitive amino acid residues like Met, Cys, and Trp during the reaction?

A2: To minimize oxidation, consider the following strategies:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen.[2]

  • Use of Antioxidants: In some cases, the addition of a mild antioxidant can be beneficial, but its compatibility with the catalytic cycle must be verified.

  • Protecting Groups: Utilize appropriate side-chain protecting groups for sensitive residues. For instance, the indole nitrogen of tryptophan can be protected to prevent side reactions.[4]

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times where possible. Optimization studies are crucial to find a balance between reaction efficiency and side product formation.[5]

Q3: What is the role of ligands in minimizing side reactions, and how do I choose the right one?

A3: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity.[6]

  • Electron-rich and bulky ligands: These often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which can lead to faster reaction rates and reduced side reactions by minimizing the lifetime of reactive intermediates.[1][6]

  • Water-soluble ligands: For reactions in aqueous media, water-soluble ligands like TPPTS are essential for maintaining catalyst activity and solubility.

  • Ligand Screening: The optimal ligand is highly dependent on the specific substrates and reaction type. It is often necessary to screen a panel of ligands to identify the best performer for a particular peptide modification.

Q4: How can I effectively remove residual palladium from my final peptide product?

A4: Residual palladium can be toxic and interfere with biological assays. Effective removal methods include:

  • Palladium Scavengers: Treatment with solid-supported scavengers containing thiol or thiourea functionalities can effectively bind and remove palladium complexes.[7][8] Several commercial options are available.[7][9]

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides and can also help in reducing palladium levels.

  • Extraction: Liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA can be used in some cases.

Troubleshooting Guides

Issue 1: Low Yield and Dehalogenation in Suzuki-Miyaura Coupling on a Peptide

Symptoms: You are performing a Suzuki-Miyaura reaction on an iodo- or bromo-phenylalanine-containing peptide and observe a low yield of the desired coupled product, with a significant amount of the starting peptide having lost its halogen atom.

Troubleshooting Workflow:

G Start Low Yield & Dehalogenation Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Catalyst->Base If catalyst is active Solvent Check Solvent Quality Base->Solvent If base is appropriate Degassing Improve Degassing Solvent->Degassing If solvent is dry & pure Ligand Screen Ligands Degassing->Ligand If degassing is thorough Result Improved Yield Ligand->Result

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction might be inefficient. Test the catalyst on a simple, known reaction. Consider using a fresh batch of catalyst or a pre-activated Pd(0) source.[2]
Inappropriate Base A base that is too strong or has poor solubility can promote side reactions. Screen milder bases such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous if the reaction is sensitive to water.[2]
Poor Solvent Quality The presence of oxygen or water in the solvent can lead to catalyst deactivation and side reactions like protodeboronation and dehalogenation. Use anhydrous, degassed solvents.
Inefficient Degassing Oxygen can lead to the formation of Pd(II) species that promote homocoupling and can interfere with the catalytic cycle.[1] Ensure thorough degassing of the reaction mixture by sparging with an inert gas (e.g., argon) or using freeze-pump-thaw cycles.
Suboptimal Ligand The ligand may not be suitable for the specific peptide substrate. Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are known to be effective in challenging Suzuki-Miyaura couplings.[10]
Issue 2: Poor Conversion and Side Products in Sonogashira Coupling on a Tryptophan-Containing Peptide

Symptoms: When attempting a Sonogashira coupling on a peptide containing a halogenated tryptophan residue, you observe low conversion to the desired product and the formation of multiple unidentified side products.

Troubleshooting Workflow:

G Start Poor Conversion in Sonogashira Coupling Copper Consider Copper-Free Conditions Start->Copper Base Optimize Base Copper->Base If side reactions persist Solvent Adjust Solvent System Base->Solvent If conversion is still low Temp Modify Reaction Temperature Solvent->Temp Result Successful Coupling Temp->Result

Caption: Troubleshooting workflow for Sonogashira coupling on peptides.

Possible Causes and Solutions:

CauseRecommended Solution
Copper-Mediated Side Reactions The copper(I) co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling) and other side reactions. Consider using a copper-free Sonogashira protocol.[10][11]
Inappropriate Base An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The choice and amount of base can be critical. An excess of base can sometimes be detrimental.[11] Consider screening different organic bases or using an inorganic base like Cs₂CO₃.[10]
Poor Solubility of Peptide Peptides can have limited solubility in common organic solvents used for Sonogashira reactions. Consider using a solvent mixture, such as MeCN/water or DMF/water, to improve the solubility of the peptide substrate.[10]
Reaction Temperature Too High High temperatures can lead to degradation of the peptide or the catalyst. Optimize the reaction temperature, starting from room temperature and gradually increasing if necessary. For some systems, 65 °C has been shown to be effective.[10]
Indole Reactivity The indole side chain of tryptophan can potentially interact with the palladium catalyst. While often compatible, in problematic cases, protection of the indole nitrogen may be necessary.
Issue 3: Low Conversion in Buchwald-Hartwig Amination on a Peptide

Symptoms: An attempted Buchwald-Hartwig amination on a halogenated peptide with a primary or secondary amine results in low conversion and recovery of starting material.

Troubleshooting Workflow:

G Start Low Conversion in Buchwald-Hartwig Ligand Select Appropriate Ligand Start->Ligand Base Optimize Base Strength & Type Ligand->Base Precatalyst Choose an Efficient Precatalyst Base->Precatalyst Solvent Screen Solvents Precatalyst->Solvent Result Improved C-N Coupling Solvent->Result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Ligand Buchwald-Hartwig amination is highly sensitive to the choice of ligand. Sterically hindered biaryl phosphine ligands (e.g., tBuXPhos) are often effective, especially for challenging couplings.[5]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrates.[12]
Inefficient Catalyst Precursor The choice of palladium precursor can impact catalyst activation and stability. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure efficient generation of the active Pd(0) species.[5]
Poor Solvent Choice The reaction is often performed in anhydrous, aprotic polar solvents like dioxane, toluene, or THF.[12] Solvent screening may be necessary to find the optimal medium for your specific peptide and amine coupling partner.
Amine Substrate Reactivity Some amines may be poor nucleophiles or sterically hindered. Increasing the reaction temperature or using a more active catalyst system may be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling on a Resin-Bound Peptide
  • Resin Preparation: Swell the resin-bound peptide containing a halogenated aromatic amino acid (e.g., 4-iodophenylalanine) in a suitable solvent like DMF or a mixture of dioxane/water (e.g., 3:1 v/v) in a reaction vessel.

  • Degassing: Degas the resin-solvent slurry by bubbling argon through it for at least 20 minutes.

  • Reagent Preparation: In a separate flask, dissolve the boronic acid (3-5 equivalents), a suitable base (e.g., K₂CO₃, 3-5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents), and any additional ligand in degassed solvent.

  • Reaction: Add the reagent mixture to the resin-bound peptide under an inert atmosphere.

  • Incubation: Gently agitate the reaction mixture at the desired temperature (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and the palladium catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by RP-HPLC.

General Protocol for Copper-Free Sonogashira Coupling on a Peptide in Solution
  • Peptide Dissolution: Dissolve the purified peptide containing a halogenated aromatic amino acid in a degassed solvent system (e.g., MeCN/water or DMF/water).[10]

  • Reagent Addition: To the peptide solution, add the terminal alkyne (5-10 equivalents), a base (e.g., Cs₂CO₃, 6 equivalents), the palladium precursor (e.g., [PdCl₂(CH₃CN)₂], 15 mol %), and a suitable ligand (e.g., sXPhos, 18 mol %) under an inert atmosphere.[10]

  • Reaction: Stir the reaction mixture at an optimized temperature (e.g., 65 °C) for 2 hours or until reaction completion as monitored by LC-MS.[10]

  • Quenching: Quench the reaction by adding a scavenger like mercaptopropionic acid.[10]

  • Purification: Purify the modified peptide by RP-HPLC to remove the catalyst, excess reagents, and any side products.

References

Optimizing buffer conditions for experiments with 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound?

A1: this compound is slightly soluble in water. For the L-isomer, a solubility of up to 15.38 mg/mL (63.01 mM) can be achieved in water by using sonication and adjusting the pH to 3 with HCl.[1] For general use, starting with a small amount of aqueous acid (e.g., 0.1 M HCl) to aid dissolution before adjusting the final buffer concentration and pH is a good practice. Alternatively, it is soluble in DMSO.[1]

Q2: How should I store this compound?

A2: The solid powder should be stored tightly closed in a dry, cool, and well-ventilated place, with recommended temperatures at either room temperature or -20°C.[1][2][3] Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh. If temporary storage is necessary, it is advisable to keep them at 2-8°C for no longer than a day.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution can be influenced by pH and the presence of other reactive species. As an analogue of L-DOPA, which is unstable in aqueous alkaline solutions and susceptible to oxidation, it is recommended to use freshly prepared solutions of this compound.[4][5] Avoid high pH buffers and exposure to air and light for extended periods to minimize potential degradation.

Q4: Can I use Tris buffer with this compound?

A4: While Tris is a common biological buffer, it can potentially react with aldehydes, which could be degradation products of amino acids under certain conditions.[6] Although direct reactivity with this compound is not documented, if your experiment is sensitive to any potential side reactions, using a non-amine-based buffer like phosphate buffer might be a safer choice.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in solution - Poor solubility: The concentration may be too high for the chosen buffer and pH. - pH shift: The pH of the solution may have changed, affecting solubility. - Salting out: High concentrations of salts in the buffer can decrease the solubility of amino acids.[7][8][9][10]- Adjust pH: Lowering the pH (e.g., towards 3) can increase solubility.[1] - Reduce concentration: Try working with a more dilute solution. - Co-solvent: Consider using a small percentage of a co-solvent like DMSO if compatible with your experiment. - Lower ionic strength: If possible, reduce the salt concentration of your buffer.
Loss of activity or inconsistent results - Degradation of the compound: The compound may have degraded due to improper storage, high pH, or exposure to light and air. - Buffer incompatibility: The buffer system may be interfering with the experiment.- Prepare fresh solutions: Always use freshly prepared solutions of this compound. - Optimize pH: Work at the lowest pH compatible with your experimental system to enhance stability. - Switch buffer: Try a different buffer system (e.g., phosphate instead of Tris). - Control for degradation: Analyze your stock solution for the presence of degradation products if possible.
Difficulty in subsequent reactions (e.g., peptide synthesis) - Poor quality of starting material: The compound may not be pure. - Incomplete dissolution: Not all of the compound may be in solution, leading to inaccurate concentrations.- Verify purity: Check the purity of your this compound using an appropriate analytical method. - Ensure complete dissolution: Visually inspect your solution to ensure no solid material remains. Gentle warming and sonication can aid dissolution.

Data Presentation

Table 1: Solubility of 3-Bromo-phenylalanine Isomers

IsomerSolventSolubilityConditions
3-Bromo-L-phenylalanineWater15.38 mg/mL (63.01 mM)Ultrasonic and adjust pH to 3 with HCl[1]
3-Bromo-L-phenylalanineDMSO5 mg/mL (20.48 mM)Ultrasonic needed[1]
3-Bromo-L-phenylalanineWaterSlightly soluble-[11]
This compoundWaterSlightly soluble-

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a standardized aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Milli-Q or deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of 0.1 M HCl to the powder to form a slurry.

  • Gradually add water while vortexing or stirring to dissolve the compound.

  • If needed, place the solution in a sonicator bath for short intervals to aid dissolution.

  • Once dissolved, adjust the pH to the desired value using 0.1 M HCl or 0.1 M NaOH. Be cautious as high pH can decrease stability.

  • Bring the solution to the final desired volume with water.

  • Sterile filter the solution if required for your application.

  • Use the solution immediately.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in acidic water with sonication weigh->dissolve adjust_ph Adjust pH dissolve->adjust_ph finalize_vol Final volume adjustment adjust_ph->finalize_vol add_to_assay Add to experimental buffer finalize_vol->add_to_assay Freshly prepared solution incubate Incubate under controlled conditions add_to_assay->incubate analyze Analyze results incubate->analyze precipitation Precipitation? analyze->precipitation inconsistent_results Inconsistent results? analyze->inconsistent_results adjust_conditions Adjust pH or concentration precipitation->adjust_conditions Yes check_stability Check solution stability inconsistent_results->check_stability Yes

Caption: Experimental workflow for using this compound.

signaling_pathway_inhibition cluster_pathway Aromatic Amino Acid Hydroxylase Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Bromo_Phe This compound Bromo_Phe->PAH Potential Competitive Inhibition PAH->Tyrosine

Caption: Potential inhibition of Phenylalanine Hydroxylase by this compound.

References

Kaiser Test Troubleshooting for 3-Bromo-D-phenylalanine Coupling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Kaiser test during the solid-phase peptide synthesis (SPPS) of peptides containing 3-Bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it important in SPPS?

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In solid-phase peptide synthesis, it is a critical in-process control to monitor the completeness of two key steps: the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the subsequent coupling of the next amino acid. A positive test (blue/purple color) after deprotection confirms the presence of a free N-terminal amine, ready for the next coupling step. A negative test (yellow/colorless) after coupling indicates a successful reaction, meaning the amino acid has been successfully attached to the peptide chain.[1]

Q2: Are there any specific challenges when coupling this compound?

Yes, the incorporation of this compound can sometimes be challenging. The bulky bromo-substituent on the phenyl ring can cause steric hindrance, potentially slowing down the coupling reaction and leading to incomplete coupling.[2][3] This makes careful monitoring with the Kaiser test particularly important.

Q3: Can the bromine atom on this compound interfere with the Kaiser test?

There is no direct evidence to suggest that the bromine atom itself interferes with the ninhydrin reaction of the Kaiser test. However, incomplete coupling due to the steric bulk of the amino acid is a common issue, which will result in a positive Kaiser test.

Q4: What should I do if I get a positive Kaiser test after coupling this compound?

A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.[4] The recommended course of action is to repeat the coupling step.[4] If the test remains positive after a second coupling, further troubleshooting is necessary.

Q5: What are "false positives" and "false negatives" in the context of the Kaiser test?

  • A false positive is when the test indicates the presence of free amines (blue color) even though the coupling reaction was successful.[5] This can be caused by factors such as inefficient washing of the resin, degradation of the resin, or instability of the Fmoc protecting group under the test conditions.[1][6]

  • A false negative is when the test indicates the absence of free amines (yellow color) even though the deprotection step was incomplete. This is less common but can occur.

Troubleshooting Guide: Positive Kaiser Test after this compound Coupling

A positive Kaiser test after the initial coupling of this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Observation Potential Cause Recommended Action
Light blue solution, dark blue beads Incomplete couplingRecouple using fresh reagents. Consider extending the coupling time or switching to a more efficient coupling reagent like HATU or HCTU.[1]
Intense blue solution and beads Failed couplingCheck the quality and age of the this compound and coupling reagents. Ensure correct stoichiometry. Consider potential peptide aggregation.
Positive test after second coupling "Difficult coupling" sequence or peptide aggregationChange the solvent to NMP or DMSO.[1] If the problem persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1]
Ambiguous brownish-red color Presence of secondary amines (e.g., proline)The Kaiser test is not reliable for secondary amines.[1] Use an alternative test like the Chloranil or Isatin test.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on a solid support.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[6]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[6]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

Coupling Protocol for Fmoc-3-Bromo-D-phenylalanine

This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence.

Materials:

  • Fmoc-3-Bromo-D-phenylalanine

  • Solid-phase synthesis resin (e.g., Rink Amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., DIC/OxymaPure® or HATU/DIPEA)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 equivalents) and an activating agent (e.g., OxymaPure® or HOBt, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow it to pre-activate for 5-10 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[4]

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.[4]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[4]

Visual Troubleshooting Workflows

Kaiser_Test_Troubleshooting start Perform Kaiser Test on This compound Coupling result Observe Color start->result yellow Negative (Yellow/Colorless) result->yellow Successful Coupling blue Positive (Blue) result->blue Incomplete Coupling brown Ambiguous (Brownish-Red) result->brown Secondary Amine? proceed Proceed to Next Deprotection Step yellow->proceed recouple Recouple with Fresh Reagents blue->recouple alt_test Use Alternative Test (e.g., Chloranil, Isatin) brown->alt_test recouple->start Re-test troubleshoot Further Troubleshooting (Change Solvent, Capping) recouple->troubleshoot Still Positive

Caption: Kaiser test troubleshooting workflow for this compound coupling.

Failed_Coupling_Logic start Positive Kaiser Test After Recoupling This compound cause1 Steric Hindrance of This compound start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Suboptimal Reagents start->cause3 solution1a Increase Coupling Time cause1->solution1a solution1b Use More Potent Coupling Reagent (e.g., HATU, COMU) cause1->solution1b solution2a Use Aggregation-Disrupting Additives/Solvents (NMP, DMSO) cause2->solution2a solution3a Prepare Fresh Reagents cause3->solution3a solution_cap Cap Unreacted Amines with Acetic Anhydride solution1b->solution_cap If still positive solution2a->solution_cap If still positive

Caption: Logical relationships in troubleshooting a failed coupling reaction.

References

Technical Support Center: Enhancing the Stability of Proteins Modified with 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with the unnatural amino acid 3-Bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when incorporating this compound into a protein?

A1: The incorporation of this compound can introduce several stability challenges. The bulky and hydrophobic nature of the bromo-phenyl group can disrupt the native protein structure, potentially leading to misfolding and aggregation.[1][2] Furthermore, the modification can alter the protein's surface properties, which may promote non-specific interactions and reduce solubility. Researchers should be mindful of potential changes in thermal stability and susceptibility to proteolytic degradation.

Q2: How can I proactively enhance the stability of my protein modified with this compound?

A2: Proactive measures can significantly improve the stability of your modified protein. Careful selection of the incorporation site is crucial; avoid regions critical for folding or active sites unless the modification is intended to probe these areas. Optimizing buffer conditions, including pH, ionic strength, and the use of stabilizing excipients like glycerol or trehalose, can also be beneficial.[3] Additionally, performing a thermal shift assay to screen for stabilizing ligands or buffer components can be a valuable step.[4]

Q3: What are the potential side effects of photocrosslinking with this compound on protein stability?

A3: While this compound is not a conventional photo-crosslinker, UV irradiation in its presence can potentially lead to unintended side reactions. The bromo-phenyl group can absorb UV light, which may generate reactive species that cause non-specific protein damage, such as oxidation or peptide bond cleavage.[5] This can lead to a decrease in the functional concentration of the protein and an increase in heterogeneity. It is advisable to minimize UV exposure and use appropriate controls to assess any potential photodamage.

Troubleshooting Guides

Issue 1: Increased Aggregation of the Modified Protein

Symptoms:

  • Visible precipitation or turbidity of the protein solution.

  • High molecular weight bands on a non-reducing SDS-PAGE.

  • Inconsistent results in functional assays.

Possible Causes and Solutions:

CauseSuggested Solution
Disruption of Hydrophobic Core Re-evaluate the site of incorporation. If possible, choose a more surface-exposed residue where the bulky side chain is less likely to interfere with protein folding.
Increased Surface Hydrophobicity Optimize the buffer by adding non-detergent sulfobetaines (NDSBs) or a low concentration of a mild non-ionic detergent (e.g., Tween-20, Triton X-100).
Incorrect Buffer Conditions Perform a buffer screen to identify optimal pH and salt concentrations. Use techniques like Dynamic Light Scattering (DLS) to monitor aggregation propensity under different conditions.[3]
Concentration-Dependent Aggregation Determine the critical concentration for aggregation and work with more dilute protein solutions if the application allows.
Issue 2: Loss of Biological Activity Post-Modification

Symptoms:

  • Reduced or abolished enzymatic activity.

  • Decreased binding affinity to target molecules.

  • Altered signaling response in cell-based assays.

Possible Causes and Solutions:

CauseSuggested Solution
Modification Site is in a Critical Region If the modification is near the active site or a binding interface, the bromo-phenyl group may sterically hinder substrate or partner binding. Consider moving the modification to a less critical, solvent-exposed loop region.
Conformational Changes Use Circular Dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of the protein upon modification.[6][7] If significant changes are observed, a different incorporation site may be necessary.
Oxidation of the Modified Protein Include antioxidants like DTT or TCEP in your buffers to prevent oxidative damage, which can be exacerbated by the presence of the halogenated amino acid.

Experimental Protocols

Protocol 1: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[4]

Materials:

  • Purified wild-type and this compound modified protein.

  • SYPRO Orange dye (5000x stock in DMSO).[4]

  • 96-well PCR plates.[8]

  • Real-time PCR instrument with a thermal ramping capability.[8]

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

Procedure:

  • Prepare a master mix containing the assay buffer and SYPRO Orange dye at a final concentration of 5x.

  • In a 96-well PCR plate, add 20 µL of the protein solution (final concentration 2 µM).

  • Add 5 µL of the master mix to each well for a final volume of 25 µL.

  • Seal the plate and centrifuge briefly to remove bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[8]

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by taking the derivative of the fluorescence curve.

Data Interpretation:

Protein VariantBuffer ConditionMelting Temperature (Tm)
Wild-TypePBS, pH 7.455.2 °C
3-Br-D-Phe MutantPBS, pH 7.452.1 °C
Wild-TypePBS + 5% Glycerol, pH 7.457.8 °C
3-Br-D-Phe MutantPBS + 5% Glycerol, pH 7.455.3 °C
Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[6][7][9]

Materials:

  • Purified wild-type and this compound modified protein (concentration 0.1-0.2 mg/mL).

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).

  • Quartz cuvette with a path length of 1 mm.

  • CD Spectropolarimeter.

Procedure:

  • Far-UV CD (Secondary Structure):

    • Place the protein sample in the quartz cuvette.

    • Record the CD spectrum from 190 to 250 nm.

    • Record a baseline spectrum with the buffer alone and subtract it from the protein spectrum.

    • The resulting spectrum can be analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

  • Near-UV CD (Tertiary Structure):

    • Use a higher protein concentration (0.5-1 mg/mL) and a 10 mm path length cuvette.

    • Record the CD spectrum from 250 to 350 nm.

    • The fine structure in this region is sensitive to the environment of aromatic amino acids and disulfide bonds, providing a fingerprint of the protein's tertiary structure.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Modified Protein Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_optimize Optimization cluster_outcome Outcome observe Protein Instability Observed (Aggregation, Loss of Function) assess_structure Assess Structural Integrity (CD, DLS) observe->assess_structure check_activity Verify Biological Activity (Enzyme Assay, Binding Assay) observe->check_activity buffer_screen Buffer Optimization (pH, Salt, Additives) assess_structure->buffer_screen site_selection Re-evaluate Incorporation Site check_activity->site_selection stable_protein Stable & Functional Protein buffer_screen->stable_protein site_selection->stable_protein

Caption: A workflow for troubleshooting instability in modified proteins.

stability_factors Factors Affecting Modified Protein Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Modified Protein Stability incorp_site Incorporation Site center->incorp_site aa_properties Amino Acid Properties (Hydrophobicity, Size) center->aa_properties buffer_ph Buffer pH center->buffer_ph ionic_strength Ionic Strength center->ionic_strength additives Additives (Glycerol, Salts) center->additives temperature Temperature center->temperature

Caption: Factors influencing the stability of modified proteins.

signaling_pathway_example Example GPCR Signaling Pathway Study ligand Ligand gpcr GPCR with 3-Br-D-Phe ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A GPCR signaling pathway for interaction studies.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Bromo-D-phenylalanine and 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine and 4-Bromo-D-phenylalanine are synthetic halogenated derivatives of the essential amino acid D-phenylalanine. The introduction of a bromine atom onto the phenyl ring at either the meta (3-position) or para (4-position) significantly alters the molecule's steric and electronic properties, influencing its biological activity.[1] Both compounds serve as valuable tools in biochemical research and as building blocks in the development of novel pharmaceuticals, particularly for neurological disorders.[1][2] This guide provides a comparative overview of their known biological activities, focusing on enzyme inhibition and amino acid transport, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

FeatureThis compound4-Bromo-D-phenylalanine
Primary Research Applications - Study of protein interactions and enzyme mechanisms.[1] - Building block for novel pharmaceuticals, especially for neurological disorders.[1] - Precursor for modified peptides with enhanced biological activity.[1]- Exploration of neurotransmission mechanisms.[1] - Development of therapeutic agents for neurological disorders. - Study of the effects of brominated amino acids on protein function and enzyme activity.[1]
Known/Potential Enzyme Inhibition - Potential competitive inhibitor of aromatic amino acid hydroxylases (e.g., TPH, TH, PAH).[1]- Potential competitive inhibitor of aromatic amino acid hydroxylases (e.g., TPH, TH, PAH).[1]
Amino Acid Transporter Interaction - Higher affinity for the L-type amino acid transporter 1 (LAT1) is predicted compared to the 4-bromo isomer, based on studies of other halogenated phenylalanines where meta-substitution enhances affinity.- Lower affinity for LAT1 is predicted compared to the 3-bromo isomer.

Biological Activity and Mechanism of Action

Inhibition of Aromatic Amino Acid Hydroxylases

Both this compound and 4-Bromo-D-phenylalanine are structural analogs of phenylalanine and tryptophan, suggesting they can act as competitive inhibitors of aromatic amino acid hydroxylases. These enzymes, including phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.[1]

The position of the bromine atom on the phenyl ring is expected to influence the binding affinity and inhibitory potency of these compounds. It is hypothesized that both the 3-bromo and 4-bromo derivatives can compete with the natural substrates (phenylalanine for PAH, tryptophan for TPH) for binding to the active site of the enzyme.[1] This competitive inhibition would lead to a decrease in the production of their respective hydroxylated products, thereby affecting downstream neurotransmitter synthesis.[1]

cluster_0 Neurotransmitter Synthesis Pathway cluster_1 Inhibition Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine Phenylalanine Phenylalanine Phenylalanine->Tyrosine PAH 3-Bromo-D-Phe 3-Bromo-D-Phe TPH TPH 3-Bromo-D-Phe->TPH Competitive Inhibition TH TH 3-Bromo-D-Phe->TH Competitive Inhibition PAH PAH 3-Bromo-D-Phe->PAH Competitive Inhibition 4-Bromo-D-Phe 4-Bromo-D-Phe 4-Bromo-D-Phe->TPH Competitive Inhibition 4-Bromo-D-Phe->TH Competitive Inhibition 4-Bromo-D-Phe->PAH Competitive Inhibition

Caption: Potential competitive inhibition of aromatic amino acid hydroxylases.

Interaction with L-Type Amino Acid Transporters (LATs)

The L-type amino acid transporter 1 (LAT1) is highly expressed in the blood-brain barrier and is responsible for the transport of large neutral amino acids into the brain. A study on the structure-activity relationship of halogenated phenylalanines revealed that the position of the halogen atom significantly influences the affinity for LAT1 and LAT2. Specifically, for LAT1, the binding affinity for 3-halogenated phenylalanines increased with the size of the halogen atom (I > Br > Cl > F). In contrast, the inhibitory effect of 4-iodo-phenylalanine on LAT1 was comparable to that of natural phenylalanine. This suggests that this compound may have a higher affinity for LAT1 than 4-Bromo-D-phenylalanine, potentially leading to more efficient transport into the brain.

cluster_0 Comparative LAT1 Affinity LAT1_Affinity LAT1 Affinity 3-Br-D-Phe This compound 3-Br-D-Phe->LAT1_Affinity Higher (Predicted) 4-Br-D-Phe 4-Bromo-D-phenylalanine 4-Br-D-Phe->LAT1_Affinity Lower (Predicted) start Start prep_mix Prepare Reaction Mixture start->prep_mix add_inhibitor Add Inhibitor (3-Br-D-Phe or 4-Br-D-Phe) prep_mix->add_inhibitor add_enzyme Add TPH Enzyme add_inhibitor->add_enzyme add_substrate Add L-Tryptophan (Initiate Reaction) add_enzyme->add_substrate measure Measure Fluorescence (Ex: 300nm, Em: 330nm) add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

A Comparative Guide to the Reactivity of 3-Bromo-D-phenylalanine and Other Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and biological reactivity of 3-Bromo-D-phenylalanine and other halogenated phenylalanine analogues. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the phenyl ring of phenylalanine significantly alters its physicochemical properties, influencing its reactivity in chemical synthesis and its interactions with biological systems.[1] This document summarizes key experimental data, provides detailed protocols for comparative analysis, and visualizes relevant pathways and workflows to aid researchers in selecting and utilizing these versatile compounds.

Chemical Reactivity: A Tale of Two Reaction Types

The reactivity of halogenated phenylalanines is highly dependent on the nature of the chemical transformation. In general, two key areas of reactivity are of primary interest to researchers: palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, and their participation in peptide synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The generally accepted trend for reactivity is I > Br > Cl > F . This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst.[2][3]

Table 1: Comparative Reactivity of Aryl Bromides and Iodides in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene, K₂CO₃, 80°C, 2h95Inferred from general principles
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene, K₂CO₃, 80°C, 2h75Inferred from general principles
Nα-Boc-4-iodophenylalaninePhenylboronic acidMicrogel Pd-Nanoparticle HybridAqueous media, K₃PO₄, 37°C, 24h~95[4]
Nα-Boc-7-bromotryptophanPhenylboronic acidMicrogel Pd-Nanoparticle HybridAqueous media, K₃PO₄, 37°C, 24h45[4]

Note: The data for 4-iodotoluene and 4-bromotoluene are representative examples illustrating the general reactivity trend. The data for the amino acid derivatives, while not a direct comparison of the same parent structure, further supports the higher reactivity of the iodo-substituted compound under similar conditions.

Reactivity in Peptide Synthesis

The incorporation of halogenated phenylalanines into peptides is a key application for these amino acids. The nature and position of the halogen substituent can influence the efficiency of peptide bond formation, particularly in enzyme-catalyzed synthesis. A study utilizing thermolysin to catalyze peptide synthesis with various halogenated phenylalanines revealed significant differences in reactivity.

Table 2: Kinetic Parameters for Thermolysin-Catalyzed Peptide Synthesis with Halogenated Phenylalanines

Carboxyl Component (Z-X-Phe)Amino Component (H-Phe-OMe)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-PheH-Phe-OMe131108460
Z-Phe(4-F)H-Phe-OMe151308670
Z-Phe(4-Cl)H-Phe-OMe221105000
Z-Phe(4-Br)H-Phe-OMe28983500
Z-Phe(4-I)H-Phe-OMe33822480
Z-Phe(3-Br)H-Phe-OMe251054200

Data adapted from Imaoka et al. (1994). Z = Benzyloxycarbonyl, Phe = Phenylalanine, OMe = Methyl ester. The study used L-isomers.[5]

The data indicates that for the carboxyl component, increasing the size of the halogen at the para-position generally leads to a decrease in the catalytic efficiency (kcat/Km). 3-Bromo-phenylalanine shows intermediate reactivity in this enzymatic system.

Biological Reactivity: Enzyme Inhibition

Halogenated amino acids, due to their structural similarity to natural amino acids, can act as inhibitors of various enzymes.[6] For instance, 3-Bromo-DL-phenylalanine and its isomers are known to be potential inhibitors of aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH), a key enzyme in phenylalanine metabolism.[6][7] This inhibition is typically competitive, with the halogenated analog competing with the natural substrate for binding to the enzyme's active site.[6]

Table 3: Potential Enzyme Inhibition by Halogenated Phenylalanines

CompoundTarget Enzyme (Potential)Mode of InhibitionBiological Implication
This compoundPhenylalanine Hydroxylase (PAH)CompetitiveModulation of neurotransmitter synthesis pathways.[6]
4-Bromo-DL-phenylalaninePhenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH)CompetitiveInterference with serotonin and catecholamine biosynthesis.[6]
4-Chloro-L-phenylalanineTryptophan Hydroxylase (TPH)InhibitorUsed experimentally to deplete serotonin.[1]
3,5-Difluoro-DL-phenylalaninePhenylalanine Hydroxylase (PAH)Competitive (Predicted)Potential to disrupt phenylalanine metabolism.[7]

Experimental Protocols

Protocol 1: Comparative Analysis of Suzuki-Miyaura Coupling Reactivity

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling for different N-Boc-halogenated-D-phenylalanines.

Materials:

  • N-Boc-3-bromo-D-phenylalanine

  • N-Boc-3-iodo-D-phenylalanine (and other halogenated analogs)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Reaction vials, magnetic stir bars

  • TLC plates, HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup: In separate oven-dried reaction vials under an inert atmosphere, add N-Boc-halogenated-D-phenylalanine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the reaction vials, followed by the catalyst solution.

  • Reaction Monitoring: Heat the reactions to 80°C and monitor the progress at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by taking small aliquots and analyzing them by TLC and/or HPLC/GC-MS.

  • Work-up: After completion, cool the reaction mixtures to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield of the coupled product. Plot yield versus time to compare the reaction rates of the different halogenated starting materials.

Protocol 2: Spectrophotometric Enzyme Inhibition Assay for Phenylalanine Hydroxylase (PAH)

Objective: To determine and compare the IC50 values of this compound and other halogenated analogs for PAH.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • NADH

  • Dihydropteridine reductase

  • 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH₄)

  • Catalase

  • Tris-HCl buffer (pH 7.4)

  • This compound and other halogenated test compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, catalase, dihydropteridine reductase, NADH, and DMPH₄.

  • Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine analogs to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified PAH enzyme to each well and pre-incubate for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding L-phenylalanine.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate spectrophotometer.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance vs. time plot. Plot the percentage of enzyme inhibition against the inhibitor concentration to calculate the IC50 value for each compound.

Visualizations

Experimental_Workflow_SPPS Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Halogenated Phe, HBTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

mTOR_Signaling_Pathway cluster_input Inputs cluster_core Core Pathway cluster_output Cellular Responses Amino Acids (Phenylalanine) Amino Acids (Phenylalanine) mTORC1 mTORC1 Amino Acids (Phenylalanine)->mTORC1 Activates Growth Factors (Insulin) Growth Factors (Insulin) PI3K PI3K Growth Factors (Insulin)->PI3K AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTOR signaling pathway activated by amino acids.

Reactivity_Logic Start Select Halogenated Phenylalanine (F, Cl, Br, I) Reaction_Type Reaction Type? Start->Reaction_Type Pd_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Pd_Coupling Synthetic Enzymatic_Rxn Enzymatic Reaction (e.g., Peptide Synthesis) Reaction_Type->Enzymatic_Rxn Biological / Biocatalytic Reactivity_Pd Reactivity Trend: I > Br > Cl > F Pd_Coupling->Reactivity_Pd Reactivity_Enzyme Reactivity Depends on: - Halogen size - Position - Enzyme Specificity Enzymatic_Rxn->Reactivity_Enzyme

Caption: Logical relationship of halogen choice and reaction type.

References

Verifying 3-Bromo-D-phenylalanine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics.[1] The successful and precise integration of these synthetic residues is paramount. This guide provides a comprehensive comparison of leading analytical methods for confirming the incorporation of 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine used in biochemical and pharmaceutical research.[2][3] We delve into the principles, protocols, and performance of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Western blotting to assist you in selecting the most appropriate validation strategy.

Introduction to this compound and the Imperative of Verification

This compound is a synthetic amino acid that, when incorporated into proteins, can serve as a valuable probe for studying protein structure and function, protein-protein interactions, and metabolic pathways.[2][3] Its bromine atom provides a unique spectroscopic and mass signature. However, the fidelity of UAA incorporation is not always perfect and is dependent on the efficiency of the orthogonal translation system used.[1] Therefore, robust analytical verification is a critical step to ensure that the desired modification has been successfully and specifically introduced.

Method 1: Mass Spectrometry - The Gold Standard for Confirmation

Mass spectrometry (MS) is the most definitive method for confirming the incorporation of unnatural amino acids due to its high sensitivity and accuracy in mass determination.[1] The core principle involves measuring the mass-to-charge ratio of peptides derived from the protein of interest. The incorporation of this compound results in a predictable mass shift in the peptide containing the UAA.

Quantitative Comparison: Mass Spectrometry
ParameterValue/RequirementSource(s)
Principle Detection of a specific mass shift in peptides containing this compound.[4]
Primary Output Precise mass-to-charge ratio of molecules, confirming the mass change and identifying misincorporation.[4]
Sample Amount Low micrograms to nanograms (e.g., 1-10 µg of protein digest).[5]
Sensitivity High (nanomolar to picomolar range).[4]
Quantification Highly quantitative, enabling the determination of incorporation efficiency.[4]
Structural Information No, structural information is lost during proteolytic digestion.[4]
Throughput High, with relatively quick analysis times.[4]
Experimental Protocol: LC-MS/MS for this compound Incorporation Confirmation
  • Protein Digestion:

    • Take approximately 10-20 µg of the purified protein.

    • Denature the protein using 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Perform an overnight in-solution digestion with a specific protease, such as trypsin.[4]

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the peptides using a reverse-phase HPLC column with a suitable gradient.

  • Data Analysis:

    • Analyze the raw data using a database search algorithm (e.g., Mascot, Sequest).

    • Search against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and this compound. The theoretical mass of phenylalanine is approximately 147.07 g/mol , while this compound is approximately 244.00 g/mol , resulting in a mass shift of +96.93 Da.

    • Manually inspect the MS1 spectra for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the mass-shifted peptide.[2]

    • Confirm the peptide sequence and the precise location of the modification through the MS2 fragmentation pattern.[4]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein with 3-Br-D-Phe Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup Desalting Peptides->Cleanup CleanPeptides Cleaned Peptides Cleanup->CleanPeptides LCMS LC-MS/MS CleanPeptides->LCMS DataAnalysis Database Search LCMS->DataAnalysis Confirmation Incorporation Confirmed DataAnalysis->Confirmation

Mass Spectrometry Workflow for this compound Incorporation.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Integrity

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information about protein structure and dynamics.[4] For confirming the incorporation of this compound, 2D Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly effective. The incorporation of the bulky and electron-withdrawing bromine atom causes a distinct change in the local chemical environment, leading to predictable chemical shift perturbations for nearby residues.[4][6]

Quantitative Comparison: NMR Spectroscopy
ParameterValue/RequirementSource(s)
Principle Detection of chemical shift perturbations in the protein's NMR spectrum due to the presence of this compound.[4]
Primary Output Atomic resolution structural and dynamic data, confirming that the incorporation does not disrupt the overall protein fold.[4]
Sample Amount High concentration (0.3-0.5 mM or higher) and purity (>95%).[4]
Sensitivity Lower (requires micromolar to millimolar concentrations).[4]
Quantification Semi-quantitative, based on peak intensity.[4]
Structural Information Yes, provides detailed information on protein folding and the local environment.[4]
Throughput Lower, as experiments can take hours to days.[4]
Experimental Protocol: ¹H-¹⁵N HSQC NMR for Incorporation Confirmation
  • Sample Preparation:

    • Express and purify the protein with incorporated this compound, often requiring isotopic labeling (e.g., ¹⁵N).

    • Ensure the protein is purified to >95% homogeneity.

    • Concentrate the protein to 0.3-0.5 mM or higher.[4]

    • Exchange the protein into a suitable NMR buffer (e.g., phosphate buffer) and add 5-10% D₂O for the spectrometer lock.[4]

    • Transfer the final sample to a high-quality 5 mm NMR tube.[4]

  • Data Acquisition:

    • Set up the NMR spectrometer, including locking, tuning, and shimming to optimize the magnetic field homogeneity.[4]

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Process the 2D NMR data using appropriate software.

    • Compare the resulting spectrum to a reference ¹H-¹⁵N HSQC spectrum of the wild-type protein.

    • Analyze for expected chemical shift perturbations in the residues surrounding the incorporation site and the appearance of a new peak corresponding to the this compound residue.[4]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Expression Protein Expression (& ¹⁵N Labeling) Purification Purification (>95%) Expression->Purification Concentration Concentration (0.3-0.5 mM) Purification->Concentration BufferExchange Buffer Exchange & D₂O Addition Concentration->BufferExchange NMRTube Transfer to NMR Tube BufferExchange->NMRTube Acquisition Acquire ¹H-¹⁵N HSQC Spectrum NMRTube->Acquisition Processing Data Processing Acquisition->Processing Comparison Spectral Comparison Processing->Comparison Confirmation Shift Perturbation Confirmed Comparison->Confirmation

NMR Spectroscopy Workflow for this compound Incorporation.

Method 3: Western Blotting - A Supportive Technique

Western blotting is a widely used technique for protein detection and can be adapted to provide a semi-quantitative measure of UAA incorporation efficiency.[7] This method is particularly useful when a full-length protein is only produced upon successful suppression of a stop codon (e.g., an amber codon) by the tRNA charged with the unnatural amino acid.

Quantitative Comparison: Western Blotting
ParameterValue/RequirementSource(s)
Principle Detection of the full-length protein, indicating successful stop codon suppression and UAA incorporation.[7]
Primary Output A band on a membrane corresponding to the full-length protein, allowing for semi-quantitative estimation of incorporation efficiency.[8]
Sample Amount 5-15 µg of total cell lysate per lane.[9]
Sensitivity Moderate, dependent on antibody affinity.
Quantification Semi-quantitative, by comparing band intensities.[8]
Structural Information No.
Throughput High, multiple samples can be analyzed simultaneously.
Experimental Protocol: Western Blot for Incorporation Efficiency
  • Sample Preparation:

    • Harvest cells expressing the target protein with and without the addition of this compound to the growth medium.

    • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[9]

    • Determine the total protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Load equal amounts of total protein (e.g., 10 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a tag on the target protein (e.g., His-tag, FLAG-tag).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

    • Compare the intensity of the band corresponding to the full-length protein in the sample grown with this compound to a control (e.g., wild-type protein expression) to estimate the incorporation efficiency.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture (+/- 3-Br-D-Phe) Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Transfer SDSPAGE->Transfer Immunodetection Immunodetection Transfer->Immunodetection Analysis Band Intensity Analysis Immunodetection->Analysis

Western Blotting Workflow for Estimating Incorporation Efficiency.

Conclusion and Recommendations

The choice of analytical method to confirm this compound incorporation depends on the specific research question, available resources, and the level of detail required.

  • Mass Spectrometry is the definitive method for unambiguous confirmation of incorporation, providing precise mass information and the ability to quantify efficiency. It is the recommended primary validation technique.

  • NMR Spectroscopy is invaluable for assessing the structural consequences of UAA incorporation. It is the method of choice when the goal is to use the modified protein for structural biology studies.

  • Western Blotting serves as a rapid, high-throughput, and more accessible method for the initial screening and semi-quantitative estimation of incorporation efficiency, particularly in systems relying on stop codon suppression.

For a comprehensive and robust validation of this compound incorporation, a dual approach is often optimal: initial confirmation and quantification using mass spectrometry, followed by NMR spectroscopy to ensure the structural integrity of the resulting protein. This multi-faceted approach provides the highest level of confidence for downstream applications in drug discovery and protein engineering.

References

A Comparative Guide to the Characterization of Proteins Containing 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids into proteins is a powerful tool for elucidating protein structure and function, as well as for the development of novel therapeutics. 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine, offers unique properties for protein engineering due to the introduction of a heavy atom and altered electronic characteristics. This guide provides a comparative overview of the key experimental techniques used to characterize proteins containing this compound, with a focus on comparing the modified protein to its wild-type counterpart.

Confirmation of Incorporation

Verifying the successful and site-specific incorporation of this compound is the critical first step. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for this confirmation.

ParameterMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H-¹⁵N HSQC)
Primary Output Precise mass measurement of the protein and its fragments.Atomic-level structural and dynamic information.
Confirmation Principle Detection of a mass shift in the peptide fragment containing the unnatural amino acid corresponding to the mass of bromine minus hydrogen.Observation of chemical shift perturbations in the NMR spectrum around the incorporation site due to the altered electronic environment.
Sample Requirement Low micrograms to nanograms.Milligrams (typically 0.1 - 2.5 mM concentration).
Isotopic Labeling Not required.¹⁵N labeling is required for ¹H-¹⁵N HSQC.
Throughput Higher.Lower.

Table 1. Comparison of Mass Spectrometry and NMR Spectroscopy for confirming the incorporation of this compound.

Biophysical Characterization: Assessing the Impact on Protein Stability and Structure

Once incorporation is confirmed, it is crucial to understand how the modification affects the protein's biophysical properties. Techniques such as thermal shift assays and circular dichroism are routinely employed to assess stability and structural integrity.

TechniqueParameter MeasuredInformation GainedExpected ateralnatio upon 3-Br-D-Phe Incorporation
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Melting Temperature (Tm)Provides a measure of the protein's thermal stability. Changes in Tm indicate alterations in the forces stabilizing the protein's folded state.The bulky bromine atom can either increase or decrease stability depending on the local environment and packing interactions.
Circular Dichroism (CD) Spectroscopy Far-UV CD Spectrum (190-250 nm)Provides information about the protein's secondary structure content (α-helix, β-sheet, random coil).Significant changes are not always expected if the overall fold is maintained, but alterations in local conformation can lead to subtle spectral differences.
Intrinsic Tryptophan Fluorescence Emission Maximum WavelengthThe fluorescence of tryptophan residues is sensitive to the polarity of their microenvironment. A shift in the emission maximum can indicate changes in tertiary structure and solvent exposure.Changes in local packing due to the brominated residue can alter the environment of nearby tryptophans, leading to a spectral shift.

Table 2. Key biophysical techniques for characterizing proteins with this compound.

Functional Characterization: Probing the Effects on Biological Activity

For enzymes and other functional proteins, it is essential to determine how the incorporation of this compound impacts their biological activity. Enzyme kinetics assays are a primary tool for this purpose.

Kinetic ParameterDescriptionPotential Impact of this compound
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as a measure of the enzyme's affinity for its substrate.The steric bulk and altered electronics of the brominated ring could hinder or enhance substrate binding, leading to an increase or decrease in Km.
Catalytic Rate Constant (kcat) The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.If the modified residue is involved in the catalytic mechanism or in conformational changes required for catalysis, kcat may be altered.
Catalytic Efficiency (kcat/Km) A measure of how efficiently an enzyme converts a substrate to a product.This parameter reflects the combined effects on substrate binding and catalysis.

Table 3. Enzyme kinetic parameters for functional characterization.

Experimental Protocols

I. Confirmation of this compound Incorporation via Mass Spectrometry

Objective: To confirm the presence and location of this compound in the target protein.

Methodology:

  • Sample Preparation & Digestion:

    • Take approximately 10-20 µg of the purified protein.

    • Denature the protein using 8 M urea or by heating.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAA).

    • Perform in-solution or in-gel digestion overnight with a specific protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.[1]

  • LC-MS/MS Data Acquisition:

    • Reconstitute the dried peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, cycling between a full MS1 scan and several MS2 scans of the most abundant precursor ions.[1]

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to analyze the raw MS data.

    • Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and this compound.

II. Assessment of Thermal Stability by Thermal Shift Assay (TSA)

Objective: To compare the thermal stability of the wild-type protein and the protein containing this compound.

Methodology:

  • Sample Preparation:

    • In a 96-well PCR plate, prepare reactions containing the purified protein (typically 1-5 µM) in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, incrementally increasing the temperature (e.g., from 25°C to 95°C).[2]

  • Fluorescence Monitoring:

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the melting curve.

    • Compare the Tm of the wild-type protein with that of the this compound-containing protein.

III. Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess any changes in the secondary structure of the protein upon incorporation of this compound.

Methodology:

  • Sample Preparation:

    • Prepare samples of the wild-type and modified protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

  • Instrument Setup:

    • Use a spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).

    • Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.

  • Data Analysis:

    • Process the raw data (ellipticity) to obtain mean residue ellipticity.

    • Compare the spectra of the wild-type and modified proteins to identify any significant differences.

    • Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizations

experimental_workflow cluster_incorporation Incorporation of 3-Br-D-Phe cluster_characterization Characterization gene Gene with Amber Codon (TAG) expression Protein Expression in Engineered Host gene->expression purification Protein Purification expression->purification ms Mass Spectrometry purification->ms Confirmation of Incorporation nmr NMR Spectroscopy purification->nmr Confirmation & Structural Analysis tsa Thermal Shift Assay purification->tsa Stability Analysis cd Circular Dichroism purification->cd Structural Analysis kinetics Enzyme Kinetics purification->kinetics Functional Analysis

Caption: Experimental workflow for the incorporation and characterization of this compound in proteins.

logical_relationship cluster_properties Biophysical & Functional Properties protein Protein with 3-Br-D-Phe stability Stability (Tm) protein->stability affects structure Structure (CD, NMR) protein->structure alters activity Activity (Km, kcat) protein->activity modulates stability->activity can influence structure->activity determines

Caption: Logical relationship between 3-Br-D-Phe incorporation and resulting protein properties.

References

A Comparative Guide to the Biological Effects of 3-Bromo- and 4-Bromo-Phenylalanine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in drug discovery and chemical biology. Halogenated derivatives of phenylalanine, such as 3-bromo-L-phenylalanine (3-Br-Phe) and 4-bromo-L-phenylalanine (4-Br-Phe), offer unique steric and electronic properties that can modulate the biological activity, stability, and pharmacokinetic profiles of parent molecules.[1][2] The position of the bromine atom on the phenyl ring is a critical determinant of these effects, influencing interactions with biological targets like enzymes and transporters.[1] This guide provides a comparative overview of the known biological effects of 3-Br-Phe and 4-Br-Phe, supported by available data and detailed experimental protocols to facilitate further research.

Data Presentation

Direct comparative studies providing quantitative data such as IC50 or Ki values for 3-Br-Phe and 4-Br-Phe on specific biological targets are limited in publicly available literature.[1] However, based on existing research, a qualitative and illustrative quantitative comparison can be constructed to guide researchers.

Table 1: Summary of Known Biological Effects

Feature3-Bromo-L-phenylalanine4-Bromo-L-phenylalanine
Primary Research Applications - Study of protein interactions and enzyme mechanisms.- Building block for novel pharmaceuticals, particularly for neurological disorders.[1][3]- Exploration of neurotransmission mechanisms.- Development of therapeutic agents.- Study of the effects of brominated amino acids on protein function.[1]
Known/Potential Enzyme Inhibition - Potential selective inhibitor of various enzymes, including aromatic amino acid hydroxylases like tryptophan hydroxylase.[1][3]- Potential inhibitor of aromatic amino acid hydroxylases.[1]
Impact on Cellular Transport - Interacts with amino acid transporters, with affinity for LAT1 influenced by the meta-position of the bromine.[4]- Can be incorporated into proteins via engineered aminoacyl-tRNA synthetases.[5]
Incorporation into Peptides/Proteins - Can be incorporated into peptides to enhance biological activity.[3][6]- Site-specific incorporation into recombinant proteins has been achieved with high fidelity.[5]
Impact on Signaling Pathways - Potential to modulate neurotransmitter synthesis pathways due to structural similarity to phenylalanine.[1]- When incorporated into signaling peptides (e.g., Substance P), it can modulate receptor binding and downstream signaling.[7]

Table 2: Illustrative Quantitative Comparison of Biological Effects

The following data is illustrative and based on general principles and findings in the literature. It is intended to provide a comparative framework for researchers.

Parameter3-Bromo-L-phenylalanine4-Bromo-L-phenylalanineReference Phenylalanine
Enzyme Inhibition (Hypothetical IC50, µM)
Tyrosinase5075>1000
Phenylalanine Hydroxylase150200N/A (Substrate)
Amino Acid Transporter Affinity (Illustrative Ki, µM)
LAT1254015
Protein Incorporation Efficiency (%) Dependent on specific expression systemUp to 98% with engineered systems[5]>99% (natural)

Signaling Pathways and Experimental Workflows

Modulation of Aromatic Amino Acid Metabolism

Both 3-Br-Phe and 4-Br-Phe are structural analogs of phenylalanine and can act as competitive inhibitors of key enzymes in the aromatic amino acid metabolism pathway, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH).[1] This inhibition can lead to a reduction in the synthesis of important neurotransmitters like dopamine and serotonin.

Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH substrate Tyr Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH substrate L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Trp Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH substrate Five_HTP 5-Hydroxytryptophan Serotonin Serotonin Five_HTP->Serotonin Three_Br_Phe 3-Bromo-L-phenylalanine Three_Br_Phe->PAH competitive inhibition Three_Br_Phe->TPH competitive inhibition Four_Br_Phe 4-Bromo-L-phenylalanine Four_Br_Phe->PAH competitive inhibition Four_Br_Phe->TPH competitive inhibition PAH->Tyr TH->L_DOPA TPH->Five_HTP

Caption: Competitive inhibition of aromatic amino acid hydroxylases by brominated phenylalanine analogs.

General Workflow for Comparative Analysis

A systematic approach is necessary to directly compare the biological effects of 3-Br-Phe and 4-Br-Phe. The following workflow outlines the key stages of such a comparative study.

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis Enzyme_Assay Enzyme Inhibition Assays (e.g., Tyrosinase, PAH) IC50_Ki Determination of IC50/Ki Enzyme_Assay->IC50_Ki Binding_Assay Receptor Binding Assays Binding_Assay->IC50_Ki Uptake_Assay Cellular Uptake Assays Uptake_Kinetics Analysis of Uptake Kinetics Uptake_Assay->Uptake_Kinetics Toxicity_Assay Cytotoxicity Assays Protein_Incorporation Protein Incorporation Studies Incorp_Efficiency Quantification of Incorporation Efficiency Protein_Incorporation->Incorp_Efficiency Comparative_Analysis Comparative Analysis of 3-Br-Phe vs. 4-Br-Phe IC50_Ki->Comparative_Analysis Uptake_Kinetics->Comparative_Analysis Incorp_Efficiency->Comparative_Analysis

Caption: A generalized workflow for the comparative biological evaluation of 3-Br-Phe and 4-Br-Phe.

Experimental Protocols

The following are generalized protocols that can be adapted to directly compare the biological effects of 3-bromo- and 4-bromo-L-phenylalanine.

Protocol 1: Enzyme Inhibition Assay (Tyrosinase)

This protocol is adapted from standard methods for determining tyrosinase inhibition.[8][9][10]

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine (substrate)

  • Phosphate buffer (pH 6.5)

  • 3-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine (test compounds)

  • Kojic acid (positive control)[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of L-tyrosine, tyrosinase, test compounds, and kojic acid in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of varying concentrations of the test compounds (3-Br-Phe or 4-Br-Phe) or control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-tyrosine solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 492 nm at time zero and then at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds compared to the untreated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Cellular Uptake Assay

This protocol provides a general method for assessing the cellular uptake of amino acid analogs.[12][13][14]

Materials:

  • A suitable cell line (e.g., HEK293, cancer cell lines with high LAT1 expression)

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Radiolabeled L-phenylalanine (e.g., [3H]Phe)

  • 3-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluence.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add fresh uptake buffer and incubate at 37°C for 15 minutes.

  • Competition Assay: To determine inhibitory potential, add varying concentrations of 3-Br-Phe or 4-Br-Phe to the wells along with a fixed concentration of radiolabeled L-phenylalanine.

  • Incubation: Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C.

  • Termination of Uptake: Aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity. Determine the protein concentration of the lysate.

  • Data Analysis: Express uptake as pmol of substrate/mg of protein/min. For competition assays, calculate the Ki value to determine the affinity of the brominated analogs for the transporter.

Protocol 3: Site-Specific Incorporation into a Recombinant Protein

This protocol outlines a general method for the site-specific incorporation of unnatural amino acids into proteins in E. coli, adapted from established procedures.[5][15]

Materials:

  • E. coli expression host strain

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired bromophenylalanine.

  • 3-Bromo-L-phenylalanine or 4-Bromo-L-phenylalanine

  • Bacterial growth media and supplements

  • Inducing agents (e.g., IPTG, arabinose)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli host with the target protein plasmid and the synthetase/tRNA plasmid.

  • Cell Growth: Grow the transformed cells in a suitable medium to an optimal density (e.g., OD600 of 0.6-0.8).

  • Induction: Induce the expression of the target protein and the orthogonal system components with the appropriate inducers. Simultaneously, supplement the medium with 3-Br-Phe or 4-Br-Phe.

  • Expression: Continue to grow the cells at a suitable temperature for protein expression (e.g., 18-37°C) for a defined period.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Protein Purification: Purify the recombinant protein containing the incorporated bromophenylalanine using appropriate chromatography techniques.

  • Verification of Incorporation: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.

Conclusion

While direct, side-by-side quantitative comparisons of the biological activities of 3-bromo- and 4-bromo-L-phenylalanine are not extensively documented, the available evidence suggests that the position of the bromine atom significantly influences their biological effects. Both isomers show potential as enzyme inhibitors and are valuable tools for probing protein structure and function. The choice between the 3-bromo and 4-bromo derivatives will depend on the specific application, with the meta-substitution of 3-Br-Phe potentially offering different steric and electronic properties compared to the para-substituted 4-Br-Phe. The provided protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific advantages of each isomer for their research and drug development goals.

References

Comparative Analysis of Enzyme Inhibition by Brominated Phenylalanine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzyme inhibitory properties of 3-bromophenylalanine and 4-bromophenylalanine. While direct quantitative comparative data is limited in publicly available literature, this document synthesizes the existing knowledge on their potential as enzyme inhibitors and offers detailed experimental protocols to enable further investigation.

The introduction of a bromine atom to the phenylalanine ring alters the molecule's steric and electronic properties, making brominated phenylalanine isomers valuable tools in biochemical research and as building blocks for novel pharmaceuticals.[1] These isomers are recognized as potential inhibitors of various enzymes, primarily due to their structural analogy to natural amino acids.[1] This guide focuses on their potential inhibitory effects on key enzymes in neurotransmitter synthesis pathways.

Potential for Competitive Inhibition

It is hypothesized that both 3-bromo- and 4-bromophenylalanine can act as competitive inhibitors of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] These enzymes are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.[1] The brominated isomers are thought to compete with the natural substrates (phenylalanine for PAH and tryptophan for TPH) for binding to the active site of the enzyme.[1] This competition would lead to a decrease in the production of the respective hydroxylated products, thereby affecting downstream signaling pathways.[1]

Data on Enzyme Inhibition

Feature3-Bromo-DL-phenylalanine4-Bromo-DL-phenylalanine
Primary Research Applications - Study of protein interactions and enzyme mechanisms.- Building block for novel pharmaceuticals.[1]- Exploration of neurotransmission mechanisms.- Development of therapeutic agents for neurological disorders.[1]
Known/Potential Enzyme Inhibition - Potential inhibitor of aromatic amino acid hydroxylases like tryptophan hydroxylase.[1]- Potential inhibitor of aromatic amino acid hydroxylases.[1]
Impact on Signaling Pathways - Potential to modulate neurotransmitter synthesis pathways due to structural similarity to phenylalanine, a precursor for dopamine and other catecholamines.[1]- Potential to interfere with neurotransmitter synthesis by inhibiting key enzymes.[1]

Experimental Protocols

To facilitate the direct comparative analysis of these isomers, detailed methodologies for key enzyme inhibition assays are provided below.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is designed to determine the IC50 value of an inhibitor for PAH.

StepProcedure
1. Reagent Preparation Prepare solutions of purified PAH enzyme, L-phenylalanine (substrate), and the inhibitors (3-bromo-DL-phenylalanine and 4-bromo-DL-phenylalanine) in a suitable buffer (e.g., Tris-HCl).
2. Assay Setup In a series of tubes, add the buffer and varying concentrations of the inhibitor. Include a control tube with no inhibitor.
3. Pre-incubation Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).[1]
4. Reaction Initiation Initiate the enzymatic reaction by adding L-phenylalanine to each tube.[1]
5. Incubation Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.[1]
6. Reaction Termination Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).[1]
7. Product Quantification Quantify the amount of tyrosine produced using a suitable method, such as high-performance liquid chromatography (HPLC).
8. Data Analysis Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to determine the IC50 value of an inhibitor for TPH.[1]

StepProcedure
1. Reagent Preparation Prepare solutions of purified TPH enzyme, L-tryptophan (substrate), 6-Methyltetrahydropterin (6-MPH4) (cofactor), dithiothreitol (DTT), catalase, ferrous ammonium sulfate, and the inhibitors in MES buffer (pH 7.0).[1]
2. Assay Setup In a 96-well plate, combine the buffer, L-tryptophan, 6-MPH4, DTT, catalase, and ferrous ammonium sulfate.
3. Inhibitor Addition Add varying concentrations of 3-bromo-DL-phenylalanine or 4-bromo-DL-phenylalanine to the respective wells. Include a control well with no inhibitor.[1]
4. Reaction Initiation Initiate the reaction by adding the purified TPH enzyme to each well.
5. Fluorescence Measurement Immediately measure the fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm over a set period.
6. Data Analysis Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC50 values.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G Experimental Workflow for Enzyme Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup (Varying Inhibitor Concentrations) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_term Reaction Termination incubation->reaction_term quantification Product Quantification reaction_term->quantification data_analysis Data Analysis (Calculate IC50/Ki) quantification->data_analysis

Caption: A generalized workflow for determining enzyme inhibition constants.

G Neurotransmitter Synthesis Pathway and Potential Inhibition cluster_phe Phenylalanine Pathway cluster_trp Tryptophan Pathway phe Phenylalanine tyr Tyrosine phe->tyr PAH dopa L-DOPA tyr->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine trp Tryptophan htrp 5-Hydroxytryptophan trp->htrp TPH serotonin Serotonin htrp->serotonin inhibitor Brominated Phenylalanine Isomers inhibitor->phe Potential Inhibition inhibitor->trp Potential Inhibition

Caption: Potential inhibition of neurotransmitter synthesis by brominated phenylalanine isomers.

References

A Comparative Guide to Protein Labeling: 3-Bromo-D-phenylalanine Derivatives vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, tracking their localization, and developing novel therapeutics. The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for site-specific modification. This guide provides a comprehensive comparison of protein labeling using 3-Bromo-D-phenylalanine (3-Br-D-Phe) derivatives with established alternative methods, namely SNAP-tag and Sortase-mediated ligation. We present a detailed analysis of their respective methodologies, supported by available experimental data, to assist researchers in selecting the optimal strategy for their specific needs.

Introduction to Site-Specific Protein Labeling

Site-specific protein labeling enables the introduction of probes, such as fluorophores, biotin, or crosslinkers, at a defined position within a protein's structure. This precision is crucial for a wide range of applications, from super-resolution microscopy to the development of antibody-drug conjugates. This guide focuses on the validation and comparison of three prominent techniques: the use of the unnatural amino acid this compound, the self-labeling SNAP-tag system, and the enzymatic approach of Sortase-mediated ligation.

Comparison of Protein Labeling Methodologies

The selection of a protein labeling strategy depends on several factors, including the desired site of modification, the nature of the protein, the required labeling efficiency, and the downstream application. The following table summarizes the key features of the three methods discussed in this guide.

FeatureThis compound (via Amber Suppression)SNAP-tagSortase-mediated Ligation
Principle Genetic incorporation of a UAA with a reactive handle.Covalent self-labeling of a fusion tag with a substrate.Enzymatic ligation of a peptide/protein to a recognition motif.
Site-specificity High (single amino acid resolution).High (at the site of the tag).High (N- or C-terminus, or internal loop).
Modification Introduction of a bromine atom for subsequent chemical modification (e.g., Suzuki-Miyaura coupling).Covalent attachment of a variety of functionalized benzylguanine substrates.Covalent attachment of a peptide or small molecule containing a triglycine motif.
Size of Tag Minimal (single amino acid).~20 kDaShort recognition motif (e.g., LPXTG).
Labeling Reaction Bioorthogonal chemical reaction (post-expression).Covalent bond formation with substrate.Enzymatic transpeptidation.
Typical Efficiency Variable, can be influenced by the position of the amber codon and expression system.Generally high, can reach >95%.[1]Can be high (>90%), but reversible reaction can be a limitation.[2]
Versatility Versatile for introducing a wide range of functionalities via cross-coupling reactions.High, with a broad range of commercially available substrates.Versatile for ligating peptides, proteins, and other molecules.

Protein Labeling with this compound Derivatives

The incorporation of this compound, a non-proteinogenic amino acid, into a target protein provides a unique chemical handle for subsequent bioorthogonal reactions.[3] The bromine atom on the phenyl ring serves as a versatile point for modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the site-specific introduction of a wide array of functionalities, including fluorescent probes, biotin tags, and cross-linking agents.

Experimental Workflow:

The general workflow for labeling proteins with 3-Br-D-Phe involves two main stages: genetic incorporation of the UAA and the subsequent chemical modification.

G cluster_incorporation Genetic Incorporation cluster_modification Chemical Modification amber_mutagenesis Site-directed Mutagenesis (Introduce Amber Codon) cotransfection Co-transfection (Plasmids for protein, tRNA/synthetase) amber_mutagenesis->cotransfection expression Protein Expression (in presence of 3-Br-D-Phe) cotransfection->expression purification Protein Purification expression->purification suzuki_coupling Suzuki-Miyaura Coupling (with boronic acid probe) purification->suzuki_coupling analysis Analysis (e.g., MS, SDS-PAGE) suzuki_coupling->analysis

Workflow for 3-Br-D-Phe labeling.
Experimental Protocol:

a) Incorporation of this compound via Amber Suppression:

  • Plasmid Construction: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest via site-directed mutagenesis.

  • Transformation: Co-transform an appropriate bacterial or mammalian expression host with the plasmid containing the gene of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3-Br-D-Phe.

  • Protein Expression: Grow the cells in a suitable medium supplemented with this compound. The orthogonal tRNA will be charged with 3-Br-D-Phe by the synthetase and will recognize the amber codon, leading to the incorporation of the unnatural amino acid into the protein.

  • Purification: Purify the full-length protein containing 3-Br-D-Phe using standard chromatography techniques.

b) Suzuki-Miyaura Cross-Coupling for Fluorescent Labeling:

  • Reaction Setup: In an inert atmosphere, combine the purified protein containing 3-Br-D-Phe with a fluorescently-labeled boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base in an aqueous buffer.[5]

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to several hours).[5]

  • Purification: Remove the excess reagents and byproducts to obtain the fluorescently labeled protein.

  • Validation: Confirm the successful labeling and determine the labeling efficiency using techniques such as mass spectrometry and SDS-PAGE with fluorescence imaging.[6]

SNAP-tag Technology

The SNAP-tag is a self-labeling protein tag derived from human O6-alkylguanine-DNA alkyltransferase.[7] It covalently reacts with benzylguanine (BG) derivatives, allowing for the specific attachment of a wide range of commercially available substrates, including fluorophores and biotin.[8][9]

Experimental Workflow:

G cluster_expression Protein Expression cluster_labeling Labeling cloning Cloning (Fuse gene to SNAP-tag) expression Protein Expression cloning->expression incubation Incubation (with BG-substrate) expression->incubation washing Washing (Remove excess substrate) incubation->washing analysis Analysis (e.g., Fluorescence Microscopy) washing->analysis

Workflow for SNAP-tag labeling.
Experimental Protocol:

In Vitro Labeling of Purified SNAP-tag Fusion Protein:

  • Reaction Setup: Prepare a reaction mixture containing the purified SNAP-tag fusion protein (e.g., 5 µM) and the benzylguanine-functionalized probe (e.g., 10 µM) in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[7][10]

  • Removal of Unreacted Substrate (Optional): If necessary, remove the unreacted substrate by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Analysis: Analyze the labeled protein by SDS-PAGE followed by fluorescence scanning or Western blot to confirm labeling and assess efficiency.

Live Cell Labeling:

  • Cell Culture: Culture cells expressing the SNAP-tag fusion protein to the desired confluency.

  • Labeling: Replace the culture medium with a fresh medium containing the cell-permeable SNAP-tag substrate at an optimized concentration (e.g., 1-5 µM).[11]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[11]

  • Washing: Wash the cells multiple times with fresh medium to remove the unbound substrate.

  • Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets.

Sortase-Mediated Ligation

Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues.[2] The enzyme then catalyzes the formation of a new peptide bond with an N-terminal glycine-containing nucleophile. This reaction can be exploited to label proteins at their C-terminus or, with engineered sortases and substrates, at their N-terminus or internal sites.

Experimental Workflow:

G cluster_preparation Reagent Preparation cluster_ligation Ligation Reaction protein_prep Protein Expression (with LPXTG motif) incubation Incubation (Protein, Probe, Sortase A) protein_prep->incubation probe_prep Probe Synthesis (with N-terminal glycines) probe_prep->incubation purification Purification incubation->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis

Workflow for Sortase-mediated ligation.
Experimental Protocol:

  • Protein and Probe Preparation:

    • Express and purify the target protein engineered to contain a C-terminal LPXTG recognition motif.

    • Synthesize or obtain a probe (e.g., a fluorescent peptide) with an N-terminal triglycine (GGG) sequence.

  • Ligation Reaction:

    • Set up the reaction mixture containing the purified target protein, the triglycine probe, and purified Sortase A enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2). Typical molar ratios are 1:5:0.1 (Target Protein:Probe:Sortase A).[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a duration ranging from a few hours to overnight.[12]

  • Purification: Purify the labeled protein from the unreacted components and the enzyme using an appropriate chromatography method (e.g., affinity chromatography to remove the His-tagged Sortase A and the unreacted protein).

  • Validation: Confirm the successful ligation and determine the yield by mass spectrometry and SDS-PAGE. The ligation product will exhibit a shift in molecular weight corresponding to the attached probe.

Validation and Data Presentation

Accurate validation of protein labeling is crucial to ensure the reliability of downstream experiments. A combination of techniques is often employed to confirm successful labeling and quantify its efficiency.

Validation TechniqueThis compoundSNAP-tagSortase-mediated Ligation
Mass Spectrometry Confirms the mass shift corresponding to the incorporation of 3-Br-D-Phe and the subsequent addition of the probe.[6][13]Confirms the mass of the protein-substrate adduct.Confirms the mass of the ligated product.
SDS-PAGE A shift in mobility may be observed after Suzuki-Miyaura coupling with a bulky probe. In-gel fluorescence can confirm labeling.A clear shift in mobility is observed upon labeling. In-gel fluorescence is a primary method of detection.A shift in mobility corresponding to the size of the ligated peptide/protein is observed.
Fluorescence Spectroscopy Can be used to quantify the concentration of the labeled protein if a fluorescent probe is used.Can be used to determine the concentration of the labeled protein.Can be used to quantify the labeled product if a fluorescent probe is attached.
Western Blot Can be used to detect the protein before and after labeling.Can be used to detect the SNAP-tag fusion protein.Can be used to detect the target protein before and after ligation.

Conclusion

The choice of a protein labeling strategy is a critical decision in experimental design. Labeling with This compound derivatives offers unparalleled precision for site-specific modification with minimal perturbation to the protein structure, providing a versatile platform for introducing a wide range of chemical moieties through subsequent cross-coupling reactions. However, this method requires expertise in molecular biology for the genetic incorporation of the unnatural amino acid and in organic chemistry for the subsequent labeling reaction.

SNAP-tag technology provides a robust and user-friendly alternative with a wide array of commercially available probes, making it accessible to a broader range of researchers.[7] The larger size of the tag, however, may interfere with the function of some proteins.

Sortase-mediated ligation is an efficient enzymatic method for terminal or site-specific labeling with peptides and other molecules.[14] While powerful, the reversibility of the reaction can sometimes limit the final yield, and the requirement for an N-terminal glycine on the probe adds a constraint to the probe design.[12]

Ultimately, the optimal choice will depend on the specific experimental goals, the nature of the target protein, and the available resources and expertise. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully implement the most suitable protein labeling strategy for their research.

References

Assessing the Structural Impact of 3-Bromo-D-phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids is a critical tool for modulating the structural and functional properties of peptides and proteins. 3-Bromo-D-phenylalanine, a synthetic derivative of phenylalanine, offers unique steric and electronic characteristics that can profoundly influence molecular conformation, stability, and biological activity. This guide provides an objective comparison of its structural impact relative to natural L-phenylalanine and outlines the key experimental methodologies for assessing these changes.

The introduction of a bromine atom to the phenyl ring of phenylalanine at the meta-position (3-position) alters its physicochemical properties.[1][2] This modification increases the side chain's size, hydrophobicity, and introduces an electron-withdrawing group, which can lead to altered binding affinities and improved metabolic stability in peptides.[1][3] The use of the D-enantiomer further provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[4]

Comparative Analysis of Structural Perturbations

Incorporating this compound can induce significant local and global conformational changes in a peptide or protein. While quantitative data for this compound is often system-dependent, the principles governing its impact can be extrapolated from studies of similar halogenated phenylalanines.[5]

A key effect is the potential to modulate intramolecular and intermolecular interactions. The bulky, hydrophobic bromophenyl group can enhance binding within hydrophobic pockets of target receptors or enzymes.[3] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding affinity.

A study on cyclic peptides incorporating various 4-substituted phenylalanine analogs, including 4-bromophenylalanine, demonstrated a clear correlation between the electronic properties of the substituent and the peptide's conformational equilibrium in solution.[5] Using NMR spectroscopy, researchers quantified the populations of different conformers, revealing that electron-withdrawing substituents could systematically shift the equilibrium.[5] A similar quantitative approach can be applied to assess the impact of this compound.

Table 1: Expected Physicochemical and Structural Impact of this compound vs. L-Phenylalanine
PropertyL-PhenylalanineThis compoundRationale for ChangeKey Assessment Technique
Stereochemistry L-configurationD-configurationProvides resistance to proteolysis.Circular Dichroism, Protease Stability Assays
Side Chain Volume SmallerLarger (due to Bromine)Introduces steric bulk, potentially altering packing and folding.X-ray Crystallography, NMR Spectroscopy
Hydrophobicity NonpolarMore Nonpolar/HydrophobicEnhances partitioning into nonpolar environments and hydrophobic interactions.Reverse-Phase HPLC, Computational Modeling
Electronic Effect Neutral aromatic ringElectron-withdrawing bromo-substituentAlters electrostatic potential, can influence pKa of nearby groups and participate in halogen bonding.NMR Spectroscopy, Computational Modeling
Secondary Structure Dependent on sequence contextPotential for localized perturbation or stabilization of helices/sheets.Steric and electronic effects can favor or disfavor specific backbone dihedral angles.Circular Dichroism Spectroscopy
Tertiary/Quaternary Structure Dependent on overall foldCan alter protein-protein interfaces or long-range contacts.Changes in local conformation can propagate to the global structure.X-ray Crystallography, NMR Spectroscopy

Experimental Protocols for Structural Assessment

To quantitatively assess the structural impact of this compound incorporation, a combination of biophysical techniques is essential.

Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Characterization SPPS Solid-Phase Peptide Synthesis (Incorporate 3-Br-D-Phe) Purify RP-HPLC Purification SPPS->Purify Confirm Mass Spectrometry (Confirm Mass & Purity) Purify->Confirm CD Circular Dichroism (Secondary Structure) Confirm->CD NMR NMR Spectroscopy (3D Structure in Solution) Confirm->NMR XRAY X-ray Crystallography (3D Structure in Solid-State) Confirm->XRAY

Caption: General workflow for synthesizing and structurally analyzing a peptide containing this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess changes in the secondary structure of a peptide or protein in solution.[6][7] By comparing the CD spectrum of the modified peptide to the wild-type, one can estimate changes in the percentage of α-helix, β-sheet, and random coil content.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized peptides (both wild-type and this compound-containing) in a suitable CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1]

  • Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes prior to measurement.[1]

  • Data Acquisition: Record the CD spectra in the far-UV range (typically 190-260 nm) using a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25°C).[1]

  • Data Analysis: Average at least three scans for each sample and subtract the spectrum of the buffer blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. Use deconvolution software (e.g., K2D, SELCON) to estimate the secondary structure content.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution structural information of molecules in solution, allowing for the determination of the 3D structure and the analysis of conformational dynamics.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer).[1]

  • Data Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire a series of 1D and 2D NMR spectra, including TOCSY (for spin system identification) and NOESY (for measuring inter-proton distances < 5 Å).[1]

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence. The unique chemical shifts around the this compound can confirm its incorporation and reveal its influence on the local electronic environment.

  • Structure Calculation: Use the distance restraints derived from NOESY cross-peaks and dihedral angle restraints (if available) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography can determine the precise 3D atomic coordinates of a peptide in its solid (crystalline) state. The bromine atom in this compound is particularly advantageous as its significant electron density and anomalous scattering properties can aid in solving the phase problem during structure determination.[1]

Experimental Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered, single crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data. The phases can be determined using methods like molecular replacement (if a homologous structure exists) or experimental phasing techniques such as single-wavelength anomalous diffraction (SAD), for which the bromine atom is highly useful.

  • Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the structure to achieve the best fit with the experimental data.

Logical Relationships in Structural Assessment

The choice of technique and the interpretation of data follow a logical progression, from lower-resolution secondary structure analysis to high-resolution 3D atomic models.

Logical_Relationships cluster_info Information Hierarchy cluster_questions Key Questions Answered CD Circular Dichroism (Global Secondary Structure) NMR NMR (Atomic 3D Structure - Solution) XRAY X-ray Crystallography (Atomic 3D Structure - Solid) Q1 Does the overall fold change? (e.g., Helix/Sheet content) CD->Q1 Q2 What is the precise 3D conformation and dynamics in solution? NMR->Q2 Q3 What is the precise 3D conformation and packing in the solid state? XRAY->Q3

Caption: Relationship between experimental techniques and the structural questions they address.

References

Unlocking Peptide Therapeutics: Enhanced Metabolic Stability with 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids is a cornerstone strategy in modern drug development to enhance the therapeutic potential of peptides. This guide provides a comparative analysis of the metabolic stability of peptides containing the unnatural amino acid 3-Bromo-D-phenylalanine versus their native L-phenylalanine counterparts. By examining the principles of stereochemistry and enzymatic degradation, supported by illustrative experimental data and detailed protocols, we highlight the significant advantages conferred by this specific modification.

The primary challenge in the clinical application of peptide-based drugs is their rapid degradation by endogenous proteases, leading to a short in vivo half-life and reduced efficacy. Proteases, the enzymes responsible for this degradation, are highly specific for L-amino acids, the natural building blocks of proteins. The introduction of a D-amino acid, such as this compound, creates a stereochemical barrier that hinders recognition and cleavage by these enzymes, thereby dramatically improving the peptide's metabolic stability.

The Stereochemical Shield: How this compound Resists Proteolysis

Proteolytic enzymes have exquisitely evolved active sites that recognize the specific three-dimensional structure of L-amino acids. When a peptide bond involves an L-amino acid, it can readily fit into the enzyme's active site, leading to its cleavage. However, the mirror-image configuration of a D-amino acid prevents this proper binding. This "stereochemical shield" renders the adjacent peptide bonds resistant to enzymatic hydrolysis, significantly prolonging the peptide's circulation time and bioavailability.

The diagram below illustrates this fundamental principle of protease resistance.

Mechanism of Protease Resistance cluster_0 L-Amino Acid Peptide cluster_1 D-Amino Acid Peptide L-Peptide ...-L-Phe-... Protease_L Protease L-Peptide->Protease_L Binding Cleavage Peptide Bond Cleavage Protease_L->Cleavage Catalysis D-Peptide ...-D-3-Br-Phe-... Protease_D Protease D-Peptide->Protease_D Misfit (No Binding) No_Cleavage No Cleavage

Inhibition of proteolytic cleavage by D-amino acid incorporation.

Comparative Metabolic Stability Data

While specific head-to-head experimental data for a peptide containing this compound versus its direct L-phenylalanine analogue is not extensively published, the principles of D-amino acid substitution are well-established. The following table presents illustrative data extrapolated from typical results observed when an L-amino acid at a proteolytically labile position is replaced by a D-enantiomer, in this case, a brominated D-phenylalanine. This data serves to highlight the expected significant improvement in metabolic stability.

Parameter Peptide with L-Phenylalanine Peptide with this compound Fold Improvement
Plasma Half-life (t½) in vitro ~10 minutes> 180 minutes> 18x
Degradation by Chymotrypsin (1 hr) > 95%< 10%> 9.5x
Degradation by Trypsin (1 hr) No significant degradationNo significant degradation-
Remaining Peptide in Serum (2 hrs) < 5%> 85%> 17x

Note: This data is illustrative and intended to demonstrate the expected magnitude of difference in metabolic stability. Actual values will vary depending on the specific peptide sequence, the position of the modified amino acid, and the experimental conditions.

Experimental Protocols

To provide a framework for researchers to validate these findings, we present detailed methodologies for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a complex biological matrix like human plasma, which contains a multitude of endogenous proteases.

Materials:

  • Test Peptides (with L-Phe and with 3-Bromo-D-Phe)

  • Control Peptides (known stable and unstable peptides)

  • Pooled Human Plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., acetonitrile with 1% trifluoroacetic acid or a 1:1 mixture of acetonitrile and methanol containing an internal standard for LC-MS analysis)

  • Thermomixer or incubating water bath

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) and dilute to the final working concentration in PBS.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the assay by adding the peptide solution to the plasma (a typical ratio is 1:9 peptide solution to plasma) to achieve the final desired peptide concentration.

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.[1][2]

  • Protein Precipitation & Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins. Vortex the mixture thoroughly.[1][2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time. The data is then fitted to a one-phase exponential decay curve to calculate the half-life (t½) of the peptide.

Protocol 2: Proteolytic Degradation Assay with a Specific Protease (e.g., Chymotrypsin)

This assay assesses the stability of a peptide against a specific protease to identify its susceptibility to cleavage at particular sites. Chymotrypsin is particularly relevant as it preferentially cleaves at the C-terminal side of aromatic amino acids like phenylalanine.[3][4][5]

Materials:

  • Test Peptides (with L-Phe and with 3-Bromo-D-Phe)

  • Chymotrypsin (lyophilized)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test peptides and chymotrypsin in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the chymotrypsin solution to a final enzyme:substrate ratio (e.g., 1:50 w/w).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of remaining intact peptide and identify any degradation products.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a comparative metabolic stability analysis.

Workflow for Comparative Metabolic Stability Analysis cluster_synthesis Peptide Synthesis cluster_assays Stability Assays cluster_analysis Data Analysis Synth_L Synthesize Peptide (with L-Phe) Purify_L HPLC Purification Synth_L->Purify_L Synth_D Synthesize Peptide (with 3-Br-D-Phe) Purify_D HPLC Purification Synth_D->Purify_D QC_L Mass Spec QC Purify_L->QC_L QC_D Mass Spec QC Purify_D->QC_D Plasma_Assay In Vitro Plasma Stability Assay QC_L->Plasma_Assay Protease_Assay Specific Protease (Chymotrypsin) Assay QC_L->Protease_Assay QC_D->Plasma_Assay QC_D->Protease_Assay LCMS LC-MS/MS Analysis Plasma_Assay->LCMS Protease_Assay->LCMS HalfLife Half-life Calculation LCMS->HalfLife Comparison Comparative Analysis HalfLife->Comparison

A typical experimental workflow for comparing peptide stability.

References

Evaluating the Impact of 3-Bromo-D-phenylalanine Modification on Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into ligands is a key strategy in modern drug discovery to enhance their pharmacological properties. Among these, 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine, has emerged as a valuable building block. The introduction of a bromine atom at the meta-position of the phenyl ring alters the steric and electronic properties of the molecule, which can significantly influence its binding affinity, selectivity, and stability.[1][2] This guide provides a comparative analysis of the binding affinity of ligands modified with this compound, supported by experimental data and detailed protocols for researchers in drug development.

Data Presentation: Comparative Binding Affinity

The modification of a ligand with this compound can lead to enhanced binding affinity due to favorable halogen bonding and altered hydrophobic interactions within the target's binding pocket.[3] The effect is target-dependent, but studies on transporters and receptors show clear trends.

One prominent example is the L-type amino acid transporter 1 (LAT1), a target for delivering drugs to the brain and tumors. Research shows that halogenation of phenylalanine analogs at the meta-position (position 3) enhances LAT1 affinity, with the effect correlating with the size of the halogen.[3][4] This suggests that the bulkier bromine atom contributes positively to the interaction.

Table 1: Comparison of Phenylalanine Analogs' Affinity for L-type Amino Acid Transporter 1 (LAT1)

CompoundTargetKᵢ (μM)Fold Change vs. L-Phenylalanine
L-PhenylalanineLAT143.47 ± 6.281.0 (Reference)
3-Fluoro-L-phenylalanineLAT1< 100 µM (Inhibition < 50% at 100 µM)Weaker Affinity
3-Chloro-L-phenylalanineLAT1~ 50 µM (Estimated from graphical data)~ 0.87x
3-Bromo-L-phenylalanine LAT1 ~ 25 µM (Estimated from graphical data) ~ 1.74x
3-Iodo-L-phenylalanineLAT1~ 15 µM (Estimated from graphical data)~ 2.90x

Data sourced and adapted from a study on the structure-activity characteristics of phenylalanine analogs on LAT1.[4] Kᵢ values for halogenated derivatives other than the parent compound were estimated from graphical inhibition data.

In the context of neurotransmitter receptors, bromination has also been shown to confer potent activity. A study on a di-brominated phenylalanine derivative, 3,5-Dibromo-L-phenylalanine, demonstrated its complex modulatory effects on glutamatergic transmission, acting as both a partial agonist at NMDA receptors and an inhibitor at AMPA/kainate receptors.[5]

Table 2: Bioactivity of 3,5-Dibromo-L-phenylalanine on Glutamate Receptors

CompoundTarget/EffectMeasurementValue (μM)
3,5-Dibromo-L-phenylalanine NMDA ReceptorEC₅₀ (Partial Agonist)331.6 ± 78.6
3,5-Dibromo-L-phenylalanine AMPA/kainate mEPSC FrequencyIC₅₀ (Inhibition)29.4 ± 4.3

Data from a study on the differential modulation of glutamatergic transmission.[5]

Mandatory Visualizations

A typical workflow for assessing the binding affinity of a modified ligand involves a competitive binding assay, which determines the ligand's ability to displace a known radiolabeled ligand from its target receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis p1 Prepare Receptor Membranes a1 Incubate Membranes, Radioligand & Test Ligand p1->a1 p2 Prepare Radioligand (Constant Concentration) p2->a1 p3 Prepare Test Ligand (Serial Dilutions) p3->a1 a2 Allow to Reach Equilibrium a1->a2 s1 Rapid Vacuum Filtration (Separates Bound from Free) a2->s1 s2 Wash Filters s1->s2 s3 Measure Radioactivity (Scintillation Counting) s2->s3 d1 Plot % Inhibition vs. Log[Test Ligand] s3->d1 d2 Calculate IC₅₀ d1->d2 d3 Calculate Kᵢ using Cheng-Prusoff Equation d2->d3

Workflow for a competitive radioligand binding assay.

Ligands modified with this compound are often designed to target G-Protein-Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 3-Bromo-Phe Modified Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation G_alpha Gα-GTP (Active) G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Activation

A representative GPCR signaling pathway.

Experimental Protocols

Accurate determination of binding affinity requires robust experimental methods. Common techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.[7] Below is a detailed protocol for a competitive radioligand binding assay, a widely used method for GPCRs.[8][9]

This protocol determines the inhibition constant (Kᵢ) of a non-radioactive test compound (e.g., a this compound modified ligand) by measuring its ability to compete with a radioligand for binding to a target receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., ³H, ¹²⁵I).

  • Test Compound: The unlabeled ligand to be evaluated (e.g., this compound modified ligand).

  • Binding Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation Fluid and Counter.

2. Membrane Preparation:

  • Homogenize cells or tissues in a cold lysis buffer containing protease inhibitors.[10]

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[10]

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in binding buffer. A typical range spans from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the assay in a 96-well plate. For each data point, prepare triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of a known unlabeled ligand.

    • Competition: Receptor membranes + Radioligand + Test Compound (at each dilution).

  • Add the components to the wells in a defined order, typically starting with the buffer, followed by the test compound/NSB ligand, the radioligand, and finally the membrane preparation to initiate the reaction.[10] The radioligand concentration is typically kept constant at or near its Kₔ value.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[10]

4. Separation and Detection:

  • Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mat.

  • Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Convert the specific binding CPM for each test compound concentration into a percentage of the maximum specific binding (observed in the absence of the competitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in Prism software) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[10]

References

Safety Operating Guide

Proper Disposal of 3-Bromo-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Bromo-D-phenylalanine, a halogenated amino acid derivative. Adherence to these protocols is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).[1][2][3]

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles with side-shields.[1]

    • Use chemical-resistant gloves (e.g., nitrile).[1][3]

    • Don a laboratory coat.[3]

    • In cases of dust formation, a NIOSH-approved respirator may be necessary.[2][3]

  • Engineering Controls:

    • All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors.[1][3][4]

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound due to the presence of a bromine atom.[5] This classification is critical for proper waste segregation to prevent dangerous reactions and to ensure correct disposal by waste management facilities.[5][6][7]

Key Disposal Data Summary

PropertyValue/GuidelineSource
Chemical Name This compound[8]
CAS Number 99295-78-0[8]
Appearance Off-white solid[8]
Waste Classification Halogenated Organic Waste[5]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[4]
Prohibited Disposal Do not dispose of down the drain or into sewer systems.[4][9]
Container Requirements Use suitable, closed, and properly labeled containers.[1][4][10]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[11]

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound waste in a dedicated, sealable container.[11] This container should be compatible with the chemical and in good condition, with no leaks or cracks.[10]

    • Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the designated waste container.[6][10]

  • Waste Segregation:

    • It is crucial to keep halogenated organic wastes, like this compound, separate from non-halogenated organic wastes.[5][7][12]

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9][13] Always consult the SDS for specific incompatibility information.[13]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[14] Do not use abbreviations or chemical formulas.[15]

    • The label should also indicate the associated hazards (e.g., irritant).[14] Many institutions provide standardized hazardous waste tags for this purpose.[7]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16] This area must be at or near the point of waste generation.[16]

    • The SAA should be a secure, well-ventilated location away from general laboratory traffic.[11]

    • Ensure the waste container is kept closed except when adding waste.[7][10]

  • Requesting Disposal:

    • Once the container is full or as per your institution's guidelines, arrange for a pickup from your EHS department or a licensed waste contractor.[16]

    • Do not accumulate excessive amounts of waste in the laboratory.[15]

  • Documentation:

    • Maintain meticulous records of the amount of this compound disposed of and the date of disposal.[11] Retain all documentation, including waste manifests provided by the disposal vendor.[11]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills:

    • Restrict access to the spill area.[11]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[11]

    • Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.[11]

  • Large Spills:

    • Evacuate the immediate area and restrict access.[11]

    • Immediately notify your institution's EHS department or emergency response team.[11]

    • If it is safe to do so, ensure the area is well-ventilated.[11]

Disposal Workflow Diagram

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-D-phenylalanine

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is critical to ensure a safe laboratory environment.

Immediate Safety Information

Hazard Identification: this compound is a chemical compound that requires careful handling. The primary hazards associated with its L-isomer, which are likely comparable, include:

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Respiratory Tract Irritation [1]

It is typically supplied as an off-white solid powder, and inhalation of dust should be avoided.[2][3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting.[2][4]
Operational Plan: Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.[5][6]

  • Ensure adequate ventilation in the laboratory.[2][4]

  • An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specification
Hands Chemical-resistant glovesNitrile gloves are a suitable option for protection against incidental contact.[7][8] Inspect gloves for any tears or punctures before use.[9]
Eyes/Face Safety goggles or a face shieldDue to the risk of serious eye irritation, safety goggles that form a seal around the eyes are recommended over safety glasses.[1][10] A face shield may be necessary for splash hazards.
Body Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[7] Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorA respirator is recommended if working outside of a fume hood or if there is a potential for significant dust generation.[6]

Handling Procedures:

  • Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Designate a specific area within the fume hood for handling the compound.[11]

  • Keep the container tightly closed when not in use.[4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Use non-sparking tools to prevent ignition sources.[2][4]

  • Weigh the powder carefully on a weigh boat to minimize spills.[11]

  • After handling, thoroughly wash your hands and any exposed skin.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • The recommended storage temperature is between 0-8°C.[3]

  • Store away from incompatible materials and foodstuffs.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • This compound should be disposed of as hazardous chemical waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Disposal should be carried out by a licensed chemical waste disposal company.[4]

  • Controlled incineration with flue gas scrubbing is a potential disposal method.[2][4]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

Contaminated PPE and Materials:

  • Any PPE that has come into contact with this compound should be considered contaminated.

  • Disposable gloves and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Reusable PPE, such as lab coats, should be decontaminated according to your institution's safety protocols.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Workspace handling_procedure->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.